2-Chlorocinnamaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCDXOKFIDHNS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031046 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-45-2 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-Chlorocinnamaldehyde for Researchers and Drug Development Professionals
Abstract
This compound, also known as α-Chlorocinnamaldehyde, is an aromatic aldehyde that serves as a versatile building block in organic synthesis and a molecule of interest for its potential biological activities. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications or biological screening.
Chemical Identity and Physicochemical Properties
This compound is a derivative of cinnamaldehyde with a chlorine atom substituted at the alpha position of the propenal group. This substitution significantly influences its electronic properties and reactivity compared to the parent molecule.
Compound Identification
| Identifier | Data | Reference |
| IUPAC Name | (2Z)-2-chloro-3-phenylprop-2-enal | [1] |
| Synonyms | α-Chlorocinnamaldehyde, 2-Chloro-3-phenyl-2-propenal | [1][2][3] |
| CAS Number | 18365-42-9 | [1][2][3] |
| Molecular Formula | C₉H₇ClO | [1][2][3] |
| Molecular Weight | 166.60 g/mol | [1] |
| Chemical Structure | C₆H₅CH=C(Cl)CHO | |
| InChI Key | SARRRAKOHPKFBW-TWGQIWQCSA-N | [1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Its state as a low-melting solid or liquid after melting requires specific handling and storage conditions.
| Property | Value | Reference |
| Appearance | Brown Liquid After Melting | [2] |
| Melting Point | 20-22 °C (lit.) | [2] |
| Boiling Point | 107-108 °C at 3 mmHg (lit.) | [2] |
| Density | 1.192 g/cm³ (estimate) | [4] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Refractive Index (n²⁰/D) | 1.64 (lit.) | [2] |
| LogP | 2.552 | [4] |
| Vapor Pressure | 0.00259 mmHg at 25°C | [4] |
Spectroscopic Profile for Structural Elucidation
Characterization of this compound is routinely achieved through standard spectroscopic methods. Understanding the expected spectral features is crucial for reaction monitoring and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected in the range of 1685-1666 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated aldehyde.[5][6] The conjugation to both a phenyl ring and a double bond, along with the electronegative chlorine, influences this position. Additional significant peaks include C=C stretching from the alkene and aromatic ring, and C-H stretching from the aldehyde and aromatic protons.[7][8]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is highly diagnostic. The aldehydic proton (-CHO) is expected to appear as a singlet in the highly deshielded region of 9.5-10.5 ppm.[5] The vinyl proton and the aromatic protons of the phenyl group will resonate in the 7.0-8.0 ppm range, with splitting patterns determined by their coupling constants.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 isotope peak at m/z 168 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[9] Common fragmentation patterns would include the loss of -CHO (m/z 29) and -Cl (m/z 35/37).
Synthesis and Chemical Reactivity
Synthetic Pathway: Vilsmeier-Haack Formylation
While various methods exist for synthesizing cinnamaldehyde derivatives, a common approach for α-halo-α,β-unsaturated aldehydes is a modification of the Vilsmeier-Haack reaction. A plausible and documented synthesis for the related β-Chlorocinnamaldehyde involves the reaction of acetophenone with a Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide).[10] This provides a template for understanding the synthesis of chlorinated phenylpropenals.
Conceptual Protocol:
-
Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Reaction: Phenylacetic acid or a related precursor is added to the Vilsmeier reagent. The mixture is stirred, allowing the formylation and chlorination to occur at the α-carbon.
-
Work-up: The reaction is quenched by pouring it into a buffered aqueous solution (e.g., sodium acetate in water).
-
Isolation: The product, which may separate as an oil, is extracted using an organic solvent like ether. The organic layer is then dried and concentrated under reduced pressure to yield the crude this compound.
-
Purification: Final purification is typically achieved via vacuum distillation or column chromatography.
Caption: Relationship between this compound's structure and its applications.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its irritant properties.
Hazard Identification
Based on GHS classifications for this compound and its analogs, it is associated with the following hazards:
-
H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]
Recommended Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [11][12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [12]If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary. * Hygiene: Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling. [13]Contaminated work clothing should not be allowed out of the workplace. [14]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place. [11]Keep the container tightly closed and store at the recommended temperature, often 0-8°C, to maintain stability. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [14]Do not allow the product to enter drains. [11]
Conclusion
This compound is a valuable chemical compound with established utility in material science and significant potential in the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry reactions, and its reactivity offers a gateway to a diverse range of derivatives. A thorough understanding of its properties, spectroscopic signature, and handling requirements is paramount for its safe and effective use in a research and development setting. Future investigations into its biological activities, particularly as an antimicrobial or enzyme inhibitor, are warranted based on the known structure-activity relationships of its chemical class.
References
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Chemsrc. (2025). This compound | CAS#:1794-45-2. [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Chlorocinnamaldehyde. PubChem Compound Database. [Link]
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National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde. NIST Chemistry WebBook. [Link]
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Frontiers Media S.A. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. [Link]
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Merck Millipore. (2025). Safety Data Sheet. [Link]
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National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde Mass Spectrum. NIST Chemistry WebBook. [Link]
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PrepChem.com. (n.d.). Synthesis of β-chlorocinnamaldehyde. [Link]
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National Institute of Standards and Technology. (n.d.). α-Chlorocinnamaldehyde IR Spectrum. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. [Link]
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MDPI. (2022). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]
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2-Chlorocinnamaldehyde molecular structure and weight
An In-depth Technical Guide on 2-Chlorocinnamaldehyde for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, focusing on its molecular structure, weight, and other properties relevant to its application in scientific research and drug development.
Core Properties: Molecular Structure and Weight
This compound is an organic compound with the systematic IUPAC name (2E)-3-(2-chlorophenyl)prop-2-enal. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the second position (ortho), attached to an acrylic aldehyde functional group.
The molecular formula for this compound is C₉H₇ClO.[1][2] This formula indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one chlorine atom, and one oxygen atom.
The molecular weight of this compound is 166.60 g/mol .[3][4][5] The exact mass is 166.01900.[1]
Key Physicochemical Data
| Property | Value |
| CAS Number | 1794-45-2[1] |
| Density | 1.192 g/cm³[1] |
| Boiling Point | 286.8 °C at 760 mmHg[1] |
| Flash Point | 133.2 °C[1] |
| Vapor Pressure | 0.00259 mmHg at 25°C[1] |
| Refractive Index | 1.591[1] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of this compound, highlighting the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Synthesis and Characterization
A primary method for the synthesis of this compound is through the condensation of 2-chlorobenzaldehyde with acetaldehyde in the presence of a base. This reaction is a variant of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-chlorobenzaldehyde and acetaldehyde.
Materials:
-
2-chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to 10°C.
-
In a separate flask, mix 2-chlorobenzaldehyde with ethanol.
-
Slowly add the sodium hydroxide solution to the 2-chlorobenzaldehyde mixture, maintaining the temperature below 20°C.
-
Add acetaldehyde dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring for 2-3 hours at room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by vacuum distillation.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Key stages in the synthesis of this compound.
Applications in Research and Drug Development
The presence of the chlorine atom and the α,β-unsaturated aldehyde functionality makes this compound a compound of interest for various applications. The electrophilic nature of the β-carbon in the propenal group allows it to react with nucleophiles, a property that is often exploited in the design of enzyme inhibitors.
The chlorinated phenyl ring can engage in various intermolecular interactions, including halogen bonding, which can be crucial for molecular recognition at a biological target. Researchers have explored derivatives of this compound for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
References
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This compound | CAS#:1794-45-2 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]
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α-Chlorocinnamaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
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alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Mass spectrum of α-Chlorocinnamaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
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Chlorocinnamaldehyde - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Safety Data Sheet: Cinnamaldehyde - Carl ROTH. (2016, March 9). Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chlorocinnamaldehyde from 2-Chlorobenzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 2-chlorocinnamaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the Claisen-Schmidt condensation reaction, a robust and efficient method for carbon-carbon bond formation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses strategies for optimization and characterization. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.
Introduction: Strategic Importance of this compound
This compound is a substituted aromatic aldehyde whose structural motif is a precursor for a wide array of more complex molecules. Its utility is primarily derived from the reactive aldehyde functional group and the conjugated double bond, which are amenable to a variety of subsequent chemical modifications. The presence of the chlorine atom on the phenyl ring further allows for cross-coupling reactions or other substitutions, making it a versatile building block in organic synthesis. It serves as a key starting material in the production of pharmaceuticals, agrochemicals, and specialty chemicals like CS gas, where it reacts with malononitrile.[1]
The most direct and widely employed synthetic route to this compound from 2-chlorobenzaldehyde is the Claisen-Schmidt condensation. This reaction, a variant of the aldol condensation, is prized for its reliability and efficiency in coupling an aromatic aldehyde that lacks α-hydrogens with an enolizable aldehyde or ketone, in this case, acetaldehyde.[2][3]
The Claisen-Schmidt Condensation: Mechanism and Rationale
The synthesis hinges on the base-catalyzed Claisen-Schmidt condensation, a cornerstone reaction in organic chemistry for forming α,β-unsaturated carbonyl compounds.[4][5] Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions.
The reaction proceeds through several distinct steps:
-
Enolate Formation: The reaction is initiated by a base, typically sodium hydroxide, which abstracts an acidic α-hydrogen from acetaldehyde. This deprotonation generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[3][6] Acetaldehyde is chosen as the enolate precursor because it possesses these acidic protons, whereas 2-chlorobenzaldehyde does not, preventing it from undergoing self-condensation.[7]
-
Nucleophilic Attack: The newly formed acetaldehyde enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[6] This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, a β-alkoxy aldehyde.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy aldehyde. This neutral intermediate is the "aldol addition" product.
-
Dehydration to the Final Product: Under the reaction conditions, particularly with heating, this β-hydroxy aldehyde readily undergoes dehydration.[7] The base removes a now more acidic α-hydrogen, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion. This elimination is the rate-determining step and is driven by the formation of a highly stable, conjugated system involving the aromatic ring, the alkene, and the carbonyl group.[3][8] The final product is the thermodynamically favored (E)-2-chlorocinnamaldehyde.
Visualizing the Mechanism
The following diagram illustrates the complete reaction pathway from reactants to the final conjugated product.
Caption: Workflow of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound. Adherence to stoichiometry and reaction conditions is crucial for achieving high yield and purity.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 7.03 g | 50.0 | 1.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 2.65 g | 60.0 | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 2.20 g | 55.0 | 1.1 |
| Ethanol (95%) | C₂H₅OH | - | 50 mL | - | Solvent |
| Deionized Water | H₂O | - | 50 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7.03 g (50.0 mmol) of 2-chlorobenzaldehyde in 50 mL of 95% ethanol.
-
Addition of Acetaldehyde: To the stirred solution, add 2.65 g (60.0 mmol) of acetaldehyde. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Base Addition: Separately, prepare the base solution by dissolving 2.20 g (55.0 mmol) of sodium hydroxide in 50 mL of deionized water. Cool this solution to room temperature.
-
Initiation of Condensation: Add the sodium hydroxide solution dropwise to the stirred aldehyde mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 20-25°C using a water bath. A precipitate may begin to form during this addition.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes excess sodium hydroxide and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight. The expected product is a white to off-white solid.[9]
Purification and Structural Characterization
A robust protocol is self-validating. The identity and purity of the synthesized this compound must be confirmed through rigorous analysis.
Purification
For most applications, the crude product obtained after washing and drying is of sufficient purity. However, for obtaining high-purity material for applications like drug development, recrystallization is recommended.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.[10]
If the product is oily or fails to crystallize, purification by column chromatography on silica gel is an effective alternative, typically using a gradient of ethyl acetate in hexane as the eluent.[11]
Characterization
The following data are characteristic of the (E)-2-chlorocinnamaldehyde product.
| Analysis | Expected Results |
| Appearance | White to off-white solid[9] |
| Melting Point | 49-51 °C[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (d, 1H, aldehyde CHO), 7.9 (d, 1H, Ar-CH=), 7.2-7.6 (m, 4H, aromatic), 6.7 (dd, 1H, =CH-CHO). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.5 (C=O), 150.0, 135.0, 131.0, 130.0, 129.0, 127.0, 126.0 (Aromatic & Vinylic C). |
| IR (ATR) | ~1680 cm⁻¹ (C=O stretch, conjugated aldehyde), ~1625 cm⁻¹ (C=C stretch), ~3050 cm⁻¹ (Ar-H stretch). |
| MS (EI) | m/z 166/168 (M⁺, Cl isotope pattern), 131 (M-Cl)⁺, 103 (M-Cl-CO)⁺. |
Process Optimization and Troubleshooting
-
Temperature Control: While the reaction proceeds at room temperature, gentle heating (40-50°C) after the base addition can accelerate the dehydration step and increase the yield of the final condensation product.[7] However, excessive heat may promote side reactions.
-
Side Reactions: The primary side reaction is the self-condensation of acetaldehyde. Using a slight excess of acetaldehyde ensures the complete consumption of the more valuable 2-chlorobenzaldehyde, but a large excess should be avoided.
-
Low Yield: If the yield is low, ensure the 2-chlorobenzaldehyde is pure and the acetaldehyde has not degraded. Incomplete reaction can be addressed by extending the reaction time. Significant loss can also occur during work-up if the product has some solubility in water; ensuring the precipitation is done in a cold slurry minimizes this.
-
Product Purity: If the product appears oily or discolored, it may be contaminated with starting material or side products. Effective washing is critical. If purity issues persist, purification via recrystallization or chromatography is necessary.[11]
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chlorobenzaldehyde: Corrosive and can cause severe skin burns and eye damage. Harmful if swallowed.[1]
-
Acetaldehyde: Highly flammable liquid and vapor. Suspected of causing cancer.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor.
References
- BenchChem. (2025). Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde.
- RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- University of Minnesota Duluth. (n.d.). Claisen-Schmidt Condensation.
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Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
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NIST. (n.d.). α-Chlorocinnamaldehyde IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). α-Chlorocinnamaldehyde Mass Spectrum. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). A Mixed Aldol Condensation-Michael Addition Experiment. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). alpha-Chlorocinnamaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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Mechanism of action of 2-Chlorocinnamaldehyde
An In-depth Technical Guide to the Mechanism of Action of 2-Chlorocinnamaldehyde
Authored by: A Senior Application Scientist
Abstract
This compound (2-CCA) is a halogenated derivative of cinnamaldehyde, a natural compound renowned for its broad-spectrum biological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 2-CCA and its related analogs, with a primary focus on its antimicrobial and anticancer properties. We delve into the specific molecular targets and signaling pathways modulated by this class of compounds, underpinned by robust experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential of cinnamaldehyde derivatives.
Introduction: The Therapeutic Promise of Cinnamaldehyde and its Analogs
Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been recognized for its diverse pharmacological effects, including potent antimicrobial and anticancer activities.[1][2] Its α,β-unsaturated aldehyde moiety is a key structural feature, rendering the molecule reactive and capable of interacting with various biological targets.[3][4] The modification of the cinnamaldehyde scaffold, such as through halogenation to produce this compound, has been a strategic approach to enhance its potency and explore its structure-activity relationships. This guide will dissect the intricate mechanisms through which these compounds exert their biological effects.
Antimicrobial Mechanism of Action: Targeting Bacterial Cell Division
A primary and well-elucidated mechanism of the antimicrobial action of cinnamaldehyde and its derivatives is the inhibition of bacterial cell division.[5][6] This is achieved through the direct targeting of a crucial protein, FtsZ.
FtsZ: The Bacterial Tubulin Homolog and a Prime Antimicrobial Target
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein that polymerizes at the mid-cell to form the Z-ring.[7] This structure acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal wall synthesis and cell division.[5][6] The critical role of FtsZ in bacterial proliferation makes it an attractive target for the development of novel antibiotics.[8]
Inhibition of FtsZ Polymerization and GTPase Activity
Cinnamaldehyde and its analogs, including 2-CCA, have been demonstrated to directly interfere with FtsZ function.[7][8] The proposed mechanism involves the following key steps:
-
Binding to FtsZ: These compounds bind to FtsZ, with studies suggesting a binding pocket at the C-terminal region involving the T7 loop.[7][9] In silico docking has also predicted binding in the interdomain cleft adjacent to the H7 core helix.[8]
-
Inhibition of Polymerization: The binding of cinnamaldehyde derivatives to FtsZ disrupts its ability to self-polymerize into protofilaments, a GTP-dependent process essential for Z-ring formation.[5][7]
-
Inhibition of GTPase Activity: FtsZ possesses intrinsic GTPase activity, which is crucial for the dynamic nature of the Z-ring. Cinnamaldehyde has been shown to inhibit this GTP hydrolysis.[6][7]
This disruption of FtsZ function leads to a characteristic elongated or filamentous phenotype in treated bacteria, as they are unable to complete cell division.[5][6]
Diagram 1: Inhibition of Bacterial Cell Division by this compound
Caption: 2-CCA inhibits bacterial cell division by targeting FtsZ.
Quantitative Antimicrobial Data
The antimicrobial efficacy of cinnamaldehyde derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 1000 | [5] |
| 4-Bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | 32 | [8] |
| Cinnamaldehyde derivatives (compounds 3, 6, 7, 8) | Staphylococcus aureus ATCC25923 | < 1 | [10] |
| Cinnamaldehyde | Escherichia coli 042 | 780 | [11] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A standard method for determining the MIC is the microbroth dilution protocol.[5]
Materials:
-
Bacterial culture in exponential growth phase
-
Mueller-Hinton (MH) broth
-
96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic (e.g., Levofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of 2-CCA in MH broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[5]
-
The MIC is determined as the lowest concentration of 2-CCA at which no visible bacterial growth is observed.
Anticancer Mechanism of Action: A Multi-pronged Attack
This compound and its parent compound exhibit significant anticancer properties through the modulation of multiple cellular pathways, leading to the induction of apoptosis and inhibition of tumor growth.[12][13]
Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism is the induction of programmed cell death, or apoptosis.[13] This is often accompanied by the arrest of the cell cycle, preventing cancer cells from proliferating. Studies have shown that cinnamaldehyde can induce apoptosis in various cancer cell lines, including human leukemia and liver cancer cells.[13] The combination of chlorogenic acid and cinnamaldehyde has been shown to significantly increase caspase 3, a key executioner of apoptosis, and decrease the anti-apoptotic protein BCL-2 in breast cancer cells.[14]
Modulation of Key Signaling Pathways
The anticancer effects of cinnamaldehyde derivatives are mediated by their influence on several critical signaling pathways:
-
NF-κB Pathway: The NF-κB (nuclear factor-kappa B) pathway is often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation. Cinnamaldehyde has been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators.[2][15]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. 2-hydroxycinnamaldehyde has been found to suppress the binding of β-catenin/TCF complexes to their target genes, leading to the downregulation of oncogenes like c-myc and cyclin D1.[16]
-
Akt Pathway: The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. The combination of chlorogenic acid and cinnamaldehyde has been demonstrated to inhibit the phosphorylation of Akt in breast cancer cells, thereby downregulating its activity.[14]
Diagram 2: Anticancer Signaling Pathways Modulated by Cinnamaldehyde Derivatives
Caption: Cinnamaldehyde derivatives inhibit key cancer-promoting signaling pathways.
Role of Reactive Oxygen Species (ROS)
Cinnamaldehyde has been shown to impact the levels of reactive oxygen species (ROS) in cancer cells.[17] While the precise role of ROS can be context-dependent, their generation can lead to oxidative stress and trigger apoptotic pathways.
Interaction with Eukaryotic Cells: The TRPA1 Channel
In eukaryotic systems, a significant target of cinnamaldehyde and its analogs is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[18][19]
TRPA1 Agonism
TRPA1 is a non-selective cation channel expressed in sensory neurons and other cell types, where it functions as a sensor for a wide variety of noxious chemical stimuli.[19][20] Cinnamaldehyde is a well-known agonist of the TRPA1 channel.[18][20] Its activation leads to the influx of cations, including Ca2+, which depolarizes the cell and triggers downstream signaling events. This interaction is responsible for the pungent sensation associated with cinnamon. Interestingly, some studies have reported a bimodal effect, where cinnamaldehyde activates TRPA1 at lower concentrations and inhibits it at higher concentrations.[21]
The Underlying Biochemical Mechanism: Covalent Protein Modification
The diverse biological activities of this compound and related compounds can be largely attributed to their chemical reactivity as α,β-unsaturated aldehydes.[3][4]
Michael Addition Reactions
The electrophilic β-carbon of the α,β-unsaturated aldehyde moiety is susceptible to nucleophilic attack by the side chains of amino acid residues in proteins, particularly the thiol group of cysteine.[4][22] This covalent bond formation, known as a Michael addition, results in the "carbonylation" of the protein.[3][4] This irreversible modification can alter the protein's conformation and, consequently, its function. This covalent modification is a plausible mechanism for the inhibition of enzymes like FtsZ and the modulation of various signaling proteins.[23]
Diagram 3: Experimental Workflow for Identifying Protein Targets of 2-CCA
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Biological activity of chlorinated cinnamaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of Chlorinated Cinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing a Natural Scaffold
Cinnamaldehyde, the principal bioactive constituent of cinnamon oil, is an α,β-unsaturated aldehyde renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its core structure, featuring a conjugated system and an electrophilic aldehyde group, is a privileged scaffold in medicinal chemistry.[4] The reactivity of this system, particularly its capacity to act as a Michael acceptor, is believed to be central to its biological functions.[4][5]
To augment its therapeutic potential, chemical modification through halogenation, specifically chlorination, has emerged as a key strategy. The introduction of chlorine atoms onto the phenyl ring of the cinnamaldehyde backbone can profoundly alter its physicochemical properties. These modifications can enhance lipophilicity, improve membrane permeability, and modulate electronic properties, often leading to derivatives with superior potency and a more targeted biological profile compared to the parent compound.[6] This guide provides a technical exploration of the biological activities of chlorinated cinnamaldehyde derivatives, focusing on their mechanisms of action, the experimental methodologies used for their evaluation, and their potential as next-generation therapeutic agents.
Part 1: Antimicrobial Activity - A Targeted Disruption
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5] Chlorinated cinnamaldehyde derivatives have shown significant promise in this area, exhibiting potent activity against a range of bacteria and fungi.[6]
Mechanism of Action: Beyond Membrane Perturbation
While the parent cinnamaldehyde is known to disrupt microbial cell membranes and energy metabolism[2], its halogenated derivatives can exhibit more specific modes of action. A primary target identified for these compounds is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7][8] FtsZ is a crucial protein in bacterial cell division, polymerizing at the division site to form the Z-ring, which is essential for cytokinesis.[7]
Chlorinated cinnamaldehyde derivatives can inhibit FtsZ polymerization and its GTPase activity.[7][9] This disruption prevents the formation of the Z-ring, leading to cell filamentation and ultimately inhibiting bacterial replication.[7][8] This targeted mechanism makes these compounds attractive candidates for development, as FtsZ is a highly conserved protein in bacteria with no close homolog in humans, suggesting a potential for high selectivity and low host toxicity.[7]
Quantitative Assessment of Antimicrobial Potency
The efficacy of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[10][11]
Table 1: Antimicrobial Activity of Representative Cinnamaldehyde Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Di-chlorinated Cinnamaldehyde Analog | Acinetobacter baumannii | 64 | [7] |
| 4-Bromophenyl-substituted Analog | Acinetobacter baumannii | 32 | [7] |
| 4-Nitro-cinnamaldehyde | Uropathogenic E. coli | 100 | [12] |
| 4-Nitro-cinnamaldehyde | Staphylococcus aureus | 100 | [12] |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus & MRSA | Submicromolar | [6] |
| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus & MRSA | Submicromolar | [6] |
Note: The table includes brominated and nitrated analogs for comparative purposes, highlighting how different substitutions influence activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of compounds.[10][13]
Methodology:
-
Preparation of Compound Stock: Dissolve the chlorinated cinnamaldehyde derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.[14] This creates a gradient of compound concentrations across the plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]
Workflow Visualization
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Part 2: Anticancer Activity - Inducing Cell Demise
Cinnamaldehyde and its derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[15][16] Chlorination can enhance this activity, leading to compounds with potent cytotoxic effects.[17]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
The anticancer activity of these compounds is often multifactorial, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[15]
-
Apoptosis Induction: Chlorinated cinnamaldehyde derivatives can trigger apoptosis by modulating key signaling pathways. Studies on the parent compound show it can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2, leading to the cleavage of PARP and cell death.[18] Combination treatments with cinnamaldehyde have also been shown to inhibit the pro-survival Akt signaling pathway.[19]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase.[15][18] This is achieved by downregulating the expression of key regulatory proteins such as Cyclin A and Cyclin B1.[15][18]
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.
Table 2: Cytotoxicity of Cinnamaldehyde Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | Human hepatoma (HepG2) | 9.76 | [18] |
| Cinnamaldehyde | Osteosarcoma (143B) | 67.95 | [18] |
| Cinnamaldehyde | Osteosarcoma (MG63) | 56.68 | [18] |
| Bromoethane Chalcone Analog (5n) | Prostate (DU145) | 8.72 | [17] |
| Bromoethane Chalcone Analog (5n) | Breast (SKBR-3) | 7.69 | [17] |
| 2,3-dichloro Benzyl Chalcone (5b) | Liver (HEPG2) | 9.19 | [17] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere and enter an exponential growth phase for 24 hours.[21]
-
Compound Treatment: Prepare serial dilutions of the chlorinated cinnamaldehyde derivative in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[20] Incubate for 2-4 hours at 37°C.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow and Pathway Visualization
Caption: Workflow of the MTT Cytotoxicity Assay.
Caption: Inhibition of the NF-κB Signaling Pathway by Chlorinated Cinnamaldehyde.
Part 4: Synthesis of Chlorinated Cinnamaldehyde Derivatives
The creation of novel chlorinated cinnamaldehyde derivatives relies on robust and versatile synthetic methodologies. While various methods exist, one prominent approach is the palladium-catalyzed oxidative Heck reaction. [22] This method allows for the direct, one-step synthesis of cinnamaldehydes from acrolein and various arylboronic acids, including chlorinated variants. [22]Other classical methods include the Wittig reaction and crossed aldol condensations. [22]Further derivatization can be achieved through reactions targeting the aldehyde group, such as condensation with amines to form Schiff bases or amides, expanding the chemical space and allowing for fine-tuning of biological activity. [6]
Conclusion and Future Directions
Chlorinated cinnamaldehyde derivatives represent a compelling class of bioactive molecules with significant therapeutic potential. By strategically modifying the natural cinnamaldehyde scaffold, researchers can develop compounds with enhanced antimicrobial, anticancer, and anti-inflammatory properties. The clear mechanisms of action, such as the inhibition of bacterial FtsZ and the suppression of the mammalian NF-κB pathway, provide a solid foundation for rational drug design.
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo evaluations to confirm efficacy and assess safety profiles. The continued exploration of these versatile compounds holds the promise of delivering novel therapeutic agents to combat infectious diseases, cancer, and chronic inflammatory conditions.
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A Technical Guide to 2-Chlorocinnamaldehyde as a Tyrosinase Inhibitor: Mechanism, Kinetics, and Application
Executive Summary
Hyperpigmentation disorders, driven by the overproduction of melanin, represent a significant focus area in dermatology and cosmetology. The primary rate-limiting enzyme in melanin synthesis is tyrosinase, making it a critical target for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of 2-chlorocinnamaldehyde (α-chlorocinnamaldehyde), a potent small-molecule inhibitor of tyrosinase. We will explore its mechanism of action, inhibitory kinetics, and the experimental methodologies required for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel depigmenting agents.
The Central Role of Tyrosinase in Melanogenesis
Melanin synthesis, or melanogenesis, is a complex enzymatic cascade responsible for the pigmentation of skin, hair, and eyes.[4] The process is primarily regulated by tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme.[2][5] Tyrosinase performs two distinct catalytic activities:
-
Monophenolase (Cresolase) Activity: The hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the pathway.[6][7]
-
Diphenolase (Catecholase) Activity: The subsequent oxidation of L-DOPA into the highly reactive dopaquinone.[6][7][8]
Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to polymerize into eumelanin (brown/black pigment) or pheomelanin (red/yellow pigment).[3] Uncontrolled tyrosinase activity leads to excessive melanin deposition, resulting in clinical conditions such as melasma, solar lentigines (age spots), and post-inflammatory hyperpigmentation (PIH).[1][8][9] Therefore, the inhibition of tyrosinase is the most direct and widely pursued strategy for developing skin-lightening agents and treatments for hyperpigmentation.[3][4]
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay (Diphenolase)
This spectrophotometric assay measures the oxidation of L-DOPA to dopachrome, which has a strong absorbance around 475-510 nm. [10][11]The rate of dopachrome formation is directly proportional to enzyme activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 50-100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Enzyme Stock: Prepare a stock solution of mushroom tyrosinase (e.g., 1000-1500 U/mL) in phosphate buffer. Store on ice. [12] * Substrate Stock: Prepare a stock solution of L-DOPA (e.g., 1.5-2.0 mM) in phosphate buffer. Rationale: L-DOPA can auto-oxidize, so this solution should be prepared fresh just before use.
-
Inhibitor Stocks: Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO or the assay buffer to achieve the desired final test concentrations. Do the same for the positive control, kojic acid.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): 20 µL Phosphate Buffer + 160 µL Phosphate Buffer. This represents 100% enzyme activity.
-
Test Inhibitor (Sample): 20 µL of this compound solution + 160 µL Phosphate Buffer.
-
Positive Control (IC): 20 µL of Kojic Acid solution + 160 µL Phosphate Buffer.
-
Blank Control: A well containing all components except the enzyme to subtract background absorbance.
-
Causality Note: The final volume and component volumes can be adjusted, but maintaining a consistent final DMSO concentration (typically ≤1-2%) across all wells is critical to avoid solvent-induced artifacts.
-
-
Pre-incubation:
-
Add 20 µL of tyrosinase solution (diluted to the working concentration) to each well (except the blank). The final volume is now 200 µL.
-
Mix gently and incubate the plate at 25°C or 37°C for 10 minutes. [8][11]Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements at 475 nm (or 510 nm) every minute for 20-30 minutes. [8]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/ΔTime) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_EC - V_Sample) / V_EC] x 100 Where V_EC is the rate of the enzyme control and V_Sample is the rate in the presence of the inhibitor. [8] * Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Safety and Toxicological Profile
While potent, the application of any chemical agent requires a thorough safety evaluation. Safety Data Sheets (SDS) for α-chlorocinnamaldehyde indicate that it is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2). [13]It may also cause respiratory irritation. [13][14]The parent compound, cinnamaldehyde, is a known skin sensitizer. [15][16]These properties necessitate careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves and eye protection. [13]For development as a topical agent, formulation strategies would be required to mitigate potential irritation while maintaining efficacy.
Potential Applications and Future Directions
The potent, dual-action inhibition of tyrosinase makes this compound a promising candidate for several applications:
-
Dermatology and Cosmetics: As an active ingredient in formulations designed to treat hyperpigmentation, such as creams, lotions, and serums for melasma and age spots. [1][9][17]* Food Industry: As an anti-browning agent to prevent the enzymatic browning of fruits and vegetables, which is also a tyrosinase-mediated process. [7] Future research should focus on several key areas:
-
Human Tyrosinase Efficacy: Validating the inhibitory activity against human tyrosinase, as most initial screens use the more readily available mushroom enzyme. [18][19]* Cellular and In Vivo Studies: Assessing the compound's ability to reduce melanin production in cell models (e.g., B16F10 melanoma cells) and its depigmenting efficacy in animal models of hyperpigmentation. [2][5][20]* Formulation Development: Creating stable, non-irritating topical formulations that ensure effective skin penetration and bioavailability.
-
Long-Term Safety: Conducting comprehensive toxicological studies to ensure its safety for chronic topical use.
Conclusion
This compound stands out as a potent, small-molecule inhibitor of tyrosinase, targeting both the monophenolase and diphenolase activities essential for melanin production. Its well-defined chemical structure and high in vitro efficacy make it a compelling lead compound for the development of novel agents to manage hyperpigmentation and enzymatic browning. While its irritant properties require careful consideration during formulation, the underlying science supports its potential as a valuable tool in the fields of dermatology, cosmetology, and food science. Further investigation into its performance in advanced biological systems and optimized delivery vehicles will be critical to realizing its full therapeutic and commercial potential.
References
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- Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde - Benchchem. (n.d.).
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- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC - NIH. (2021, January 22).
- Tyrosinase Inhibition Assay - Active Concepts. (2023, September 21).
- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. (n.d.).
- Inhibitory effects of 4-chlorocinnamaldehyde on the activity of mushroom tyrosinase. (2025, August 6).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
- Determination of inhibition type and inhibition constants of trans-cinnamaldehyde. (A) Lineweaver-Burk plots of mushroom tyrosinase and L-DOPA without (•) - ResearchGate. (n.d.).
- Synthesis of β-chlorocinnamaldehyde - PrepChem.com. (n.d.).
- ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - NIH. (2025, November 4).
- CN105152891A - Synthesis method of cinnamaldehyde - Google Patents. (n.d.).
- Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alh. (2025, April 7).
- Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. (n.d.).
- SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors. (2022, February 6).
- Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. (n.d.).
- Cosmeceuticals for Hyperpigmentation: What is Available? - PMC - NIH. (n.d.).
- Computational docking simulation of binding between tyrosinase and... - ResearchGate. (n.d.).
- Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - MDPI. (n.d.).
- Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics - MDPI. (n.d.).
- A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central. (n.d.).
- Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed. (n.d.).
- In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - NIH. (n.d.).
- Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives - Brieflands. (2013, October 14).
- Safety Data Sheet: Cinnamaldehyde - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 25).
- Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21).
- ENNDS Inhalation tox of cinnamaldehyde - Committee on Toxicity. (n.d.).
- In Vitro Tyrosinase Inhibitory Activity of Selected Compounds a - ResearchGate. (n.d.).
- This compound | 138555-57-4 - ChemicalBook. (2025, August 8).
- This compound | CAS#:1794-45-2 | Chemsrc. (2025, August 25).
- In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed. (n.d.).
- Efficacy of a 2‐MNG‐Containing Depigmenting Serum in the Treatment of Post‐Inflammatory Hyperpigmentation - PMC - PubMed Central. (2024, December 26).
- Depigmenting and bleaching agents: Coping with hyperpigmentation - ResearchGate. (2025, August 7).
- In Vitro Tyrosinase Inhibitory Ability and In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - MDPI. (2022, September 14).
- Dermatology: how to manage facial hyperpigmentation in skin of colour - PubMed Central. (n.d.).
- In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template - PubMed. (2020, December 11).
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The Ascendant Threat of Microbial Resistance: A Technical Guide to the Antimicrobial and Antibiofilm Potential of 2-Chlorocinnamaldehyde
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogenic microorganisms, through the acquisition of resistance mechanisms and the formation of resilient biofilm communities, continually challenge our existing antimicrobial arsenal. In this landscape, the exploration of nature-derived compounds and their synthetic analogs offers a promising frontier. Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been recognized for its broad-spectrum antimicrobial properties.[1] This technical guide delves into the antimicrobial and antibiofilm potential of a specific synthetic derivative, 2-Chlorocinnamaldehyde, providing a comprehensive resource for researchers, scientists, and drug development professionals. While direct research on the 2-chloro isomer is emerging, this guide synthesizes data from cinnamaldehyde and its analogs to build a robust predictive framework for its efficacy and mechanisms of action.
Antimicrobial Spectrum: A Predictive Analysis
Cinnamaldehyde and its derivatives have demonstrated significant inhibitory and bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1] The introduction of a chlorine atom to the phenyl ring of cinnamaldehyde is anticipated to modulate its antimicrobial potency. Halogenation can enhance the lipophilicity of the molecule, potentially facilitating its passage across the bacterial cell membrane and interaction with intracellular targets.
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the reviewed literature, studies on other halogenated cinnamaldehyde analogs provide valuable insights. For instance, 4-chlorocinnamaldehyde has shown potent antibacterial and antibiofilm activities against various pathogens.[2][3] It is plausible that this compound exhibits a comparable or enhanced antimicrobial profile.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde and its Analogs against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Pseudomonas aeruginosa | 800 | [4] |
| Cinnamaldehyde | Escherichia coli | 310 | [5] |
| Cinnamaldehyde | Staphylococcus aureus | 310 | [5] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [2] |
| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli | 100 | [6] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | [6] |
| Cinnamaldehyde | Candida albicans | ≥ 200 | [7] |
| 4-Chlorocinnamaldehyde | Candida albicans | 50-100 | [7] |
Note: The data presented for analogs provides a comparative context for the potential activity of this compound.
Disrupting the Fortress: The Antibiofilm Potential of this compound
Bacterial biofilms represent a significant challenge in clinical and industrial settings, conferring increased resistance to conventional antibiotics and host immune responses.[8] Cinnamaldehyde and its derivatives have demonstrated remarkable efficacy in both inhibiting biofilm formation and eradicating established biofilms.[2][9]
The proposed antibiofilm mechanisms for cinnamaldehydes are multifaceted and include:
-
Inhibition of Initial Attachment: By altering bacterial surface properties, cinnamaldehydes can hinder the initial attachment of planktonic cells to surfaces, a critical first step in biofilm formation.
-
Disruption of Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix provides structural integrity to the biofilm. Cinnamaldehydes may interfere with the synthesis of key EPS components like polysaccharides and proteins.
-
Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that regulates gene expression in response to population density, playing a pivotal role in biofilm development and virulence factor production. Cinnamaldehyde and its analogs have been shown to inhibit QS systems, thereby disrupting biofilm formation.[8][10]
Studies on 4-chlorocinnamaldehyde have demonstrated significant inhibition of biofilm formation in pathogens like Vibrio parahaemolyticus and Agrobacterium tumefaciens.[2][11] It is highly probable that this compound will exhibit similar antibiofilm properties.
Table 2: Biofilm Inhibition by Cinnamaldehyde and its Analogs
| Compound | Microorganism | Concentration | Biofilm Inhibition (%) | Reference |
| Cinnamaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 µM | Significant inhibition | [9] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 100 µg/mL | 98.9 | [2] |
| 4-Nitrocinnamaldehyde | Uropathogenic Escherichia coli | 50 µg/mL | >98 | [3] |
| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 µg/mL | 89 | [3] |
Note: This data for cinnamaldehyde analogs suggests the potential for this compound as a potent antibiofilm agent.
Unraveling the Mechanisms of Action
The efficacy of this compound as an antimicrobial and antibiofilm agent likely stems from a multi-targeted mechanism of action, a characteristic of cinnamaldehyde and its derivatives. This pleiotropic effect reduces the likelihood of resistance development.
Disruption of Bacterial Cell Membrane Integrity
The primary mode of action for cinnamaldehydes is believed to be the disruption of the bacterial cell membrane. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately cell death.[1] The addition of a chlorine atom in the ortho position may enhance this lipophilicity, potentially leading to more potent membrane disruption.
Inhibition of Key Cellular Processes
Beyond membrane damage, cinnamaldehydes can interfere with essential cellular functions. Studies have shown that these compounds can inhibit enzymes involved in critical metabolic pathways.[4] Furthermore, some cinnamaldehyde derivatives have been found to inhibit bacterial cell division by targeting proteins like FtsZ, which is crucial for the formation of the division septum.[12]
Quorum Sensing Inhibition
As previously mentioned, the ability to interfere with quorum sensing is a key aspect of the antibiofilm activity of cinnamaldehydes. These compounds can act as antagonists to QS receptors, such as LuxR-type proteins, thereby preventing the expression of genes responsible for biofilm formation and virulence.[10]
Synergistic Potential with Conventional Antibiotics
A particularly exciting avenue of research is the synergistic interaction between cinnamaldehydes and conventional antibiotics. The combination of these compounds can lead to a significant reduction in the MIC of the antibiotic, potentially restoring its efficacy against resistant strains.[8][13] This synergy is likely due to the membrane-permeabilizing effect of cinnamaldehydes, which allows for increased intracellular accumulation of the antibiotic. Investigating the synergistic potential of this compound with antibiotics that are susceptible to efflux or have poor membrane permeability is a high-priority research direction.
Experimental Protocols: A Guide for Investigation
To facilitate further research into the antimicrobial and antibiofilm potential of this compound, the following standardized protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Biofilm Inhibition Assay
This protocol utilizes the crystal violet staining method to quantify biofilm formation.
Materials:
-
This compound
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the MIC protocol and dilute it in the appropriate growth medium.
-
Treatment: Add the bacterial inoculum to the wells of a 96-well plate containing various concentrations of this compound. Include a positive control (inoculum without the compound).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for novel antimicrobial and antibiofilm agents. Based on the extensive research on cinnamaldehyde and its halogenated analogs, it is highly probable that this compound possesses potent activity against a broad spectrum of pathogenic microorganisms. Its multi-targeted mechanism of action, including membrane disruption and quorum sensing inhibition, makes it an attractive candidate for further investigation, particularly in the context of combating antimicrobial resistance.
Future research should focus on a comprehensive evaluation of the antimicrobial and antibiofilm spectrum of this compound against a panel of clinically relevant pathogens. Elucidating its precise molecular targets and exploring its synergistic interactions with existing antibiotics will be crucial for its potential translation into therapeutic applications. Furthermore, in vivo studies are warranted to assess its efficacy and safety in preclinical models of infection. The protocols and predictive framework provided in this guide serve as a foundational resource to propel these vital research endeavors.
References
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Rossi, M. W., & Heuertz, R. M. (n.d.). Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability. Lab Med. Retrieved from [Link]
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Rajasekharan, S. K., Ramesh, S., & Bakkiyaraj, D. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 11, 757894. Retrieved from [Link]
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Rajasekharan, S. K., Ramesh, S., & Bakkiyaraj, D. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 11, 757894. Retrieved from [Link]
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Lee, J. H., Kim, Y. G., & Lee, J. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. Marine Drugs, 19(12), 701. Retrieved from [Link]
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Cho, K. H., Lee, J. H., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences, 23(13), 7225. Retrieved from [Link]
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Cho, K. H., Lee, J. H., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences, 23(13), 7225. Retrieved from [Link]
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Subramenium, G. A., et al. (2020). Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. Antibiotics, 9(4), 156. Retrieved from [Link]
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Ferro, T. F., et al. (2021). Antimicrobial activity of cinnamaldehyde against Staphylococcus aureus and Enterococcus faecalis. ResearchGate. Retrieved from [Link]
-
Lee, J. H., et al. (2019). Inhibition of growth, biofilm formation, virulence, and surface attachment of Agrobacterium tumefaciens by cinnamaldehyde derivatives. ResearchGate. Retrieved from [Link]
-
Muller, C., et al. (2019). Bactericidal activity of cinnamaldehyde on P. aeruginosa. ResearchGate. Retrieved from [Link]
-
Chai, J., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 959239. Retrieved from [Link]
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Guo, Y., et al. (2023). Bacterial growth and biofilm inhibition of (a) AC, (b) cinnamaldehyde. ResearchGate. Retrieved from [Link]
-
Kim, Y. G., & Lee, J. (2021). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. MDPI. Retrieved from [Link]
-
Dutta, S., et al. (2024). Cuminaldehyde in Combination with Ciprofloxacin Shows Antibiofilm Activity against Clinical Strains of Pseudomonas aeruginosa: A Study to Explore the Underlying Mechanism. ACS Omega. Retrieved from [Link]
-
Utchariyakiat, A., et al. (2016). MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. ResearchGate. Retrieved from [Link]
-
Muller, C., et al. (2020). Exposure of Pseudomonas aeruginosa to Cinnamaldehyde Selects Multidrug Resistant Mutants. Antibiotics, 9(11), 767. Retrieved from [Link]
-
Subramenium, G. A., et al. (2020). Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. Consensus. Retrieved from [Link]
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Cho, K. H., Lee, J. H., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. MDPI. Retrieved from [Link]
-
Dutta, A., et al. (2019). Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. European Journal of Clinical Microbiology & Infectious Diseases, 38(12), 2249–2264. Retrieved from [Link]
-
Li, W., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949. Retrieved from [Link]
-
Li, W., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949. Retrieved from [Link]
-
Li, Y., et al. (2023). Synergistic effects of combined cinnamaldehyde and nonanal vapors against Aspergillus flavus. International Journal of Food Microbiology, 404, 110277. Retrieved from [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
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Subramenium, G. A., et al. (2020). Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. Antibiotics, 9(4), 156. Retrieved from [Link]
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Shen, C., et al. (2015). Effects of cinnamaldehyde on Escherichia coli and Staphylococcus aureus membrane. ResearchGate. Retrieved from [Link]
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A Comprehensive Spectroscopic Analysis of 2-Chlorocinnamaldehyde: An Application Scientist's Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chlorocinnamaldehyde (molecular formula C₉H₇ClO)[1]. As a valuable intermediate in organic synthesis, unambiguous structural confirmation and purity assessment are critical. This document serves as a key reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating expert analysis with validated experimental protocols, this guide establishes a benchmark for the comprehensive characterization of this compound.
Introduction
This compound is an α,β-unsaturated aldehyde featuring a chlorine-substituted phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its characteristic spectroscopic signatures. Accurate interpretation of these signatures is paramount for quality control in manufacturing and for confirming outcomes in synthetic pathways. This guide explains the causality behind the observed spectral data, grounded in the fundamental principles of each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is characterized by distinct signals for the aldehydic, vinylic, and aromatic protons.
Data Summary: ¹H NMR
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-α (Aldehydic) | ~9.7 - 9.8 | Doublet (d) | ~7.5 Hz |
| H-β (Vinylic) | ~7.5 - 7.6 | Doublet (d) | ~16.0 Hz |
| H-γ (Vinylic) | ~6.7 - 6.8 | Doublet of Doublets (dd) | ~16.0 Hz, ~7.5 Hz |
| H-aromatic | ~7.2 - 7.8 | Multiplet (m) | - |
Note: Data are synthesized from typical values for similar structures and may vary slightly based on solvent and spectrometer frequency.
Interpretation and Expertise: The aldehydic proton (H-α) appears significantly downfield (~9.7 ppm) due to the strong deshielding effect of the anisotropic field generated by the C=O bond. It appears as a doublet, a result of its coupling to the adjacent vinylic proton (H-γ).
The two vinylic protons (H-β and H-γ) exhibit a large coupling constant (~16.0 Hz), which is characteristic of a trans configuration across the double bond. The H-γ proton is further split into a doublet of doublets by its coupling to both the H-β and the aldehydic H-α proton.
The aromatic protons appear as a complex multiplet in the region of ~7.2-7.8 ppm. The ortho-chloro substitution disrupts the symmetry of the phenyl ring, leading to overlapping signals that are often difficult to resolve without higher-field instrumentation or 2D NMR techniques.
Visualization: Structure and Proton Assignments To clarify the assignments, the molecular structure of this compound is presented below with key atoms numbered.
Caption: Molecular structure of this compound.
¹³C NMR Spectroscopic Analysis
Carbon NMR (¹³C NMR) provides a count of unique carbon atoms and insight into their electronic environments. In proton-decoupled mode, each unique carbon appears as a single line.
Data Summary: ¹³C NMR
| Assigned Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (Aldehyde) | ~193 |
| C-Cl (Aromatic) | ~135 |
| C-H (Aromatic) | ~127-132 |
| C-C (Aromatic, ipso) | ~134 |
| C-β (Vinylic) | ~150 |
| C-γ (Vinylic) | ~129 |
Note: Data synthesized from the Spectral Database for Organic Compounds (SDBS) and other chemical databases.[2][3][4][5] Assignments for aromatic carbons can be complex and may require advanced NMR experiments like HMQC or HMBC for definitive confirmation.[6][7]
Interpretation and Expertise: The carbonyl carbon of the aldehyde is the most downfield signal (~193 ppm), as expected for this functional group. The vinylic carbons (C-β and C-γ) and the aromatic carbons resonate between ~127-150 ppm.[8] The carbon atom directly bonded to the chlorine (C-Cl) is typically observed around 135 ppm. The remaining aromatic and vinylic carbons can be assigned based on predictive models and 2D NMR data.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrument Calibration: Before analysis, ensure the spectrometer (e.g., 400 MHz) is properly shimmed and calibrated using a standard sample. A successful calibration is confirmed when the reference TMS peak is observed at exactly 0.00 ppm.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., 'zg30'). Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a standard pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic/Vinylic |
| ~2820, ~2730 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1685 | C=O Stretch (conjugated) | α,β-Unsaturated Aldehyde |
| ~1625 | C=C Stretch | Alkene/Aromatic |
| ~750 | C-H Out-of-plane bend | Ortho-disubstituted Aromatic |
| ~700 | C-Cl Stretch | Aryl Halide |
Note: Data synthesized from the NIST Chemistry WebBook and similar spectral libraries for cinnamaldehyde derivatives.[9][10][11]
Interpretation and Expertise: The IR spectrum of this compound provides clear evidence for its key structural features.[12]
-
Aldehyde Group: The most prominent peak is the strong C=O stretch around 1685 cm⁻¹. Its position below 1700 cm⁻¹ is a direct result of conjugation with the C=C double bond, which lowers the bond order and vibrational frequency.[13] The characteristic, though weaker, Fermi doublet for the aldehydic C-H stretch near 2820 and 2730 cm⁻¹ is a definitive marker for an aldehyde.[13]
-
Unsaturation: The C=C stretching vibration of the alkene and aromatic ring appears around 1625 cm⁻¹. The C-H stretching for these sp²-hybridized carbons is observed just above 3000 cm⁻¹ (~3060 cm⁻¹).
-
Substitution Pattern: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring. The C-Cl stretch is typically found in the lower frequency region (~700 cm⁻¹).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR): Place a small drop of liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure complete coverage of the crystal.
-
Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after the analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Data Summary: Electron Ionization (EI) Mass Spectrometry
| m/z (mass-to-charge) | Proposed Fragment Ion | Identity of Lost Neutral |
|---|---|---|
| 166/168 | [M]⁺˙ | - |
| 165/167 | [M-H]⁺ | H˙ |
| 131 | [M-Cl]⁺ | Cl˙ |
| 103 | [C₈H₇]⁺ | CO, Cl˙ |
| 77 | [C₆H₅]⁺ | C₃H₂ClO |
Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[14]
Interpretation and Expertise: The mass spectrum is a molecular fingerprint defined by fragmentation pathways.[15]
-
Molecular Ion Peak: The molecular ion peak [M]⁺˙ is observed at m/z 166, with its corresponding isotope peak [M+2]⁺˙ at m/z 168, confirming the presence of one chlorine atom.[14]
-
Key Fragments: A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion [M-H]⁺ at m/z 165/167.[16] Loss of the chlorine radical gives a significant peak at m/z 131 [M-Cl]⁺. Further fragmentation, such as the loss of carbon monoxide (CO) from the [M-Cl]⁺ ion, can lead to other observed fragments.
Visualization: Key Fragmentation Pathway
Caption: Primary fragmentation of this compound in EI-MS.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is standard across reference libraries.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and its isotope pattern. Compare the fragmentation pattern against spectral libraries (e.g., NIST, Wiley) for confirmation.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aldehyde, alkene, aryl chloride), and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This guide provides the foundational data and interpretive logic essential for any scientist working with this compound, ensuring high standards of scientific integrity and analytical rigor.
References
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Chemsrc. (n.d.). This compound | CAS#:1794-45-2. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053. Retrieved January 9, 2026, from [Link]
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AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved January 9, 2026, from [Link]
-
NIST. (n.d.). alpha-Chlorocinnamaldehyde. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0003441). Retrieved January 9, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). Retrieved January 9, 2026, from [Link]
-
NIST. (n.d.). α-Chlorocinnamaldehyde IR Spectrum. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde. Retrieved January 9, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved January 9, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Negative (HMDB0003441). Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). MS spectrum of 2-chloro-benzaldehyde. Retrieved January 9, 2026, from [Link]
-
University of Utah. (n.d.). gHMQC NMR Spectrum. Retrieved January 9, 2026, from [Link]
-
De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 9, 2026, from [Link]
-
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-
ResearchGate. (n.d.). Mass spectrum fragmentation of compounds 1. Retrieved January 9, 2026, from [Link]
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(E)-3-(2-Chlorophenyl)-2-propenal synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (E)-3-(2-Chlorophenyl)-2-propenal
Introduction: The Profile of a Versatile Aldehyde
(E)-3-(2-Chlorophenyl)-2-propenal, commonly known as 2-chlorocinnamaldehyde, is an α,β-unsaturated aromatic aldehyde. This class of compounds serves as a crucial scaffold in organic synthesis and medicinal chemistry. The presence of the reactive α,β-unsaturated carbonyl system, combined with the steric and electronic influence of the ortho-substituted chlorine atom on the phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its derivatives have been explored for a range of pharmacological activities.
This guide provides a comprehensive overview of the synthesis of (E)-3-(2-Chlorophenyl)-2-propenal, grounded in the principles of the Claisen-Schmidt condensation. It further details the analytical techniques required for its thorough characterization, ensuring product identity and purity. The methodologies are presented with an emphasis on the underlying chemical principles, providing a robust framework for researchers in organic synthesis and drug development.
| Property | Value |
| IUPAC Name | (E)-3-(2-chlorophenyl)prop-2-enal[1] |
| Synonyms | This compound, (E)-3-(2-Chlorophenyl)acrylaldehyde[1] |
| CAS Number | 1794-45-2[1] |
| Molecular Formula | C₉H₇ClO[1] |
| Molecular Weight | 166.60 g/mol [1] |
Synthesis: A Directed Approach via Claisen-Schmidt Condensation
Principle and Rationale
The synthesis of (E)-3-(2-Chlorophenyl)-2-propenal is efficiently achieved through the Claisen-Schmidt condensation. This reaction is a specific and highly reliable variant of the crossed-aldol condensation.[2] It involves the base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens and an aliphatic aldehyde or ketone that possesses them.[3]
For this synthesis, 2-chlorobenzaldehyde serves as the aromatic aldehyde component. Its lack of α-hydrogens is critical, as it prevents self-condensation, thereby minimizing the formation of unwanted byproducts. Acetaldehyde, which has acidic α-hydrogens, acts as the enolizable component. The reaction is driven to completion by the subsequent dehydration of the intermediate aldol addition product, which forms a highly stable, conjugated π-system extending across the aromatic ring and the carbonyl group.[4] This thermodynamic stability favors the formation of the (E)-isomer as the major product.
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A hydroxide ion (from a base like NaOH) abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.[3][4]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy aldehyde, the aldol addition product.
-
Dehydration: Under basic conditions, the α-hydrogen of the aldol adduct is abstracted, forming an enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, resulting in the formation of the final α,β-unsaturated aldehyde product.[5]
Experimental Workflow
The overall process from starting materials to the final characterized product follows a logical sequence of synthesis, isolation, purification, and analysis.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Reagents and Materials:
-
2-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, TLC plates
Procedure: Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath to approximately 0-5 °C.
-
Add acetaldehyde (1.1 eq) to the cooled solution while stirring.
-
Separately, prepare a solution of sodium hydroxide (1.2 eq) in deionized water.
-
Add the NaOH solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
Procedure: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly neutralize it with dilute hydrochloric acid until it reaches a pH of ~7.[6]
-
If a solid precipitate forms, collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts.
-
If the product is an oil, transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product, whether solid or oil, can be purified.
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[7]
-
Characterization of (E)-3-(2-Chlorophenyl)-2-propenal
Comprehensive characterization is essential to confirm the structure, stereochemistry, and purity of the synthesized compound.
Physical Properties
The purified product should be characterized by its physical appearance and melting point, which is a key indicator of purity.
| Property | Observed Value |
| Appearance | Pale yellow solid or oil |
| Melting Point | ~40-44 °C (literature values may vary) |
Spectroscopic Analysis
Spectroscopic methods provide definitive structural confirmation.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |
| IR Spectroscopy | ~3060 | Aromatic C-H stretch |
| ~2820, ~2730 | Aldehydic C-H stretch[8] | |
| ~1680 | C=O stretch (conjugated aldehyde)[8] | |
| ~1625 | C=C stretch (alkene) | |
| ~975 | C-H bend (trans-disubstituted alkene) | |
| ~750 | C-Cl stretch | |
| ¹H NMR | ~9.7 (d) | Aldehyde proton (-CHO) |
| ~7.6-7.8 (m) | Aromatic protons & one vinylic proton | |
| ~7.2-7.5 (m) | Aromatic protons | |
| ~6.7 (dd) | Vinylic proton α to carbonyl | |
| ¹³C NMR | ~193 | Carbonyl carbon (C=O)[8] |
| ~155 | Vinylic carbon β to carbonyl | |
| ~127-135 | Aromatic carbons & vinylic carbon α to carbonyl |
Interpretation of Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1680 cm⁻¹ is characteristic of a conjugated carbonyl group. The peaks at ~2820 and ~2730 cm⁻¹ are indicative of the C-H stretching of the aldehyde functional group. A strong peak around 975 cm⁻¹ confirms the trans (E) configuration of the double bond.
-
¹H NMR Spectroscopy: The most downfield signal, a doublet appearing around δ 9.7 ppm, is characteristic of the aldehyde proton, split by the adjacent vinylic proton. The vinylic protons appear as doublets or doublets of doublets in the δ 6.5-7.8 ppm region, with a large coupling constant (J ≈ 16 Hz) confirming the E-stereochemistry. The complex multiplet signals in the aromatic region (δ 7.2-7.8 ppm) correspond to the four protons on the 2-chlorophenyl ring.
-
¹³C NMR Spectroscopy: The spectrum will show a signal for the carbonyl carbon in the highly deshielded region of δ ~193 ppm. The remaining signals in the δ 127-155 ppm range will correspond to the six aromatic carbons and the two vinylic carbons.
Safety and Handling
(E)-3-(2-Chlorophenyl)-2-propenal should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May cause respiratory tract irritation.[9]
-
Precautions: Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]
Conclusion
This guide has detailed a reliable and efficient synthesis of (E)-3-(2-Chlorophenyl)-2-propenal using the Claisen-Schmidt condensation reaction. The rationale behind the choice of methodology, a step-by-step mechanism, and a practical experimental protocol have been provided. Furthermore, a comprehensive characterization scheme employing physical and spectroscopic techniques has been outlined to ensure the unequivocal identification and purity assessment of the final product. This framework serves as a valuable resource for chemists engaged in the synthesis of α,β-unsaturated aldehydes and their application in further research and development.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]
-
All Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6365139, (E)-3-(2-Chlorophenyl)acrylaldehyde. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]
-
nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. nevoLAB. Retrieved from [Link]
-
Chemsrc. (n.d.). (2E)-3-(2-chlorophenyl)prop-2-enal | CAS#:18365-42-9. Chemsrc. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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The Electrophilic Heart of α,β-Unsaturated Aldehydes: A Guide to Reactivity, Biological Interactions, and Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
α,β-Unsaturated aldehydes, a class of organic compounds characterized by a conjugated system of an alkene and an aldehyde, represent a cornerstone of synthetic chemistry and a focal point in toxicology and pharmacology.[1][2] Their unique electronic structure imparts a dual electrophilicity that governs their reactivity and their potent biological effects.[3][4] This guide offers an in-depth exploration of the electrophilic nature of these molecules, from the fundamental principles of their reactivity to their role as both cellular toxins and covalent drug candidates.
The Electronic Architecture: Unmasking the Dual Electrophilic Sites
The reactivity of α,β-unsaturated aldehydes is a direct consequence of the conjugation between the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O). This conjugation allows for the delocalization of π-electrons across the entire four-atom system (O=Cα-Cβ). Resonance theory provides a clear picture of this delocalization, revealing that both the carbonyl carbon and the β-carbon possess a partial positive charge.[5][6][7] This makes both sites susceptible to attack by nucleophiles.[4][8]
The electronegative oxygen atom polarizes the carbonyl group, making the carbonyl carbon an electrophilic center.[5][9] Simultaneously, this electron-withdrawing effect is transmitted through the conjugated π-system to the β-carbon, rendering it also electrophilic.[10][11] This phenomenon is often referred to as vinylogous reactivity.
Caption: The 'soft' thiol of cysteine readily attacks the 'soft' β-carbon.
Therapeutic Potential in Drug Development: The same reactivity that underlies their toxicity can be harnessed for therapeutic benefit. T[12]he α,β-unsaturated carbonyl motif is a well-known "warhead" in the design of covalent inhibitors. By incorporating this functionality into a molecule that selectively binds to a target protein, researchers can achieve irreversible inhibition. This strategy is particularly powerful for overcoming drug resistance and achieving prolonged pharmacological effects.
[12]#### 5. Experimental Protocols & Characterization
Protocol 1: Synthesis via Aldol Condensation A common method for synthesizing α,β-unsaturated aldehydes is the base- or acid-catalyzed aldol condensation of two aldehyde molecules (or an aldehyde and a ketone), followed by dehydration.
-
Objective: Synthesize cinnamaldehyde from benzaldehyde and acetaldehyde.
-
Methodology:
-
Prepare a solution of 10% sodium hydroxide (NaOH) in a water/ethanol mixture.
-
In a flask cooled in an ice bath, combine equimolar amounts of benzaldehyde and acetaldehyde.
-
Slowly add the NaOH solution to the aldehyde mixture with constant stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours until the product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to yield pure cinnamaldehyde.
-
Validation: Confirm product identity and purity using melting point analysis, IR, and NMR spectroscopy.
-
Protocol 2: Glutathione (GSH) Reactivity Assay This assay quantifies the electrophilic reactivity of an α,β-unsaturated aldehyde by measuring the rate of GSH depletion.
-
Objective: To determine the second-order rate constant for the reaction of an α,β-unsaturated aldehyde with GSH.
-
Methodology:
-
Prepare stock solutions of the test aldehyde, GSH, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a 96-well plate, add the buffer and GSH solution.
-
Initiate the reaction by adding the test aldehyde to the wells. Set up control wells containing buffer and GSH only (no aldehyde) and buffer and aldehyde only (no GSH).
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
At various time points, add DTNB solution to the wells. DTNB reacts with remaining free GSH to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a plate reader.
-
Data Analysis: Calculate the concentration of remaining GSH at each time point by comparing to a standard curve. The rate of GSH depletion is used to calculate the reaction rate constant, providing a quantitative measure of electrophilicity.
-
Spectroscopic Characterization Spectroscopic methods are essential for confirming the structure of α,β-unsaturated aldehydes.
[13]| Spectroscopic Method | Key Signature | Rationale | | :--- | :--- | :--- | | Infrared (IR) Spectroscopy | Strong C=O stretch at ~1685-1666 cm⁻¹. Strong C=C stretch at ~1640-1620 cm⁻¹. | Conjugation lowers the frequency of the C=O stretch compared to saturated aldehydes (~1725 cm⁻¹). |[14][15] | ¹H NMR Spectroscopy | Aldehydic proton (CHO) at δ 9-10 ppm. Vinylic protons (C=CH) at δ 5.5-7.5 ppm. α-protons (CH adjacent to C=O) at δ 2.0-2.5 ppm. | The aldehyde proton is highly deshielded. Vinylic protons are in the characteristic alkene region. |[14][15] | Mass Spectrometry (MS) | Dependent on ionization method. EI-MS and PICI-MS are effective for structural analysis. |[16][17] Provides information on molecular weight and fragmentation patterns for structural elucidation. |
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In Silico Pharmacokinetic Profiling of Cinnamaldehyde Analogs: A Technical Guide for Drug Discovery
Foreword: The Imperative of Early-Stage Pharmacokinetic Assessment
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic profiles, leading to substantial financial and temporal losses[1]. The integration of computational, or in silico, methods for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the nascent stages of research is no longer a novelty but a cornerstone of efficient and successful drug development pipelines[2][3]. This guide provides a comprehensive technical overview of the in silico pharmacokinetic properties of cinnamaldehyde and its analogs, a class of compounds recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[4][5][6][7]. By leveraging the predictive power of computational models, researchers can rationally design and prioritize cinnamaldehyde derivatives with enhanced therapeutic potential and drug-like characteristics.
The Rise of Cinnamaldehyde Analogs in Therapeutic Research
Cinnamaldehyde, the primary constituent of cinnamon bark oil, is an α,β-unsaturated aldehyde that has garnered significant scientific interest[8][9]. Its diverse pharmacological activities make it an attractive scaffold for the development of novel therapeutics[4][6][7]. However, the inherent reactivity of the aldehyde group and its metabolic instability can present challenges[6]. Consequently, medicinal chemists are actively exploring a wide range of cinnamaldehyde analogs to improve potency, selectivity, and pharmacokinetic properties[4][5][10]. This guide will utilize cinnamaldehyde and its derivatives as a pertinent case study to illustrate the principles and practices of in silico ADMET profiling.
Foundational Principles: Assessing "Drug-Likeness" with In Silico Models
Before embarking on resource-intensive in vitro and in vivo studies, a critical first step is to evaluate the "drug-likeness" of a compound. This concept is often initially assessed using established empirical rules, most notably Lipinski's Rule of Five[11][12][13].
Lipinski's Rule of Five: A First-Pass Filter
Formulated by Christopher A. Lipinski, this rule of thumb identifies key physicochemical properties that influence a compound's oral bioavailability[11][12]. An orally active drug generally adheres to the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
Logarithm of the Octanol-Water Partition Coefficient (logP): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
A compound is more likely to have poor absorption or permeation if it violates two or more of these rules[14]. It is crucial to understand that these are guidelines, not rigid laws, and exceptions exist, particularly for compounds that are substrates for transporters[14]. For cinnamaldehyde and its analogs, these rules provide an immediate and valuable filter to assess their potential as orally administered drugs[4].
Core In Silico ADMET Predictions: A Step-by-Step Workflow
A comprehensive in silico ADMET analysis extends beyond simple rule-based filters. Modern computational tools employ sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to predict a spectrum of pharmacokinetic properties[3][15][16]. Below is a detailed workflow for assessing the pharmacokinetic profile of cinnamaldehyde analogs, utilizing freely accessible web-based platforms, making it particularly relevant for academic and small biotech environments[1][17].
Experimental Protocol: In Silico ADMET Prediction using Web Servers
This protocol outlines the use of two widely adopted and validated web servers: SwissADME and pkCSM .
Objective: To predict the ADMET properties of a set of cinnamaldehyde analogs.
Materials:
-
A list of cinnamaldehyde analogs with their chemical structures in a computer-readable format (e.g., SMILES strings).
-
A web browser and internet access.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structures of the cinnamaldehyde analogs of interest.
-
Convert these structures into their corresponding SMILES (Simplified Molecular Input Line Entry System) strings. This can be done using chemical drawing software such as Marvin Sketch or online converters.
-
-
SwissADME Analysis ([Link]):
-
Navigate to the SwissADME website.
-
In the input field, paste the SMILES strings of the cinnamaldehyde analogs, one per line.
-
Click the "Run" button to initiate the analysis.
-
The server will generate a detailed report for each compound, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's rule), and medicinal chemistry friendliness.
-
Causality Check: The "Bioavailability Radar" provides a rapid visual assessment of drug-likeness, plotting six key properties. An ideal compound would have its radar plot fall entirely within the pink area.
-
-
pkCSM Analysis ([Link]):
-
Navigate to the pkCSM website.
-
Similar to SwissADME, input the SMILES strings of the analogs.
-
Select the desired prediction modules (e.g., "ADMET").
-
Click "Predict" to start the calculations.
-
pkCSM provides predictions for a wide range of endpoints, including absorption (e.g., intestinal absorption, P-glycoprotein substrate/inhibitor), distribution (e.g., BBB permeability, CNS permeability), metabolism (e.g., CYP inhibitors/substrates), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).
-
Diagrammatic Representation of the In Silico ADMET Workflow:
Caption: An iterative cycle of in silico prediction and experimental validation in drug discovery.
Conclusion and Future Perspectives
The application of in silico ADMET profiling is an indispensable component of modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds. For promising scaffolds like cinnamaldehyde, these computational tools empower researchers to rationally design analogs with optimized pharmacokinetic properties, thereby increasing the probability of clinical success. As machine learning and artificial intelligence algorithms continue to evolve, the predictive accuracy and scope of in silico models will undoubtedly expand, further revolutionizing the path from a chemical entity to a life-saving therapeutic.
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Environmental fate and degradation of chlorinated aldehydes
An In-Depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Aldehydes
Abstract
Chlorinated aldehydes, such as trichloroacetaldehyde (chloral hydrate), dichloroacetaldehyde, and monochloroacetaldehyde, are environmentally significant compounds primarily formed as disinfection byproducts during water chlorination. Their potential toxicity and carcinogenicity necessitate a thorough understanding of their behavior, persistence, and transformation in the environment. This technical guide provides a comprehensive overview of the environmental fate of these compounds, detailing their physicochemical properties, transport mechanisms, and degradation pathways. We explore both abiotic processes, including hydrolysis and photolysis, and biotic degradation mediated by microorganisms. Furthermore, this guide offers detailed, field-proven experimental protocols for studying their degradation and for their quantitative analysis in environmental matrices, providing researchers and environmental professionals with the necessary tools to assess their environmental impact.
Introduction: The Significance of Chlorinated Aldehydes
Chlorinated aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) with one or more chlorine atoms attached to the alpha-carbon. Their primary route of entry into the environment is through the disinfection of drinking water, where chlorine reacts with natural organic matter (NOM) and certain anthropogenic pollutants.[1] Trichloroacetaldehyde, commonly known as chloral hydrate in its solid form, is one of the most frequently detected haloacetaldehydes.[2] The concern surrounding these compounds stems from their reactivity and potential adverse health effects; they are known to be cytotoxic and genotoxic, with toxicities often exceeding those of regulated disinfection byproducts like trihalomethanes.[1][2] Understanding their environmental partitioning, persistence (half-life), and the mechanisms by which they are transformed into potentially less harmful substances is critical for risk assessment and the development of effective water treatment and remediation strategies.
Physicochemical Properties and Environmental Transport
The environmental transport and partitioning of chlorinated aldehydes between air, water, and soil are governed by their distinct physicochemical properties. Properties such as water solubility, vapor pressure, and the organic carbon-water partition coefficient (Koc) dictate their mobility and distribution. Chloral hydrate, for instance, is highly soluble due to its ability to form a stable hydrate, while the less chlorinated analogues are more volatile.[3][4] These properties are essential inputs for environmental fate modeling.
The propensity of a chemical to move between environmental compartments is crucial to understanding exposure pathways.
-
Volatility , described by Henry's Law Constant, indicates the tendency to partition from water to air. Monochloroacetaldehyde, for example, has a higher potential for volatilization from water bodies than its more chlorinated counterparts.[5]
-
Soil Mobility is predicted by the organic carbon-water partition coefficient (Koc). A low Koc value, as seen with monochloroacetaldehyde, suggests high mobility in soil and a potential to leach into groundwater.[5] In contrast, compounds with higher Koc values will be more strongly adsorbed to soil organic matter, limiting their movement but potentially creating a long-term source of contamination.[6]
A summary of key physicochemical properties for the most common chlorinated aldehydes is presented in Table 1.
Table 1: Physicochemical Properties of Key Chlorinated Aldehydes
| Property | Trichloroacetaldehyde (Chloral) | Dichloroacetaldehyde | Monochloroacetaldehyde |
|---|---|---|---|
| CAS Number | 75-87-6[7] | 79-02-7[8] | 107-20-0[5] |
| Molecular Formula | C₂HCl₃O[7] | C₂H₂Cl₂O[8] | C₂H₃ClO[5] |
| Molar Mass ( g/mol ) | 147.38[7] | 112.94[8] | 78.50[5] |
| Boiling Point (°C) | 97.7[9] | 88[3] | 85.5[5] |
| Water Solubility | Reacts to form hydrate[3] | Forms hydrate[3] | Soluble[5] |
| Vapor Pressure (mmHg @ 20-25°C) | 35 - 40[3] | 50 - 55.4[3][8] | 64.3[5] |
| Henry's Law Constant (atm·m³/mol) | 2.91 x 10⁻⁹[7] | 1.2 x 10⁻⁵ (est.)[8] | 2.4 x 10⁻⁵ (est.)[5] |
| Log Koc (est.) | 0.68[7] | 0.68[8] | 1 (est.)[5] |
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical without the direct involvement of microorganisms. For chlorinated aldehydes, the principal abiotic pathways are hydrolysis and photolysis. These processes are often slower than microbial degradation but can be significant under specific environmental conditions.[10]
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.
-
Trichloroacetaldehyde (Chloral Hydrate): This compound is relatively stable at neutral pH (half-life of ~7 days at 20°C).[11] However, its degradation is significantly accelerated under alkaline conditions. At pH 9.0 and 60°C, the half-life is a mere 16 minutes.[12] The primary hydrolysis products are chloroform and formic acid.[12][13]
-
Dichloro- and Monochloroacetaldehyde: While specific hydrolysis rate constants are not well-documented, the stability of haloacetaldehydes generally decreases with fewer chlorine substituents when reacting with chlorine, suggesting that monochloroacetaldehyde may be more susceptible to transformation than dichloroacetaldehyde under certain conditions.[1]
The diagram below illustrates the base-catalyzed hydrolysis of trichloroacetaldehyde.
Caption: Abiotic hydrolysis pathway of chloral hydrate under alkaline conditions.
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. A compound's susceptibility to direct photolysis depends on its ability to absorb light in the environmental UV spectrum (>290 nm). While many simple aldehydes can be photolyzed, chlorinated aldehydes like monochloroacetaldehyde are not expected to undergo significant direct photolysis as they do not absorb light at these wavelengths.[5]
However, indirect photolysis can occur via reactions with photochemically-produced species, such as hydroxyl radicals (•OH) in the atmosphere. The atmospheric half-life for the reaction of dichloroacetaldehyde and monochloroacetaldehyde with hydroxyl radicals is estimated to be 7.0 and 4.3 days, respectively.[5][8]
Biotic Degradation Pathways
Biodegradation is the breakdown of organic matter by microorganisms, and it is a primary mechanism for the natural attenuation of many chlorinated organic compounds.[14] Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways can be involved.
Aerobic Biodegradation
Under aerobic conditions, microorganisms utilize oxygenases and dehalogenases to break down chlorinated compounds, often using them as a source of carbon and energy.
-
Trichloroacetaldehyde (Chloral Hydrate): Specific bacterial strains have been isolated that can utilize chloral hydrate as a sole carbon and energy source. A well-documented pathway in Pseudomonas sp. involves a two-step reduction. First, chloral hydrate is reduced to trichloroethanol (TCAol). Subsequently, TCAol is reductively dehalogenated to dichloroethanol (DCAol) and further metabolized, with CO₂ as the end product.[15][16] Other bacteria, like Arthrobacter sp., can co-metabolize chloral hydrate to trichloroethanol.[15]
-
Monochloroacetaldehyde: Soil bacteria such as Pseudomonas sp. have been shown to degrade monochloroacetaldehyde to glycollic acid.[5]
The microbial degradation pathway for chloral hydrate is visualized below.
Caption: Aerobic biodegradation pathway of chloral hydrate by Pseudomonas sp.
Anaerobic Biodegradation
Under anaerobic conditions, chlorinated compounds can serve as electron acceptors in a process called reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[17] While this is a major pathway for highly chlorinated compounds like tetrachloroethene, specific pathways for chlorinated aldehydes are less defined but are presumed to follow similar reductive mechanisms.
Table 2: Degradation Half-Lives of Chlorinated Aldehydes in Various Media
| Compound | Medium | Process | Conditions | Half-life (t½) |
|---|---|---|---|---|
| Trichloroacetaldehyde | Water | Hydrolysis | pH 7, 20°C | ~7 days[11] |
| Water | Hydrolysis | pH 9, 60°C | 16 minutes[12] | |
| Soil Microcosm | Biodegradation | Aerobic | < 5 days[15] | |
| Dichloroacetaldehyde | Atmosphere | Photolysis (via •OH) | - | 7.0 days (est.)[8] |
| Water | Reaction w/ Chlorine | pH dependent | Faster than Trichloroacetaldehyde[1] | |
| Monochloroacetaldehyde | Atmosphere | Photolysis (via •OH) | - | 4.3 days (est.)[5] |
| Water (River) | Volatilization | - | 35 hours (est.)[5] |
| | Water (Lake) | Volatilization | - | 13 days (est.)[5] |
Experimental Methodologies
Studying the environmental fate of chlorinated aldehydes requires robust and validated experimental protocols. This section details methodologies for quantitative analysis, assessing abiotic hydrolysis, and evaluating biodegradation potential.
Workflow for Degradation Studies
A typical workflow for investigating the degradation of a chlorinated aldehyde involves sample preparation, incubation under controlled conditions, periodic sampling, and quantitative analysis of the parent compound and its degradation products.
Caption: General experimental workflow for chlorinated aldehyde degradation studies.
Protocol: Quantitative Analysis in Water via GC-ECD (Based on EPA Method 551.1)
This protocol describes the analysis of chlorinated aldehydes in water using liquid-liquid extraction followed by Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is highly sensitive to halogenated compounds.
-
1. Sample Collection and Preservation:
-
Collect 60 mL water samples in amber glass vials with Teflon-lined septa.
-
To analyze for chloral hydrate, the sample must be dechlorinated with 100 mg/L sodium sulfite. For other haloacetaldehydes, ammonium chloride can be used.[12]
-
Ensure no headspace is present in the vial.
-
Store samples at 4°C and analyze within 14 days.[12]
-
-
2. Extraction:
-
Allow samples to reach room temperature.
-
Transfer 50 mL of the sample to a clean glass vial.
-
Add 3 mL of methyl-tert-butyl ether (MTBE).
-
Cap tightly and shake vigorously for 2 minutes.
-
Allow the layers to separate for 2 minutes. The MTBE layer will be on top.
-
Using a Pasteur pipette, transfer the top MTBE layer to a 2 mL autosampler vial.
-
-
3. GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with a linearized electron capture detector.
-
Column: Fused silica capillary column suitable for halogenated compounds (e.g., DB-5 or equivalent).
-
Injector: Splitless mode.
-
Temperatures: Injector at 200°C, Detector at 280°C.
-
Oven Program: Initial temperature of 35°C, hold for 10 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min.
-
Injection: Inject 2 µL of the MTBE extract.
-
Quantification: Use a procedural standard calibration curve prepared by extracting standards in the same manner as the samples.
-
Protocol: Abiotic Hydrolysis Rate Determination (Adapted from OECD 111)
This protocol determines the hydrolysis rate as a function of pH.
-
1. Preparation:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
In triplicate for each pH, add the chlorinated aldehyde to the buffer solution in sterile, amber glass vials with no headspace. The final concentration should be less than half the water solubility.
-
Prepare sterile controls (no aldehyde) to monitor for contamination.
-
-
2. Incubation:
-
Incubate all vials in the dark at a constant temperature (e.g., 25°C).
-
For a preliminary test, a higher temperature (e.g., 50°C) can be used to accelerate the reaction and determine if the substance is hydrolytically stable.[18]
-
-
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice one vial from each pH set.
-
Immediately extract and analyze the concentration of the remaining chlorinated aldehyde using the GC-ECD method described in Protocol 5.2.
-
-
4. Calculation:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
The data should fit a first-order decay model: ln[C]t = -kt + ln[C]₀.
-
The slope of the line is the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) is calculated as t½ = 0.693 / k.[2]
-
Protocol: Aerobic Biodegradation Study
This protocol evaluates the potential for microbial degradation of a chlorinated aldehyde in a soil or water matrix.
-
1. Microcosm Preparation:
-
Collect environmental samples (e.g., soil from a contaminated site, activated sludge).
-
Prepare a mineral salts medium (MSM) that provides essential nutrients but no carbon source.
-
Create microcosms in sterile flasks:
-
Test Flasks: Add a known amount of soil/sludge (e.g., 10 g) to MSM (e.g., 100 mL).
-
Sterile Controls: Add autoclaved soil/sludge to MSM to account for abiotic loss.
-
-
Spike all flasks with the target chlorinated aldehyde to a known concentration (e.g., 10 mg/L).
-
-
2. Incubation:
-
Incubate the flasks on an orbital shaker at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.
-
Ensure flasks are loosely capped or stoppered with cotton plugs to allow for air exchange.
-
-
3. Sampling and Analysis:
-
Periodically, remove an aliquot from each flask under sterile conditions.
-
Analyze the concentration of the parent compound and potential metabolites (e.g., trichloroethanol, chloroform) using the GC-ECD method (Protocol 5.2).
-
-
4. Data Interpretation:
-
Compare the concentration decrease in the test flasks to the sterile controls. A significantly faster rate of loss in the test flasks indicates biodegradation.
-
Calculate the biodegradation rate constant and half-life using the same first-order kinetics model as for hydrolysis.
-
Conclusion
The environmental fate of chlorinated aldehydes is a complex interplay of their physicochemical properties and their susceptibility to abiotic and biotic degradation processes. Trichloroacetaldehyde (chloral hydrate) is relatively stable in neutral water but degrades rapidly under alkaline conditions and can be readily biodegraded by specific bacteria. Dichloroacetaldehyde and monochloroacetaldehyde are more volatile and susceptible to atmospheric degradation. While significant data exists for chloral hydrate, further research is needed to quantify the degradation rates and fully elucidate the transformation pathways for di- and monochloroacetaldehyde in soil and aquatic systems. The experimental protocols provided in this guide offer a standardized framework for researchers to generate these crucial data, leading to more accurate environmental risk assessments and the development of effective strategies to manage these important disinfection byproducts.
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ECETOC. (n.d.). Appendix D: Measurement of Hydrolysis. Retrieved from [Link].
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U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Retrieved from [Link].
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Quantum Mechanical Prediction of 2-Chlorocinnamaldehyde Properties: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the quantum mechanical prediction of the molecular properties of 2-Chlorocinnamaldehyde. It is intended for researchers, scientists, and drug development professionals who are interested in employing computational chemistry to elucidate the electronic, spectroscopic, and thermodynamic characteristics of this and similar molecules. By integrating Density Functional Theory (DFT) calculations with established experimental validation protocols, this guide offers a self-validating system for generating reliable and actionable data. We will delve into the causality behind the selection of computational methods, provide detailed step-by-step workflows, and present data in a clear, comparative format.
Introduction: The Significance of this compound
Cinnamaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] They are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine substituent at the second position of the cinnamaldehyde backbone, forming this compound, can significantly alter its electronic structure and, consequently, its chemical reactivity and biological efficacy.[3]
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting the properties of such molecules with a high degree of accuracy.[4][5] These computational methods allow for the in-silico investigation of molecular geometry, vibrational frequencies, electronic transitions, and other key parameters, providing insights that are often difficult or expensive to obtain through experimental means alone.[5][6] This guide will provide a detailed protocol for performing and validating DFT calculations on this compound.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It is based on the principle that the energy of a system can be determined from its electron density. This approach is computationally more tractable than traditional ab initio methods while still providing a high level of accuracy.
The Choice of Functional and Basis Set: A Justification
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[7]
-
Exchange-Correlation Functional: B3LYP
For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice.[4] It combines the strengths of both Hartree-Fock theory and DFT, providing a balanced description of electronic exchange and correlation effects.
-
Basis Set: 6-311++G(d,p)
The 6-311++G(d,p) basis set is a split-valence basis set that provides a good balance between accuracy and computational cost for molecules of this size.[7] The inclusion of diffuse functions (++) is crucial for describing the behavior of electrons far from the nucleus, which is important for anions and excited states. The polarization functions (d,p) allow for a more flexible description of the electron density, which is essential for accurately modeling chemical bonds.[7]
Computational Protocol: A Step-by-Step Guide
This section outlines the detailed workflow for performing DFT calculations on this compound.
Step 1: Geometry Optimization
The first and most critical step is to determine the lowest energy (most stable) three-dimensional structure of the molecule.
Protocol:
-
Input Structure: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Select the B3LYP functional and the 6-311++G(d,p) basis set.
-
Optimization Keyword: Use the Opt keyword in the Gaussian input file to perform a geometry optimization.
-
Convergence Criteria: Ensure that the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation (Freq keyword). The absence of imaginary frequencies confirms a stable structure.
Step 2: Vibrational Analysis (FT-IR and FT-Raman)
Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These frequencies correspond to the peaks observed in experimental FT-IR and FT-Raman spectra.
Protocol:
-
Frequency Calculation: Use the Freq keyword in Gaussian with the optimized geometry.
-
Spectral Analysis: The output will contain the calculated vibrational frequencies and their corresponding intensities (for IR) and Raman activities.
-
Visualization: Visualize the vibrational modes to understand the nature of the atomic motions for each frequency.
-
Comparison with Experiment: Compare the calculated spectra with experimental data for validation. The carbonyl (C=O) stretching vibration is a key characteristic peak for aldehydes and is typically observed in the range of 1660–1770 cm⁻¹.[8]
Step 3: Electronic Properties (HOMO-LUMO Analysis and UV-Vis Spectroscopy)
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol:
-
Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the geometry optimization output. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that relates to the molecule's chemical reactivity and stability.
-
UV-Vis Spectra Prediction: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths. This will predict the absorption maxima (λmax) in the UV-Vis spectrum. The TD keyword is used in Gaussian for this purpose. The n → π* transition of the carbonyl group is a characteristic electronic transition for aldehydes.[8]
Data Presentation and Interpretation
Molecular Geometry
The key optimized geometrical parameters (bond lengths and bond angles) should be tabulated and compared with available experimental data for cinnamaldehyde and related molecules.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (if available) |
| C=O bond length | Value Å | Value Å |
| C-Cl bond length | Value Å | Value Å |
| C=C bond length | Value Å | Value Å |
| C-C-C bond angle | Value ° | Value ° |
Spectroscopic Data
The calculated vibrational frequencies and electronic transitions should be presented in a clear and concise table, alongside experimental values for validation.
| Spectroscopic Property | Calculated Value | Experimental Value |
| C=O Stretch (IR) | Value cm⁻¹ | Value cm⁻¹ |
| C-Cl Stretch (IR) | Value cm⁻¹ | Value cm⁻¹ |
| λmax (UV-Vis) | Value nm | Value nm |
Frontier Molecular Orbitals
A visualization of the HOMO and LUMO electron density surfaces provides valuable insight into the reactive sites of the molecule.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the quantum mechanical prediction of this compound properties.
Caption: Computational workflow for the prediction of this compound properties.
Conclusion: A Pathway to Deeper Molecular Understanding
This guide has provided a robust and detailed framework for the quantum mechanical prediction of the properties of this compound using Density Functional Theory. By following the outlined protocols, researchers can generate high-quality, reliable data that can accelerate drug discovery and materials science research. The emphasis on methodological justification and experimental validation ensures the trustworthiness and scientific integrity of the obtained results. The application of these computational techniques offers a powerful avenue for exploring the structure-property relationships of novel chemical entities.
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An In-depth Technical Guide to Cinnamaldehyde Compounds: Natural Sources, Biosynthesis, and Therapeutic Analogues
Abstract
Cinnamaldehyde, the archetypal aromatic aldehyde, is the principal constituent responsible for the characteristic flavor and aroma of cinnamon. Beyond its extensive use in the food and fragrance industries, this phenylpropanoid possesses a remarkable spectrum of biological activities that have garnered significant interest within the drug development and scientific research communities.[1] This technical guide provides a comprehensive overview of cinnamaldehyde, encompassing its natural origins, biosynthetic pathways, and the development of synthetic analogues with enhanced therapeutic potential. We will delve into the scientific principles underpinning its extraction from botanical sources, explore its diverse pharmacological effects, and present detailed methodologies for its analysis and for the synthesis of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and biology of cinnamaldehyde compounds.
Introduction to Cinnamaldehyde
Cinnamaldehyde, chemically known as (2E)-3-phenylprop-2-enal, is an organic compound with the formula C₉H₈O.[2] It is a pale yellow, viscous liquid that occurs naturally, predominantly as the trans isomer.[2] As an α,β-unsaturated aldehyde, its structure, featuring a benzene ring conjugated to an unsaturated aldehyde, is responsible for its distinct chemical reactivity and biological properties.[2][3] The presence of the cinnamoyl moiety, a highly reactive α,β-unsaturated carbonyl pharmacophore, allows it to act as a Michael acceptor, readily reacting with nucleophiles such as thiols and amines in biological systems.[3][4] This reactivity is believed to be a key contributor to its diverse pharmacological functions.[3]
Natural Occurrence and Sources
The primary natural sources of cinnamaldehyde are trees of the genus Cinnamomum, which encompasses over 250 species.[2][4] The highest concentrations are typically found in the bark and leaves. The two most commercially important species are:
-
Cinnamomum verum (Ceylon cinnamon): Often referred to as "true cinnamon," it is native to Sri Lanka. Its essential oil is highly valued for its complex and delicate flavor profile.
-
Cinnamomum cassia (Cassia cinnamon): This species is the more common and widely cultivated type of cinnamon, primarily in China and other parts of Southeast Asia.[5][6] It generally has a stronger, more pungent flavor due to a higher cinnamaldehyde content.[7]
The essential oils extracted from the bark and leaves of these species are rich in cinnamaldehyde, although the exact composition can vary depending on the species, geographical origin, and extraction method.[8]
Table 1: Chemical Composition of Essential Oils from Different Cinnamomum Species
| Compound | Cinnamomum verum (Bark) | Cinnamomum verum (Leaf) | Cinnamomum cassia (Bark) |
| (E)-Cinnamaldehyde | 65-80% [9] | 35.6% [10] | Up to 90% [11] |
| Eugenol | 5-10%[9] | 18.69%[10] | Present |
| Linalool | 6.7%[12] | 18.92%[10] | Present |
| Cinnamyl acetate | 3.5%[12] | 12.5%[10] | Present |
| β-Caryophyllene | 6.7%[12] | Present | Present |
Biosynthesis of Cinnamaldehyde in Plants
Cinnamaldehyde is a phenylpropanoid, a class of plant secondary metabolites synthesized from the aromatic amino acid phenylalanine.[2] The biosynthetic pathway begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[13][14][15]
The key steps in the biosynthesis of cinnamaldehyde are:
-
Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[2][16]
-
Formation of Cinnamoyl-CoA: trans-Cinnamic acid is then converted to its coenzyme A thioester, cinnamoyl-CoA. This activation step is an acid-thiol ligation catalyzed by 4-coumarate-CoA ligase (4CL) , utilizing ATP.[2][16]
-
Reduction to Cinnamaldehyde: Finally, cinnamoyl-CoA is reduced to cinnamaldehyde by the enzyme cinnamoyl-CoA reductase (CCR) , with NADPH serving as the reducing agent.[2][16]
Diagram 1: Biosynthesis of Cinnamaldehyde
Caption: The biosynthetic pathway of cinnamaldehyde from primary metabolites.
Extraction and Purification from Natural Sources
The primary industrial method for obtaining cinnamaldehyde from cinnamon bark is steam distillation .[17][18] This process is effective for isolating volatile compounds like cinnamaldehyde without causing significant degradation.[17]
Experimental Protocol: Steam Distillation and Solvent Extraction of Cinnamaldehyde
-
Preparation of Plant Material:
-
Obtain dried cinnamon bark and grind it into a coarse powder to increase the surface area for efficient extraction.
-
-
Steam Distillation:
-
Place the powdered cinnamon bark in a distillation flask with water.
-
Heat the mixture to boiling. The steam generated will pass through the plant material, volatilizing the essential oils.
-
The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies.
-
Collect the distillate, which will appear as a milky emulsion due to the poor solubility of cinnamaldehyde in water.[18]
-
-
Solvent Extraction:
-
Transfer the collected distillate to a separatory funnel.
-
Add an immiscible organic solvent, such as dichloromethane, to the funnel.[19][20]
-
Shake the funnel vigorously to allow the cinnamaldehyde to partition into the organic layer.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the extraction process with fresh solvent to maximize the recovery of cinnamaldehyde.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them using an anhydrous drying agent, such as sodium sulfate, to remove any residual water.[18]
-
Filter the dried organic solution to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude cinnamaldehyde oil.
-
-
Purification (Optional):
-
Further purification can be achieved through techniques such as vacuum distillation or column chromatography.[17]
-
Diagram 2: Experimental Workflow for Cinnamaldehyde Extraction
Caption: A typical workflow for the extraction and purification of cinnamaldehyde.
Synthetic Analogues of Cinnamaldehyde
While natural cinnamaldehyde is widely used, there is considerable interest in the synthesis of its analogues to enhance its biological activities and improve its pharmacological properties.[3][21] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can be chemically modified.[3]
The most common method for synthesizing cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation .[22][23] This is a base-catalyzed aldol condensation reaction between a substituted benzaldehyde (which lacks α-hydrogens) and an aliphatic aldehyde or ketone (which possesses α-hydrogens), such as acetaldehyde.[22][24][25]
Reaction Scheme: Claisen-Schmidt Condensation
Benzaldehyde + Acetaldehyde → (in the presence of a base) → Cinnamaldehyde + H₂O
The versatility of this reaction allows for the synthesis of a wide array of cinnamaldehyde analogues by using different substituted benzaldehydes and enolizable aldehydes or ketones. These modifications can alter the electronic and steric properties of the molecule, potentially leading to improved efficacy and selectivity for specific biological targets.
Biological Activities and Therapeutic Potential
Cinnamaldehyde and its analogues exhibit a broad range of pharmacological effects, making them promising candidates for the development of new therapeutic agents.[26][27][28]
Antimicrobial Activity
Cinnamaldehyde has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi.[5][6] Its mechanism of action is believed to involve the disruption of cell membranes, inhibition of key enzymes, and interference with cellular metabolic processes.
Anti-inflammatory Effects
Cinnamaldehyde exerts significant anti-inflammatory effects, primarily by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway .[26][27] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By inhibiting NF-κB, cinnamaldehyde can reduce the production of inflammatory molecules such as TNF-α, IL-1β, and IL-6.[29]
Anticancer Properties
Numerous studies have highlighted the anticancer potential of cinnamaldehyde and its derivatives.[28][30] Its anticancer mechanisms are multifaceted and include:
-
Induction of Apoptosis: Cinnamaldehyde can trigger programmed cell death in cancer cells.[28]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting them at different phases of the cell cycle.[28]
-
Inhibition of Angiogenesis: Cinnamaldehyde can prevent the formation of new blood vessels that supply nutrients to tumors.[28]
-
Inhibition of Metastasis: It has been shown to inhibit the invasion and spread of cancer cells.[30]
One of the key signaling pathways implicated in the anticancer effects of cinnamaldehyde is the PI3K/Akt pathway , which is often dysregulated in cancer and promotes cell survival and proliferation.[30] Cinnamaldehyde has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[30]
Diagram 3: Cinnamaldehyde's Inhibition of the PI3K/Akt Signaling Pathway
Caption: Cinnamaldehyde inhibits the PI3K/Akt pathway, promoting apoptosis.
Analytical Methods for Quantification
Accurate quantification of cinnamaldehyde in natural extracts and pharmaceutical formulations is crucial for quality control and research purposes. Several analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation, identification, and quantification of cinnamaldehyde.[31][32] A typical HPLC method involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at around 280-290 nm.[32][33]
-
UV-Visible Spectrophotometry: This method is based on the natural absorbance of cinnamaldehyde in the UV region, with a maximum absorbance typically observed around 282-286 nm.[31] It can also be used with a derivatizing reagent to shift the absorbance to the visible region.[34]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (MS) is also a powerful technique for the analysis of volatile compounds like cinnamaldehyde.[35]
Conclusion
Cinnamaldehyde stands out as a versatile natural compound with a rich history in traditional medicine and a promising future in modern therapeutics. Its well-characterized natural sources, biosynthetic pathway, and the relative ease of its extraction and synthetic modification make it an attractive scaffold for drug discovery. The diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties, underscore the need for continued research to fully elucidate its mechanisms of action and to develop novel cinnamaldehyde-based therapies for a range of human diseases. This guide has provided a comprehensive technical overview to support and inspire further investigation into this fascinating molecule.
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THREE HOLISTIC RESEARCH CENTER. (n.d.). Cinnamon (Cinnamomum verum). Retrieved January 9, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 2-Chlorocinnamaldehyde Antibiofilm Assay
Introduction: Targeting Bacterial Biofilms with 2-Chlorocinnamaldehyde
Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to conventional antimicrobial agents and the host immune system.[1][2] The quest for novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms is a paramount objective in drug development. This compound (2-CCA), a derivative of cinnamaldehyde, has emerged as a promising candidate in this arena. Cinnamaldehyde and its analogs have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][3][4] The proposed mechanisms of action often involve the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[1][5][6][7]
These application notes provide a comprehensive guide for researchers to evaluate the antibiofilm efficacy of 2-CCA. The protocols detailed herein are designed to be robust and reproducible, enabling the quantification of biofilm inhibition and eradication, as well as the assessment of metabolic activity within the biofilm.
Experimental Design & Workflow
A systematic approach is crucial for accurately assessing the antibiofilm properties of 2-CCA. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A comprehensive workflow for the evaluation of this compound's antibiofilm activity.
Part 1: Core Protocols for Antibiofilm Assessment
Minimum Inhibitory Concentration (MIC) Determination
Rationale: Before assessing antibiofilm activity, it is essential to determine the MIC of 2-CCA against the planktonic (free-swimming) form of the target bacterium. This allows for the selection of sub-inhibitory concentrations for subsequent biofilm assays, which is crucial for distinguishing between bactericidal and specific antibiofilm effects.
Protocol:
-
Preparation of 2-CCA Stock Solution: Prepare a stock solution of 2-CCA in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the selected bacterial strain overnight in an appropriate growth medium (e.g., Tryptic Soy Broth - TSB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-CCA stock solution in the growth medium to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-CCA that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
Rationale: The crystal violet (CV) assay is a widely used method for quantifying the total biomass of a biofilm.[8][9][10][11] CV is a basic dye that stains both live and dead cells, as well as the extracellular matrix, providing a measure of the overall biofilm structure. This assay is ideal for screening the ability of 2-CCA to prevent biofilm formation.
Protocol:
-
Preparation of Bacterial Suspension: Prepare a bacterial inoculum as described in the MIC protocol.
-
Treatment and Incubation: In a 96-well microtiter plate, add the bacterial suspension to wells containing various sub-inhibitory concentrations of 2-CCA. Include a positive control (bacteria and medium) and a negative control (medium only). Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the CV solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.
-
Quantification: Measure the absorbance of the solubilized CV at a wavelength of 570-590 nm using a microplate reader.[9] The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100
Biofilm Eradication Assay
Rationale: This assay assesses the ability of 2-CCA to disrupt and remove pre-formed, mature biofilms. This is a more clinically relevant scenario than inhibiting initial attachment.
Protocol:
-
Biofilm Formation: Allow biofilms to form in a 96-well microtiter plate by incubating a bacterial suspension in growth medium for 24-48 hours.
-
Washing: Gently wash the wells with sterile PBS to remove planktonic bacteria.
-
Treatment: Add fresh growth medium containing various concentrations of 2-CCA to the wells with the established biofilms.
-
Incubation: Incubate the plate for a further 24 hours.
-
Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining protocol as described above.
Part 2: Advanced Protocols for Mechanistic Insights
Metabolic Activity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13][14] Viable cells with active dehydrogenases can reduce the yellow MTT to a purple formazan product. This assay provides information on the viability of the bacteria within the biofilm, complementing the biomass data from the CV assay.[15]
Protocol:
-
Biofilm Formation and Treatment: Form and treat biofilms with 2-CCA as described in the inhibition or eradication assay protocols.
-
Washing: Wash the wells with sterile PBS to remove planktonic cells and residual 2-CCA.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate in the dark for 2-4 hours at the optimal growth temperature.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol-HCl solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. A decrease in absorbance indicates a reduction in metabolic activity and, consequently, cell viability.
| Assay | Principle | Information Obtained |
| Crystal Violet | Stains total biomass (cells and EPS) | Quantifies the extent of biofilm formation or eradication.[8][11] |
| MTT | Reduction of tetrazolium salt by viable cells | Measures the metabolic activity and viability of cells within the biofilm.[12][14] |
Confocal Laser Scanning Microscopy (CLSM)
Rationale: CLSM is a powerful, non-invasive technique for visualizing the three-dimensional structure of biofilms.[16][17] By using fluorescent stains, it is possible to differentiate between live and dead cells and to observe the effects of 2-CCA on biofilm architecture, such as thickness and cell density.[18]
Protocol:
-
Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or specialized flow cells.
-
Treatment: Treat the biofilms with 2-CCA at the desired concentrations.
-
Staining: Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Imaging: Visualize the stained biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Use appropriate software to analyze the images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Part 3: Investigating the Mechanism of Action
The antibiofilm activity of cinnamaldehyde and its derivatives is often attributed to the inhibition of quorum sensing (QS).[1][5][6][7] QS is a bacterial communication system that controls the expression of virulence factors and genes involved in biofilm formation.[19] 2-CCA may interfere with QS signaling pathways, leading to a reduction in biofilm formation.
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Application Note: A Detailed Protocol for Tyrosinase Inhibition Assay Using 2-Chlorocinnamaldehyde
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][4] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin. While essential for protecting the skin from UV radiation, the overproduction or abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[1][2][5] Consequently, the inhibition of tyrosinase is a key strategy in the development of cosmeceuticals and pharmaceuticals for skin whitening and treating hyperpigmentation.[5][6]
Cinnamaldehyde and its derivatives have been identified as effective tyrosinase inhibitors.[6][7] This application note provides a detailed protocol for assessing the inhibitory potential of a specific derivative, 2-Chlorocinnamaldehyde, on mushroom tyrosinase activity using a spectrophotometric assay with L-DOPA as the substrate. This protocol is designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel tyrosinase inhibitors.
Mechanism of Action: How this compound Inhibits Tyrosinase
Cinnamaldehyde derivatives typically inhibit tyrosinase through a competitive inhibition mechanism.[8] This means they bind to the active site of the enzyme, competing with the natural substrate (L-DOPA). The structural similarity of these compounds to the substrate allows them to fit into the enzyme's active site, thereby preventing the substrate from binding and halting the catalytic reaction. Studies on similar compounds, such as α-chlorocinnamaldehyde, have demonstrated inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase.[6] It is hypothesized that the electrophilic nature of the aldehyde group and the steric hindrance provided by the chloro- substitution in this compound contribute to its effective binding and inhibition of the enzyme.
To elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis involving varying concentrations of both the substrate and the inhibitor is necessary. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), and the inhibitor constant (Ki) through graphical methods like the Lineweaver-Burk plot.[9][10]
Visualizing the Process: Melanogenesis and Assay Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the melanogenesis pathway and the tyrosinase inhibition assay workflow.
Caption: The simplified melanogenesis pathway highlighting the catalytic roles of tyrosinase.
Caption: The experimental workflow for the tyrosinase inhibition assay.
Detailed Experimental Protocol
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[11][12] The assay is based on the measurement of dopachrome formation, a colored product of L-DOPA oxidation, which exhibits maximum absorbance at 475 nm.[13][14]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh and protected from light to prevent auto-oxidation.[14]
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to prepare a 10 mM stock solution. Further dilutions should be made in sodium phosphate buffer to achieve the desired final concentrations for the assay.
-
Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in sodium phosphate buffer to prepare a 10 mM stock solution. This will serve as the positive control for tyrosinase inhibition.
Assay Procedure
The following steps should be performed in a 96-well microplate:
-
Assay Setup: In each well, add the following components in the specified order:
-
Test Wells: 20 µL of various concentrations of this compound solution.
-
Positive Control Wells: 20 µL of various concentrations of Kojic Acid solution.
-
Blank (No Inhibitor) Wells: 20 µL of sodium phosphate buffer (containing the same percentage of DMSO as the test wells).
-
Enzyme Control Wells: 140 µL of sodium phosphate buffer and 20 µL of tyrosinase solution (to measure background absorbance).
-
-
Add Enzyme: To all wells except the enzyme control, add 20 µL of the mushroom tyrosinase solution (1000 units/mL).
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 10 minutes.[4]
-
Initiate Reaction: Add 140 µL of the L-DOPA solution (10 mM) to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 475 nm every minute for 30-60 minutes at 25°C.[4][11]
Data Analysis and Interpretation
Calculation of Percent Inhibition
The rate of the enzymatic reaction is determined by the slope of the linear portion of the absorbance versus time curve. The percent inhibition of tyrosinase activity by this compound is calculated using the following formula:
% Inhibition = [(Rate of Blank - Rate of Test) / Rate of Blank] x 100
Where:
-
Rate of Blank: The reaction rate in the absence of the inhibitor.
-
Rate of Test: The reaction rate in the presence of this compound.
Determination of IC50
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis
To determine the type of inhibition, the assay should be performed with varying concentrations of L-DOPA in the presence and absence of different concentrations of this compound. The data can then be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).[9][10]
Representative Data
The following table provides an example of the data that could be generated from this assay.
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 25 | 78.9 ± 3.9 |
| 50 | 91.5 ± 2.8 |
IC50 Value: 9.5 µM
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound as a tyrosinase inhibitor. The described spectrophotometric assay is a robust and reliable method for screening and characterizing potential inhibitors of tyrosinase. By following this protocol, researchers can obtain valuable data on the inhibitory potency and mechanism of action of test compounds, which is a critical step in the development of new agents for the treatment of hyperpigmentation and for applications in the cosmetic industry.
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MDPI. (n.d.). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Retrieved from [Link]
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iGEM. (2003). Direct spectrophotometric assay of monooxygenase and oxidase activities of mushroom tyrosinase in the presence of synthetic and natural substrates. Retrieved from [Link]
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MDPI. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved from [Link]
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Bio-protocol. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved from [Link]
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PubMed. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme kinetic studies of tyrosinase inhibition in the presence of.... Retrieved from [Link]
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Taylor & Francis Online. (n.d.). On the interpretation of tyrosinase inhibition kinetics. Retrieved from [Link]
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Odinity. (2018). Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase. Retrieved from [Link]
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CORE. (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Retrieved from [Link]
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Bio-protocol. (2019). L‐DOPA assay for tyrosinase enzymatic activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the tyrosinase activity assay. Retrieved from [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Mushroom tyrosinase activity assay was conducted with different.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Inhibitory effects of 4-chlorocinnamaldehyde on the activity of mushroom tyrosinase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical composition and tyrosinase inhibitory activity of Cinnamomum cassia essential oil. Retrieved from [Link]
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ResearchGate. (2022). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 2-Chlorocinnamaldehyde in Knoevenagel Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, providing a powerful route to α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] This guide provides an in-depth exploration of the Knoevenagel condensation using 2-chlorocinnamaldehyde as a substrate. We delve into the mechanistic nuances, strategic considerations for experimental design, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with an active methylene compound in the presence of a basic catalyst, followed by dehydration.[4][5] The driving force is the high acidity of the protons on the carbon atom situated between two electron-withdrawing groups (Z), which facilitates the formation of a stabilized carbanion (enolate).[4][6]
The general mechanism proceeds through three primary steps:
-
Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound to form a resonance-stabilized carbanion.[7]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).[6][7]
-
Dehydration: The resulting β-hydroxy intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[7][8]
Caption: Generalized mechanism of the Knoevenagel condensation.
The Substrate: Understanding this compound
The choice of this compound as the aldehyde component introduces specific electronic and steric factors that must be considered for reaction optimization.
-
Electronic Effects: The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group. This inductively enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the condensation step.[9]
-
Steric Hindrance: Conversely, the presence of a substituent at the ortho position can introduce steric hindrance, which may slow the rate of nucleophilic attack by the bulky carbanion.[9] This effect often necessitates adjustments to reaction conditions, such as prolonged reaction times or slightly elevated temperatures, to achieve high yields.[9]
The inherent α,β-unsaturation in the cinnamaldehyde backbone remains, leading to a highly conjugated final product, which is often desirable for applications in materials science and as a chromophore.
Optimizing the Reaction: Key Experimental Parameters
A successful Knoevenagel condensation hinges on the careful selection of the active methylene compound, catalyst, and solvent system.
Active Methylene Compounds
The reactivity of the active methylene compound is dictated by the nature of its electron-withdrawing groups. Common choices include:
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing capacity of the two nitrile groups. Reactions are often rapid and can proceed under mild conditions.[10][11]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): Moderately reactive, balancing the activating effects of a nitrile and an ester group. It is a versatile reagent for many condensations.[12][13]
-
Malonic Acid (HOOC-CH₂-COOH): Used in the Doebner modification, typically in pyridine. The reaction is often followed by a spontaneous decarboxylation upon heating, yielding an α,β-unsaturated carboxylic acid.[4][14]
Catalyst Selection
The reaction is typically catalyzed by a weak base to prevent the self-condensation of the aldehyde.[4]
-
Homogeneous Catalysts: Primary and secondary amines like piperidine and pyridine are traditional and highly effective catalysts.[15][16] Ammonium salts such as ammonium acetate are also widely used, particularly under solvent-free or greener conditions.[10][17]
-
Heterogeneous Catalysts: To improve sustainability, there is growing interest in solid-supported catalysts. These offer advantages like easy separation, recyclability, and reduced waste generation.[18] Examples include functionalized mesoporous silica, metal oxides, and supported ionic liquids.[18][19][20]
Solvent Systems
While traditional protocols often use organic solvents like ethanol, DMF, or benzene, modern approaches prioritize environmentally benign options.[1]
-
Green Solvents: Water or mixtures of water and glycerol have proven to be effective media, especially for the condensation of aldehydes with malononitrile.[21]
-
Solvent-Free Conditions: Performing the reaction by grinding the neat reactants, sometimes with a solid catalyst, is an excellent green chemistry approach that can lead to high yields in short reaction times.[12][17][22]
Experimental Protocols
Protocol 1: Synthesis of 2-((E)-3-(2-chlorophenyl)allylidene)malononitrile
This protocol details a standard, efficient synthesis using malononitrile as the active methylene component.
Objective: To synthesize the Knoevenagel condensation product of this compound and malononitrile.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 166.61 | 5.0 | 1.0 |
| Malononitrile | 66.06 | 5.5 | 1.1 |
| Piperidine | 85.15 | ~0.5 | catalytic |
| Ethanol (95%) | - | 20 mL | - |
| Round-bottom flask (50 mL) | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Condenser | - | 1 | - |
| TLC plates (silica gel) | - | as needed | - |
| Buchner funnel and filter paper | - | 1 set | - |
Step-by-Step Methodology
-
Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (5.0 mmol, 0.833 g) and malononitrile (5.5 mmol, 0.363 g).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition: Add 2-3 drops (~0.5 mmol) of piperidine to the reaction mixture.
-
Reaction: Attach a condenser and stir the mixture at room temperature. The product often begins to precipitate as a solid within 30-60 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot is no longer visible.
-
Workup: Once the reaction is complete (typically 1-2 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Purification: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[9]
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The product is typically obtained as a crystalline solid.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Tandem Knoevenagel/Oxa-Michael Synthesis of Chromene Derivatives
The products of Knoevenagel condensation are valuable intermediates. A prominent application is the synthesis of 2-amino-4H-chromene derivatives, which are privileged scaffolds in medicinal chemistry. This involves a tandem reaction starting with a salicylaldehyde derivative.
Objective: To synthesize a 2-amino-4H-chromene derivative via a one-pot, three-component reaction involving a substituted salicylaldehyde, malononitrile, and an active methylene compound.
General Reaction Scheme: A substituted salicylaldehyde reacts with malononitrile in the presence of a base to form a Knoevenagel adduct. This intermediate then undergoes an intramolecular oxa-Michael addition, followed by cyclization to form the chromene ring.[23][24]
Step-by-Step Methodology (General Guideline)
-
Setup: In a round-bottom flask, dissolve the salicylaldehyde derivative (1.0 equiv), malononitrile (1.0 equiv), and a C-H acid (e.g., dimedone, 1.0 equiv) in ethanol.
-
Catalyst: Add a catalytic amount of a base such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[25]
-
Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 60 °C) as required.[23]
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, the product often precipitates and can be isolated by filtration, similar to Protocol 1. Recrystallization from ethanol or an ethanol/water mixture is a common purification method.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The base may be old or degraded. 2. Insufficient Activation: Steric hindrance from the ortho-chloro group is impeding the reaction.[9] 3. Impure Reagents: Aldehyde may have oxidized to the corresponding carboxylic acid. | 1. Use fresh catalyst. 2. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C). [9] 3. Purify the aldehyde by distillation or chromatography before use. |
| Formation of Side Products | 1. Michael Addition: The Knoevenagel product can act as a Michael acceptor for another equivalent of the carbanion. 2. Self-Condensation: If too strong a base is used, the aldehyde may self-condense.[4] | 1. Use a slight excess (1.1-1.2 equiv.) of the active methylene compound. Add the aldehyde slowly to the mixture of the active methylene compound and catalyst to keep its concentration low.[9] 2. Ensure a weak base (piperidine, ammonium acetate) is used instead of strong bases like NaOH or alkoxides. [9] |
| Difficulty in Purification | 1. Oily Product: The product may not crystallize easily. 2. Catalyst Contamination: Residual basic catalyst is present in the crude product. | 1. Purify via column chromatography on silica gel. [9] 2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic catalyst before concentrating the solution. [9] |
Applications in Drug Discovery
The α,β-unsaturated nitrile moiety formed from the Knoevenagel condensation of this compound is a valuable pharmacophore. These structures serve as key intermediates in the synthesis of more complex heterocyclic systems and have been explored for a range of biological activities.
-
Anticancer Agents: Knoevenagel condensation products are frequently used to develop compounds that target various cancer-related proteins, including kinases, topoisomerases, and microtubules.[26][27] The conjugated system can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles in enzyme active sites.
-
Diverse Bioactivities: Functionalized alkenes derived from this reaction have also shown promise as antiviral, antioxidant, and antimalarial agents.[28] The synthesis of chromene derivatives, as shown in Protocol 2, is particularly relevant, as the chromene scaffold is present in numerous natural products and FDA-approved drugs.[23]
References
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Recent developments in knoevenagel condensation reaction: a review. (2025). Semantic Scholar. [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). RSC Publishing. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
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The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). International Journal of Advanced Research. [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions. [Link]
-
Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. (n.d.). Dalton Transactions. [Link]
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A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]
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The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. [Link]
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Synthesis of some Chromene derivatives. (2009). International Journal of ChemTech Research. [Link]
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Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]
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A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (2018). Sociedade Brasileira de Química. [Link]
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The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Asian Journal of Chemistry. [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. [Link]
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Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (2022). MDPI. [Link]
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Knoevenagel condensation. (2023). YouTube. [Link]
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Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2021). YouTube. [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
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The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Pearson+. [Link]
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Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (n.d.). ResearchGate. [Link]
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Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a... (n.d.). ResearchGate. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2021). ResearchGate. [Link]
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). BEPLS. [Link]
-
How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? (n.d.). Quora. [Link]
-
A convenient general synthesis of 3-substituted 2H-chromene derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Synthesis of chromene and its derivatives. (n.d.). ResearchGate. [Link]
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Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. (2022). PubMed. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (n.d.). ResearchGate. [Link]
-
Synthesis of rhodanine derivatives via Knoevenagel condensation (R: 2a:... (n.d.). ResearchGate. [Link]
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The Synthetic Utility of 2-Chlorocinnamaldehyde in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Chemical Intermediate
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and synthesis of novel therapeutic agents. 2-Chlorocinnamaldehyde, a halogenated aromatic α,β-unsaturated aldehyde, represents a quintessential example of such a versatile precursor. Its chemical architecture, characterized by three distinct points of reactivity, offers chemists a powerful tool for constructing a diverse array of complex molecular scaffolds, particularly heterocyclic systems that form the core of many modern pharmaceuticals.
The presence of the ortho-chloro substituent on the phenyl ring is not merely a point of differentiation; it critically modulates the electronic properties of the entire molecule. This substituent exerts a significant electron-withdrawing inductive effect, which enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the unsaturated system. Concurrently, it can introduce steric considerations that influence reaction pathways and selectivity. Understanding these intrinsic properties is the key to unlocking the full synthetic potential of this compound in the rational design of new drugs. This guide provides an in-depth exploration of its core reactivity, supported by detailed protocols for its application in the synthesis of pharmaceutically relevant heterocyclic scaffolds.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is rooted in its dual electrophilic nature. The molecule presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. This duality allows for a rich and varied reaction chemistry.
-
Direct Carbonyl Addition (1,2-Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly. This pathway is typical for "hard" nucleophiles, such as organolithium or Grignard reagents.
-
Conjugate Addition (1,4-Addition or Michael Addition): "Soft" nucleophiles, such as enolates, amines, and thiols, preferentially attack the β-carbon. This Michael addition reaction is fundamental to many of the cyclization strategies discussed herein, as it creates a key C-C, C-N, or C-S bond that facilitates subsequent ring formation.[1][2][3]
The ortho-chloro group plays a crucial role by increasing the electrophilicity of these sites through its inductive effect. However, its position can also create steric hindrance, which may slow reaction rates or favor specific diastereomeric outcomes compared to its unsubstituted or para-substituted counterparts. This trade-off between electronic activation and steric hindrance is a central theme in the application of this building block.
Caption: Dual electrophilic sites of this compound.
Application 1: Synthesis of Polysubstituted Pyridine Scaffolds
Highly substituted pyridine rings are privileged structures in medicinal chemistry, found in drugs for a wide range of diseases.[4] this compound serves as an excellent "A" component in A+B+C multicomponent reactions for the one-pot synthesis of these valuable scaffolds. The reaction with an active methylene compound (e.g., malononitrile) and a secondary reagent provides a rapid and efficient route to complex pyridine derivatives.[5][6]
Experimental Protocol: One-Pot, Three-Component Synthesis of a 2-Amino-3,5-dicarbonitrile Pyridine Derivative
This protocol describes the synthesis of a highly functionalized pyridine via the reaction of this compound, malononitrile, and an N-alkyl-2-cyanoacetamide, adapted from methodologies for multicomponent pyridine synthesis.[5] The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
N-Benzyl-2-cyanoacetamide (1.0 eq)
-
Piperidine (0.2 eq, catalyst)
-
Ethanol (solvent)
-
Microwave synthesis reactor
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 166.6 mg), malononitrile (1.0 mmol, 66.1 mg), and N-benzyl-2-cyanoacetamide (1.0 mmol, 174.2 mg).
-
Add 3 mL of absolute ethanol to the vial, followed by piperidine (0.2 mmol, 20 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with 10 mL of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 6-amino-4-(2-chlorostyryl)-1-benzyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Data Presentation:
| Reactant Aldehyde | Active Methylene | Third Component | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | N-Alkyl-2-cyanoacetamides | Piperidine, EtOH, MW, 100°C, 20 min | 65-77 | [5] |
| This compound | Malononitrile | N-Benzyl-2-cyanoacetamide | Piperidine, EtOH, MW, 100°C, 20 min | ~70 (Expected) | - |
digraph "Pyridine_Synthesis_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Reactant Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Combine this compound,\nMalononitrile, & N-Benzyl-2-cyanoacetamide\nin Ethanol with Piperidine"]; step2 [label="Microwave Irradiation\n(100°C, 20 min)"]; step3 [label="Cooling & Precipitation"]; step4 [label="Vacuum Filtration"]; step5 [label="Wash with Cold Ethanol"]; step6 [label="Dry Under Vacuum"]; end [label="Purified Pyridine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2 [label="One-Pot Reaction"]; step2 -> step3 [label="Cyclization Occurs"]; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }
Caption: Workflow for the multicomponent synthesis of pyridine derivatives.
Application 2: Synthesis of Dihydropyrimidinethione (DHPM) Scaffolds
Dihydropyrimidinones and their thio-analogues (DHPMs) are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including roles as calcium channel blockers and anti-inflammatory agents.[7] The Biginelli reaction is the classical method for their synthesis.[8][9] A powerful variation involves the reaction of an α,β-unsaturated carbonyl compound, a β-ketoester, and thiourea. This compound is an ideal substrate for this reaction, leading to DHPMs with a styryl substituent at the 4-position of the ring.
Experimental Protocol: Synthesis of a 4-Styryl-dihydropyrimidinethione
This protocol outlines a one-pot, three-component synthesis of a DHPM derivative using this compound. The reaction is catalyzed by acid and proceeds via a tandem Michael addition-cyclocondensation mechanism.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Concentrated HCl (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (10 mmol, 1.67 g), ethyl acetoacetate (10 mmol, 1.27 mL), and thiourea (15 mmol, 1.14 g) in 30 mL of absolute ethanol.
-
Add 4-5 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/hexane (3:7). The formation of a new, more polar spot indicates product formation.
-
Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and catalyst.
-
Recrystallize the crude product from hot ethanol to obtain the pure 4-(2-chlorostyryl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione.
Data Presentation:
| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl, EtOH, Reflux | Moderate to Good | [7][8] |
| Chalcones | - | Thiourea | KOH, EtOH, Reflux | Good to Excellent | [10] |
| This compound | Ethyl Acetoacetate | Thiourea | HCl, EtOH, Reflux | ~75-85 (Expected) | - |
Application 3: Chain Extension via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming C-C double bonds.[11][12] While it is often used to prepare α,β-unsaturated systems from simple aldehydes, it is also highly effective for reacting with existing α,β-unsaturated aldehydes like this compound. This application allows for the extension of the conjugated system and the introduction of powerful electron-withdrawing groups (e.g., cyano, ester), creating highly versatile intermediates for further pharmaceutical development.[13]
Experimental Protocol: Lipase-Catalyzed Knoevenagel Condensation with Methyl Cyanoacetate
This protocol utilizes a biocatalytic approach, employing a lipase to catalyze the condensation, offering a green and efficient alternative to traditional base catalysis.[13]
Materials:
-
This compound (1.0 eq)
-
Methyl cyanoacetate (1.2 eq)
-
Porcine Pancreas Lipase (PPL) (50 mg per mmol of aldehyde)
-
Diisopropyl ether (DIPE) (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a 25 mL screw-cap vial, add this compound (1.0 mmol, 166.6 mg), methyl cyanoacetate (1.2 mmol, 106 µL), and 50 mg of Porcine Pancreas Lipase (PPL).
-
Add 100 mg of activated 4 Å molecular sieves to the vial to act as a dehydrating agent.
-
Add 5 mL of diisopropyl ether (DIPE) as the solvent.
-
Seal the vial and place it in an orbital shaker set to 200 rpm at 45°C.
-
Allow the reaction to proceed for 48 hours. Monitor progress by taking small aliquots and analyzing via TLC or GC-MS.
-
After the reaction, filter off the enzyme and molecular sieves.
-
Wash the solids with a small amount of DIPE.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure chain-extended product, methyl 2-cyano-5-(2-chlorophenyl)penta-2,4-dienoate.
Data Presentation:
| α,β-Unsaturated Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cinnamaldehyde | Methyl Cyanoacetate | PPL, DIPE, 45°C, 48h | 92 |[13] | | Cinnamaldehyde | Malononitrile | PPL, DIPE, 45°C, 48h | 78 |[13] | | this compound | Methyl Cyanoacetate | PPL, DIPE, 45°C, 48h | 80-90 (Expected) | - |
Caption: Workflow for the biocatalytic Knoevenagel condensation.
References
- Hu, S., et al. (2014). Lipase-catalyzed Knoevenagel condensation between α,β-unsaturated aldehydes and active methylene compounds. Chinese Chemical Letters.
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Available at: [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Study Prep. Available at: [Link]
-
YouTube. (2023). Knoevenagel condensation. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine-2-thiones. [Diagram]. Available at: [Link]
-
ResearchGate. (2018). Synthesis and application of pyrimidinethiones. Available at: [Link]
-
MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available at: [Link]
-
ResearchGate. (2014). Synthesis and biological evaluation of some pyrimidinethiones and related heterocycles. Available at: [Link]
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Application Notes & Protocols: 2-Chlorocinnamaldehyde as a Versatile Precursor for the Synthesis of Novel Schiff Bases
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Chlorocinnamaldehyde in Schiff Base Synthesis
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a cornerstone in the architecture of modern coordination chemistry and medicinal drug design.[1][2] Their remarkable versatility stems from their straightforward synthesis, structural flexibility, and the profound biological activities they often exhibit, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The formation of stable complexes with various transition metals further amplifies their utility, making them "privileged ligands" in catalysis and materials science.[6][7]
This guide focuses on a particularly strategic precursor: This compound . Its value is not merely as a generic aldehyde but in the unique combination of three critical structural motifs it offers:
-
The Aldehyde Group: The primary site for the condensation reaction with primary amines to form the defining imine linkage.[8]
-
The Cinnamaldehyde Backbone: An extended conjugated system (phenyl ring connected to a double bond) which imparts rigidity and specific electronic properties to the final molecule.
-
The Ortho-Chloro Substituent: An electron-withdrawing halogen on the phenyl ring that significantly influences the molecule's electronic landscape, lipophilicity, and steric profile. This substituent is often a key contributor to the enhanced biological efficacy of the resulting Schiff bases, particularly in antimicrobial and anticancer applications.[9][10][11][12]
By leveraging this compound, researchers can access a library of Schiff bases with inherent structural features primed for diverse applications, from developing new therapeutic agents to designing efficient industrial catalysts.
The Chemistry: Reaction Principles and Mechanism
The synthesis of a Schiff base is fundamentally a nucleophilic addition-elimination reaction. It involves the condensation of the carbonyl group of an aldehyde (or ketone) with a primary amine, resulting in the formation of an imine and a molecule of water.[8][13] The reaction is reversible and typically catalyzed by a small amount of acid or base, or driven forward by heat and the removal of water.[2][14]
Causality of the Acid-Catalyzed Mechanism
The use of an acid catalyst, such as a few drops of glacial acetic acid, is a deliberate choice to accelerate the reaction through a well-understood pathway:
-
Protonation of the Carbonyl: The acid protonates the highly electronegative oxygen atom of the aldehyde's carbonyl group. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This forms a protonated hemiaminal (or carbinolamine) intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, forming a carbon-nitrogen double bond.
-
Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (like water or another amine molecule) to yield the neutral Schiff base and regenerate the acid catalyst.
This mechanistic understanding allows for the rational optimization of reaction conditions to achieve higher yields and purity.
Experimental Guide: Protocol for Schiff Base Synthesis
This section provides a self-validating, step-by-step protocol for a representative synthesis.
Objective
To synthesize a Schiff base via the condensation of this compound and a primary amine (e.g., 4-chloroaniline) using an acid catalyst.
Materials and Reagents
-
Primary amine (e.g., 4-chloroaniline)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid
-
Equipment: Round-bottom flask (50 or 100 mL), reflux condenser, magnetic stirrer with hotplate, beakers, graduated cylinders, Buchner funnel, and filtration apparatus.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel), melting point apparatus.
Safety & Handling: A Mandate for Precaution
This compound is a hazardous substance requiring careful handling to ensure laboratory safety.
-
Hazards: Harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[19] It is also a combustible liquid.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[19][20][21]
-
Handling: Conduct all operations in a well-ventilated fume hood. Avoid breathing vapors or mists.[19] Prevent contact with skin and eyes.[20] In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources.[19]
Step-by-Step Synthesis Protocol
-
Reagent Stoichiometry: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.67 g, 10 mmol) in absolute ethanol (20 mL).
-
Amine Addition: In a separate beaker, dissolve an equimolar amount of the chosen primary amine (e.g., 4-chloroaniline, 1.28 g, 10 mmol) in a minimum amount of absolute ethanol (15-20 mL). Add this solution to the flask containing the aldehyde while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the imine formation.[8]
-
Reaction Execution: Fit the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to a gentle reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The causality here is that heating provides the activation energy for the dehydration step and keeps the reactants in the solution phase.
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will begin to crystallize. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Final Steps: Air-dry the product on the filter paper, then transfer it to a watch glass for final drying in a desiccator or a vacuum oven at a low temperature. Record the final weight to calculate the percentage yield and determine the melting point to assess purity.
Visualizing the Process
Chemical Reaction Scheme
Caption: General reaction scheme for Schiff base synthesis.
Experimental Workflow Diagram
Caption: Workflow from synthesis to application.
Characterization and Data Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step for trustworthiness. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| FT-IR Spectroscopy | Functional Group Analysis | Disappearance of the aldehyde C=O stretching band (~1680 cm⁻¹). Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band (~1600-1640 cm⁻¹) .[22][23] |
| ¹H NMR Spectroscopy | Proton Environment Mapping | Disappearance of the characteristic aldehydic proton signal (~9.5-10.0 ppm). Appearance of the azomethine proton (-CH=N-) signal as a singlet or doublet (~8.0-8.8 ppm) . Signals corresponding to the aromatic and vinyl protons will also be present, often with slight shifts compared to the starting materials.[22][24] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of the imine carbon (-C=N-) signal (~160-170 ppm) .[22] |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[15] |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates a high degree of purity. Impurities typically cause melting point depression and broadening. |
Field-Proven Applications of this compound Derived Schiff Bases
The structural features imparted by the this compound precursor directly translate into a wide array of practical applications, particularly in the biomedical field.
-
Antimicrobial and Antifungal Agents: The imine group is a well-established pharmacophore critical for antimicrobial activity.[7] The presence of the chloro-substituent on the phenyl ring often enhances this property.[9] Schiff bases derived from cinnamaldehyde have shown potent activity against various bacterial strains like S. aureus and E. coli as well as fungi.[25][26][27] The mechanism often involves the disruption of microbial cell membranes or chelation of essential metal ions.
-
Anticancer Therapeutics: Schiff bases and their metal complexes are a significant area of research for new anticancer drugs.[28] The planarity of the aromatic system and the presence of the halogen atom can facilitate intercalation with DNA or inhibition of key enzymes like topoisomerase, leading to cytotoxic effects against cancer cell lines.[10][12][29]
-
Catalysis: When complexed with transition metals like copper, nickel, or zinc, these Schiff bases form stable and efficient catalysts for various organic transformations, including oxidation, reduction, and polymerization reactions.[3][6][30][31][32] The high thermal and moisture stability of many of these complexes is a significant advantage.[4]
-
Corrosion Inhibition: The ability of Schiff bases to form a protective monolayer on metal surfaces makes them effective corrosion inhibitors, a property of great industrial importance.[11]
References
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A short review on chemistry of schiff base metal complexes and their catalytic application. (n.d.). . Retrieved from
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- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
- Yuan, H., et al. (2018). Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. Molecules, 23(11), 3001.
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- M, A. A., & Taher, N. H. (2008). Synthesis and Characterization of Some Cinnamaldehyde Schiff Base Complexes. Rafidain journal of science.
- Hussain, A., et al. (n.d.). Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. RSC Medicinal Chemistry.
- Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. (n.d.). ResearchGate.
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- Chemwatch MSDS 21928. (n.d.). Sdfine.
- Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides. (n.d.). Bendola Publishing.
- Wang, H., et al. (2017). Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship. Royal Society Open Science, 4(9), 170527.
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Application Note and Protocols for Evaluating 2-Chlorocinnamaldehyde as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global challenge, leading to substantial economic losses and safety concerns across various industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to protect metallic materials, such as mild steel, from corrosive media, particularly in acidic environments encountered in industrial processes like acid pickling and oil-well acidizing.[2][3][4] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.[3][5]
Cinnamaldehyde and its derivatives have emerged as a promising class of "green" corrosion inhibitors due to their environmental friendliness and significant efficacy.[6][7][8] Their inhibitory action is attributed to the presence of π-electrons in the aromatic ring and the C=C double bond, as well as the C=O group, which facilitate strong adsorption onto the metal surface.[9] This application note provides a comprehensive experimental guide for evaluating the corrosion inhibition potential of a specific derivative, 2-Chlorocinnamaldehyde, on mild steel in a hydrochloric acid (HCl) medium. The protocols detailed herein are designed for researchers and scientists in materials science and drug development to systematically assess its performance.
Mechanism of Inhibition: A Molecular Perspective
The inhibitory action of this compound is predicated on its molecular structure. The molecule adsorbs onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (donor-acceptor interactions between the π-electrons of the benzene ring and the vacant d-orbitals of iron).[3][5] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. The mechanism of action for corrosion inhibitors can be broadly categorized as electrochemical and physical-chemical.[10] The electrochemical mechanism involves the suppression of either the anodic (metal dissolution) or cathodic (hydrogen evolution) reactions, or both (mixed-type inhibition).[5][10]
Experimental Workflow for Inhibition Efficiency Assessment
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. This involves a combination of gravimetric, electrochemical, and surface analysis techniques to provide both quantitative and qualitative insights into the inhibitor's performance.
Caption: Overall experimental workflow for evaluating this compound.
Part 1: Gravimetric Analysis (Weight Loss Method)
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a specific period.[1][11]
Protocol 1: Weight Loss Measurement
-
Coupon Preparation:
-
Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of silicon carbide abrasive papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the coupons with acetone, rinse with deionized water, and dry thoroughly.
-
Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (Winitial).
-
-
Test Solution Preparation:
-
Prepare a 1 M HCl solution to serve as the corrosive medium.
-
Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 400 ppm) in the 1 M HCl. A blank solution (1 M HCl without inhibitor) must be included as a control.
-
-
Immersion Test:
-
Immerse the prepared coupons in 100 mL of the blank and inhibitor-containing solutions in separate beakers. Ensure the coupons are fully submerged.
-
Conduct the immersion tests for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).[12]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products.
-
Rinse the coupons with deionized water, dry, and reweigh to obtain the final weight (Wfinal).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank and CRinhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[13]
-
| Parameter | Value/Range | Justification |
| Coupon Material | Mild Steel | Widely used in industrial applications and susceptible to acid corrosion. |
| Corrosive Medium | 1 M HCl | Represents a common aggressive industrial environment.[14] |
| Inhibitor Conc. | 50 - 400 ppm | A typical range to evaluate concentration-dependent effects. |
| Immersion Time | 6 - 24 hours | Allows for measurable weight loss and assessment of inhibitor stability.[12] |
| Temperature | 25 °C | Standard room temperature for baseline studies. |
Part 2: Electrochemical Evaluation
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[15][16]
Protocol 2: Electrochemical Measurements
-
Electrochemical Cell Setup:
-
Utilize a standard three-electrode cell configuration.[17]
-
Working Electrode (WE): A mild steel coupon with a defined exposed surface area (e.g., 1 cm²).
-
Counter Electrode (CE): A platinum foil or graphite rod.[17]
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[17]
-
-
Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solution (blank and inhibitor-containing) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[18] This technique helps in understanding the corrosion kinetics.[19]
-
Plot the resulting potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100.[20]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[21]
-
EIS is a powerful technique to study the corrosion inhibition mechanism and the properties of the protective film.[22][23][24]
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100.[20]
-
Caption: Schematic of the electrochemical setup and data analysis pipeline.
| Parameter | Value/Range | Justification |
| Scan Rate (PDP) | 1 mV/s | A slow scan rate ensures near-steady-state conditions.[18] |
| Frequency Range (EIS) | 100 kHz - 10 mHz | Covers a wide range to capture different electrochemical processes.[21] |
| AC Amplitude (EIS) | 10 mV | A small perturbation to maintain system linearity.[21] |
| OCP Stabilization | 30-60 min | Ensures a stable starting potential for measurements. |
Part 3: Surface Analysis
Surface analysis techniques provide direct visual and compositional evidence of the inhibitor's protective film formation.[16]
Protocol 3: Surface Characterization
-
Sample Preparation:
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set duration (e.g., 24 hours).
-
Gently rinse the coupons with deionized water and dry them.
-
-
Scanning Electron Microscopy (SEM):
-
Atomic Force Microscopy (AFM):
-
Employ AFM to obtain high-resolution 3D topographical images of the coupon surfaces.
-
AFM can quantify surface roughness, providing a quantitative measure of the inhibitor's effectiveness in preventing surface degradation.
-
| Technique | Information Obtained | Expected Outcome with Inhibitor |
| SEM | Surface morphology, presence of pits and cracks. | A smoother, less damaged surface compared to the blank. |
| AFM | 3D surface topography, surface roughness parameters. | A significant reduction in surface roughness. |
Data Interpretation and Expected Outcomes
-
Weight Loss: A decrease in weight loss with increasing inhibitor concentration indicates effective corrosion inhibition.
-
Potentiodynamic Polarization: A shift in Ecorr of less than 85 mV with respect to the blank suggests a mixed-type inhibitor. A significant decrease in icorr in the presence of the inhibitor confirms its effectiveness.
-
Electrochemical Impedance Spectroscopy: An increase in the diameter of the Nyquist plot's semicircle (indicating an increase in Rct) with increasing inhibitor concentration signifies enhanced corrosion resistance.
-
Surface Analysis: SEM and AFM images should visually confirm the formation of a protective layer on the mild steel surface in the presence of this compound, resulting in a smoother and less corroded surface compared to the blank.
By following these detailed protocols, researchers can systematically and accurately evaluate the corrosion inhibition performance of this compound, contributing to the development of more effective and environmentally friendly corrosion mitigation strategies.
References
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Techniques for Analyzing Corrosion Products - Corrosionpedia. (2021-01-25). Retrieved from [Link]
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Corrosion testing: what is potentiodynamic polarization? - Surface Technology Journal. (2022). Retrieved from [Link]
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Potentiodynamic polarization methods. Retrieved from [Link]
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Potentiodynamic Polarization Measurement → Area → Sustainability. Retrieved from [Link]
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Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. Retrieved from [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. Retrieved from [Link]
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Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review - Taylor & Francis Online. (2022-02-21). Retrieved from [Link]
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Surface Characterization Techniques: A Systematic Review of their Principles, Applications, and Perspectives in Corrosion Studies - ResearchGate. Retrieved from [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09). Retrieved from [Link]
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Potentiodynamic Polarization: Significance and symbolism. Retrieved from [Link]
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How to decode the standard test methods for corrosion? - BioLogic Learning Center. (2024-10-08). Retrieved from [Link]
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Experimental Set-up for the Corrosion Inhibition Process - ResearchGate. Retrieved from [Link]
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Use of surface analytical techniques to examine metal corrosion problems - INIS-IAEA. Retrieved from [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System - Zerust Excor. (2020-11-03). Retrieved from [Link]
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Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. Retrieved from [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Retrieved from [Link]
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Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor - ASTM Digital Library. Retrieved from [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate. Retrieved from [Link]
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Cinnamaldehyde Schiff Base Derivatives: A Short Review. (2017-09-06). Retrieved from [Link]
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Steel Weight Loss Research: Corrosion, Inhibition, and Mitigation Strategies. Retrieved from [Link]
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Corrosion inhibition Efficiency values calculated from the weight loss measurements. Retrieved from [Link]
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Inhibition of Steel Corrosion in HCl by Derivatives of Cinnamaldehyde. (1989-12-01). Retrieved from [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (2022-02-09). Retrieved from [Link]
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Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - NIH. Retrieved from [Link]
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Exploring cinnamon extract's potential as a green corrosion inhibitor for X65 carbon steel in sulfuric acid: a comprehensive investigation - Taylor & Francis Online. Retrieved from [Link]
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Experimental and theoretical research on a new corrosion inhibitor for effective oil and gas acidification - RSC Publishing. (2019-08-23). Retrieved from [Link]
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Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation - Oxford Academic. Retrieved from [Link]
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Cinnamaldehyde as a Green Inhibitor in Mitigating AISI 1015 Carbon Steel Corrosion in HCl. Retrieved from [Link]
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Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. Retrieved from [Link]
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Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract. Retrieved from [Link]
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Effect of [HCl] on the CR of mild steel at 303 K. - ResearchGate. Retrieved from [Link]
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CO and trans-cinnamaldehyde as corrosion inhibitors of I825, L80-13Cr and N80 alloys in concentrated HCl solutions at high press - AURA. Retrieved from [Link]
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Biogenic corrosion inhibitor on mild steel protection in concentrated HCl medium - PubMed. Retrieved from [Link]
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2509: Development of Corrosion Inhibitors for Prevention of Top of the Line Corrosion (TLC) - Cortec Corporation. Retrieved from [Link]
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Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and. (2024-03-11). Retrieved from [Link]
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A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies - ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Broth Microdilution Method for Cinnamaldehyde Derivatives
Introduction: The Challenge and Promise of Cinnamaldehyde Derivatives
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its derivatives have garnered significant interest in the scientific community for their potent antimicrobial properties against a broad spectrum of pathogens, including foodborne bacteria and those implicated in clinical infections.[1][2][3] The mechanism of action is multifaceted, primarily involving the disruption of bacterial cell membrane integrity, interference with cellular energy generation, and inhibition of key enzymes.[1][2][4][5] This makes cinnamaldehyde derivatives promising candidates for new antimicrobial agents, especially in an era of rising antibiotic resistance.[6][7]
However, the effective evaluation of these lipophilic compounds presents a methodological challenge. Their inherent hydrophobicity leads to poor solubility in aqueous broth media, which can result in inaccurate and non-reproducible susceptibility data.[8][9] This application note provides a detailed, validated protocol for the broth microdilution method specifically adapted for cinnamaldehyde and its derivatives. It emphasizes the scientific rationale behind each step to ensure data integrity and reproducibility, empowering researchers to confidently assess the antimicrobial efficacy of this important class of natural products.
Scientific Principles and Methodological Considerations
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12] When testing cinnamaldehyde derivatives, several critical factors must be addressed to ensure the reliability of the results.
Solubilization of Cinnamaldehyde Derivatives
Due to their oily nature and low water solubility, cinnamaldehyde derivatives require a solubilizing agent for uniform dispersion in the broth medium.[13] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[8][14] However, it is crucial to recognize that DMSO itself can exhibit antimicrobial properties at higher concentrations.[8] Therefore, a preliminary toxicity study is essential to determine the maximum concentration of DMSO that does not affect the growth of the test microorganism.[8] Typically, DMSO concentrations should be kept at or below 2.5% (v/v) in the final assay wells.[8] An alternative approach involves the use of non-ionic surfactants like Tween 80 to create a stable emulsion, ensuring continuous contact between the compound and the bacteria.[9][15]
Standardization and Quality Control
Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for parameters such as media preparation, inoculum density, and incubation conditions is paramount for inter-laboratory reproducibility.[14][16][17][18][19] The use of reference bacterial strains with known MIC values for control compounds serves as a critical quality control measure to validate the experimental setup.[20][21]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the broth microdilution assay for cinnamaldehyde derivatives.
Caption: Workflow for Broth Microdilution Assay of Cinnamaldehyde Derivatives.
Detailed Protocol: Broth Microdilution for Cinnamaldehyde Derivatives
This protocol is a comprehensive guide for determining the MIC of cinnamaldehyde derivatives against non-fastidious bacteria, with specific adaptations for these hydrophobic compounds.
Materials and Reagents
-
Cinnamaldehyde or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial strains (test and quality control strains, e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional, for quantitative analysis)
-
Multichannel pipette
Step-by-Step Methodology
Part 1: Preparation of Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[20]
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Part 2: Preparation of Cinnamaldehyde Derivative Dilutions
-
Stock Solution: Prepare a stock solution of the cinnamaldehyde derivative in 100% DMSO at a concentration that is 100 times the highest desired final concentration in the assay.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a separate 96-well plate or in microcentrifuge tubes using the appropriate diluent (e.g., MHB or DMSO, depending on the desired final DMSO concentration).
Part 3: 96-Well Plate Assay Setup
-
Plate Layout: Design the plate layout to include the serially diluted test compound, a positive control (bacteria in broth with DMSO, but no compound), and a negative control (broth only). An example layout is provided in the table below.
-
Addition of Broth: Add the appropriate volume of MHB to each well.
-
Addition of Compound: Transfer the serially diluted cinnamaldehyde derivative solutions to the corresponding wells.
-
Addition of Inoculum: Add the diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well should typically be 100 or 200 µL.
Part 4: Incubation and MIC Determination
-
Incubation: Cover the microtiter plate and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[12]
-
Reading the MIC: The MIC is the lowest concentration of the cinnamaldehyde derivative that completely inhibits visible growth of the microorganism.[10][11] This can be determined by:
-
Visual Inspection: Observe the wells for turbidity or the presence of a bacterial pellet at the bottom. The first clear well corresponds to the MIC.[10]
-
Spectrophotometric Reading: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.[14]
-
Use of Growth Indicators: A resazurin-based assay can also be employed where a color change indicates metabolic activity (and thus growth).[22]
-
Data Presentation and Interpretation
The results of a broth microdilution assay are typically presented in a table format. Below is an example of a 96-well plate layout and corresponding MIC determination.
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 512 | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | PC | NC |
| B | + | + | + | + | - | - | - | - | - | - | + | - |
| C | 512 | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | PC | NC |
| D | + | + | + | - | - | - | - | - | - | - | + | - |
| E | 512 | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | PC | NC |
| F | + | + | + | + | + | - | - | - | - | - | + | - |
| G | 512 | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | PC | NC |
| H | + | + | + | + | - | - | - | - | - | - | + | - |
Table 1: Example MIC Determination for Cinnamaldehyde Derivatives (Concentrations in µg/mL).
-
Rows A, C, E, G: Concentration of the cinnamaldehyde derivative.
-
Rows B, D, F, H: Visual assessment of growth (+ for growth, - for no growth).
-
PC: Positive Control (broth + inoculum + DMSO).
-
NC: Negative Control (broth only).
Interpretation of Results:
-
Test A: MIC = 32 µg/mL
-
Test B: MIC = 64 µg/mL
-
Test C: MIC = 16 µg/mL
-
Test D: MIC = 32 µg/mL
Mechanism of Action: A Deeper Insight
Understanding the mechanism of action of cinnamaldehyde derivatives provides a rationale for their efficacy and informs the interpretation of results. Cinnamaldehyde primarily exerts its antibacterial effects by:
-
Membrane Disruption: Its lipophilic nature allows it to partition into the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of intracellular components and ultimately cell death.[2][5][23]
-
Inhibition of Energy Metabolism: Cinnamaldehyde can inhibit ATP generation, a critical process for bacterial survival.[1][4]
-
Enzyme Inhibition: It can also inhibit various enzymes, including those involved in cell wall synthesis and other essential metabolic pathways.[1][3]
The following diagram illustrates the proposed mechanism of action:
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- 23. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Biofilm Quantification Using the Crystal Violet Staining Method
Introduction: The Imperative of Accurate Biofilm Measurement
Biofilms represent a predominant microbial lifestyle, characterized by communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), adhering to a surface.[1][2][3] These complex structures are central to a vast array of scientific inquiries, from industrial biofouling and persistent clinical infections to beneficial bioremediation processes.[1][2][3] For researchers, scientists, and drug development professionals, the ability to accurately quantify biofilm mass is a critical first step in understanding microbial behavior, assessing the efficacy of antimicrobial agents, and developing novel anti-biofilm strategies.[4]
Among the various techniques available, the crystal violet (CV) staining assay remains a cornerstone for biofilm quantification due to its simplicity, cost-effectiveness, and high-throughput adaptability.[1][5] This application note provides an in-depth guide to the CV method, moving beyond a mere recitation of steps to explain the underlying principles, critical decision points, and validation strategies essential for generating robust and reproducible data.
Principle of the Method: Staining the Entire Biofilm Architecture
The crystal violet assay is a straightforward colorimetric method for assessing the total biomass of a biofilm.[6] The core principle lies in the properties of crystal violet, a basic, water-soluble triarylmethane dye.[1][7]
-
Mechanism of Action : As a cationic (positively charged) dye, crystal violet electrostatically interacts with and stains negatively charged components. In a biofilm, this includes not only the nucleic acids and proteins of both live and dead bacterial cells but also various anionic polysaccharides within the EPS matrix.[5][8][9] This broad-spectrum staining is a key feature of the assay; it provides a measurement of the total biofilm biomass rather than just the viable cell count, which is a more accurate representation of the biofilm's structural integrity.[5]
-
Quantification : After staining, unbound dye is washed away, and the crystal violet retained by the biofilm is solubilized with an organic solvent. The intensity of the colored solution is directly proportional to the amount of biofilm biomass.[6][7][9] This is then quantified by measuring the absorbance of the solution using a spectrophotometer or a microplate reader.[7][8]
Experimental Workflow & Causality
The success of the crystal violet assay hinges on the careful execution of a multi-step process. Each step is designed to isolate and quantify the adherent biofilm while minimizing background noise and variability.
Below is a logical workflow diagram illustrating the key stages of the assay.
Caption: A logical workflow for the crystal violet biofilm assay.
Detailed Application Protocol: Microtiter Plate Method
This protocol is optimized for a 96-well microtiter plate format, ideal for high-throughput screening.
I. Materials & Reagents
-
Culture Medium : Appropriate for the microorganism being studied (e.g., Tryptic Soy Broth (TSB)).
-
Microorganism : Overnight culture of the bacterial or fungal strain.
-
96-Well Plates : Flat-bottom, polystyrene, sterile tissue culture-treated plates are recommended for adherent biofilms.[10]
-
Phosphate-Buffered Saline (PBS) : pH 7.4, sterile.
-
Fixation Solution (Optional but Recommended) : 99% Methanol.[8]
-
Crystal Violet Solution (0.1% w/v) : Dissolve 0.1 g of crystal violet powder in 100 mL of deionized water.[8][11] Filter through a 0.22 µm filter to remove undissolved particles.
-
Solubilization Solution : 33% (v/v) Glacial Acetic Acid in water or 95% Ethanol.[12][13]
-
Equipment : Pipettes, multichannel pipette, incubator, microplate reader.
II. Step-by-Step Methodology
Day 1: Biofilm Formation
-
Prepare Inoculum : Grow an overnight culture of the test microorganism. Dilute this culture 1:100 in fresh, sterile growth medium.[11][12]
-
Expert Insight: The initial cell density is a critical parameter. A 1:100 dilution is a standard starting point, but this may require optimization depending on the growth rate and biofilm-forming capacity of your specific strain.
-
-
Inoculate Plate : Pipette 200 µL of the diluted culture into each well of a 96-well plate.[12]
-
Incubation : Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature for your microorganism (e.g., 37°C).[11][12]
-
Causality: Static incubation prevents the disruption of newly forming biofilms. The incubation time is a variable that must be optimized; different species and even strains form mature biofilms at different rates.[16]
-
Day 2: Staining and Quantification
-
Remove Planktonic Cells : Carefully aspirate or decant the culture medium from each well.[11]
-
Expert Insight: This is a critical step where loosely attached biofilm can be lost. Avoid pipetting directly onto the bottom of the well. Gently inverting the plate and shaking it with a sharp flick is often more consistent than aspiration.
-
-
Washing : Gently wash each well twice with 200 µL of sterile PBS to remove all non-adherent cells.[12][17] Remove the wash solution completely after each step.
-
Fixation (Recommended) : Add 200 µL of 99% methanol to each well and incubate for 15 minutes.[8] Remove the methanol and allow the plate to air dry completely.
-
Staining : Add 200 µL of the 0.1% crystal violet solution to each well, ensuring the biofilm is fully submerged. Incubate for 10-15 minutes at room temperature.[6][8]
-
Wash Excess Stain : Decant the crystal violet solution. Wash the plate by submerging it in a container of tap water, repeating until the wash water runs clear (typically 3-4 washes).[8][11]
-
Expert Insight: Vigorous washing is essential to remove unbound dye, which is a primary source of high background readings. After the final wash, invert the plate and tap it firmly on a paper towel to remove all residual liquid.[10]
-
-
Drying : Let the plate air dry completely. At this stage, you should be able to visually inspect the plate and see the purple-stained biofilm rings or mats.[11]
-
Solubilization : Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12][18] Place the plate on a shaker for 10-15 minutes to ensure all the dye is dissolved.[6]
-
Measure Absorbance : Transfer 125-150 µL of the solubilized dye from each well to a new, optically clear flat-bottom 96-well plate.[6][11] Measure the optical density (OD) using a microplate reader at a wavelength between 550 and 595 nm.[6][12]
-
Expert Insight: The optimal wavelength for CV solubilized in acetic acid is ~585 nm, while for ethanol it is ~580 nm.[19] Using the correct wavelength provides greater sensitivity.[19] Transferring the solution to a new plate avoids measurement errors from scratches or staining on the original plate.
-
Data Analysis and Interpretation
-
Blank Subtraction : Calculate the average OD of your "medium only" blank wells. Subtract this average from the OD reading of every experimental well.[20] This corrects for non-specific binding of the dye to the plate and the absorbance of the solubilization solution.
-
Normalization : If comparing the effects of a treatment (e.g., an antimicrobial), the data is often presented as a percentage of the untreated control.
-
% Biofilm Inhibition = [ (OD_Control - OD_Treatment) / OD_Control ] * 100
-
Categorization of Biofilm Formation
For screening studies, it can be useful to categorize strains based on their biofilm-forming ability. A widely accepted method involves using the OD of the negative control (ODc) as a baseline.
| Category | Biofilm Formation | Calculation |
| Non-Adherent | OD ≤ ODc | The OD of the sample is less than or equal to the negative control. |
| Weakly Adherent | ODc < OD ≤ (2 x ODc) | The OD of the sample is greater than the control but less than or equal to twice the control. |
| Moderately Adherent | (2 x ODc) < OD ≤ (4 x ODc) | The OD of the sample is greater than twice the control but less than or equal to four times the control. |
| Strongly Adherent | (4 x ODc) < OD | The OD of the sample is greater than four times the negative control. |
This categorization is a guideline and may require adjustment based on the specific microbial system under investigation.
Troubleshooting and Scientific Integrity
A protocol is only as reliable as its ability to be validated and troubleshooted. Below are common issues and field-proven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent washing technique leading to variable biofilm loss.- Pipetting errors.- "Edge effect" causing non-uniform growth.[14] | - Standardize washing: Invert and tap the plate rather than aspirating individual wells.- Use a multichannel pipette for consistency.- Do not use outer wells for samples; fill them with sterile liquid to create a humidity barrier.[14][15] |
| High Background in Control Wells | - Incomplete washing of excess crystal violet.- Components in the growth medium are being stained. | - Increase the number and vigor of the post-staining washing steps.[11]- Ensure the plate is tapped dry to remove all residual liquid.- Confirm that the blank-subtracted ODc is low (typically < 0.1). |
| Low or No Staining | - The microorganism is a poor biofilm former under the tested conditions.- Biofilm was washed away during the procedure.- Incubation time was too short. | - Confirm biofilm formation with an alternative method (e.g., microscopy).- Incorporate a fixation step (methanol or heat) to better adhere the biofilm.[12]- Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time. |
| OD Readings Too High (>2.0) | - Biofilm is extremely dense.- Crystal violet concentration is too high. | - Dilute the solubilized sample in the solubilization agent before reading the absorbance.[21]- Consider reducing the CV concentration to 0.05% or decreasing the staining time. |
Limitations and Alternative Methods
While powerful, the CV assay is not without limitations. Its primary drawback is its inability to distinguish between live and dead cells.[1][22] It quantifies total biomass, which may not always correlate directly with metabolic activity or viability.
For studies where cell viability is the primary endpoint, the CV assay should be complemented with other methods:
-
Metabolic Assays (XTT, MTT, Resazurin) : These assays measure metabolic activity, providing an indication of the viable cell population within the biofilm.
-
Direct Cell Counting (CFU Plating) : Involves disrupting the biofilm (e.g., via sonication) and plating serial dilutions to enumerate viable colony-forming units.[23]
-
Confocal Laser Scanning Microscopy (CLSM) : Allows for the visualization of the three-dimensional structure of the biofilm and can be combined with fluorescent viability stains (e.g., LIVE/DEAD staining) to differentiate live and dead cells.[1]
Conclusion
The crystal violet staining method is a robust, accessible, and highly scalable assay for the quantification of total biofilm biomass.[1] Its successful implementation requires more than procedural fidelity; it demands an understanding of the causality behind each step, from inoculum preparation to absorbance measurement. By incorporating proper controls, standardizing techniques, and being aware of its limitations, researchers can leverage this classic method to generate high-quality, reproducible data, paving the way for new discoveries in the complex world of microbial biofilms.
References
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Wilson, C., & Valquier-Flynn, H. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiological Methods. Available at: [Link]
- Shatila, F., Yalçın, T., & Yaşa, İ. (2019). Insight on microbial biofilms and recent antibiofilm approaches. Environmental Science.
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Creative Bioarray. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Retrieved from [Link]
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Azeredo, J., et al. (2017). Critical review on biofilm methods. Taylor & Francis Online. Available at: [Link]
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O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]
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Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
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MDPI. (n.d.). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Retrieved from [Link]
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Kanematsu, H., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. National Institutes of Health. Available at: [Link]
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ResearchGate. (2023). What could be a good destaining solution when observing crystal violet stained biofilm?. Retrieved from [Link]
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The Dna Guy. (2017). How It Stains ? Molecular Mechanism of Gram Staining. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Standardizing biofilm quantification: harmonizing crystal violet absorbance measurements through extinction coefficient ratio adjustment. Retrieved from [Link]
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ResearchGate. (2014). I have a problem with staining biofilm with crystal violet with 96-wells plate (With rinsing and staining I guess). Can you help?. Retrieved from [Link]
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Carleton College. (n.d.). Gram Staining. Retrieved from [Link]
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Altervista. (2024). cell quantitation: Crystal violet. Retrieved from [Link]
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iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
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Reddit. (2025). Issues with crystal violet biofilm assay. Retrieved from [Link]
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Biofilm Academy. (2024). Crystal Violet Biofilm Assay | Indirect biofilm quantification. YouTube. Available at: [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. National Institutes of Health. Available at: [Link]
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NC DNA Day Blog. (2023). Crystal Violet Biofilm Assay. Retrieved from [Link]
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MDPI. (n.d.). Microbial Distribution and Biofilm-Forming Capacity in the Reproductive Tract of Farm Ruminants. Retrieved from [Link]
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ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. Retrieved from [Link]
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ResearchGate. (2022). 96-Well 0.1% Crystal Violet Biofilm Assay Issue; why are my OD600 values far greater than expected in control strains?. Retrieved from [Link]
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Benchling. (2014). Crystal Violet Biofilm Assay. Retrieved from [Link]
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O'Toole, G. A. (2001). Growing and Analyzing Static Biofilms. National Institutes of Health. Available at: [Link]
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bioRxiv. (2020). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Retrieved from [Link]
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bioRxiv. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Retrieved from [Link]
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Application Notes and Protocols: In Vivo Testing of 2-Chlorocinnamaldehyde in C. elegans Models
Introduction
2-Chlorocinnamaldehyde (2-CCA) is a derivative of cinnamaldehyde, a primary constituent of cinnamon. While cinnamaldehyde itself has been investigated for various biological activities, its halogenated derivatives like 2-CCA are of growing interest in the fields of pharmacology and toxicology. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for the initial screening and mechanistic elucidation of novel compounds.[1] Its short lifespan, genetic tractability, and the conservation of many core biological pathways with humans make it an ideal system for assessing the physiological effects of small molecules.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo testing of 2-CCA using C. elegans models, with a focus on lifespan, stress resistance, and neurotoxicity assays.
Why C. elegans?
The use of C. elegans in biomedical research offers several distinct advantages:
-
Rapid Lifecycle and Short Lifespan: A complete lifecycle of approximately 3 days and a lifespan of 2-3 weeks allows for rapid assessment of longevity and age-related effects.[4]
-
Genetic Homology: Many genes and signaling pathways are conserved between C. elegans and humans, including those involved in stress response, aging, and neurobiology.[2][5]
-
Transparent Body: The transparency of C. elegans facilitates the in vivo visualization of anatomical structures and the expression of fluorescent reporter proteins.[4]
-
Fully Sequenced Genome and Genetic Tools: A well-annotated genome, along with the availability of numerous mutant strains and RNAi libraries, enables detailed mechanistic studies.[6]
-
Cost-Effectiveness and High-Throughput Potential: The small size and ease of cultivation of C. elegans make it suitable for large-scale and high-throughput screening of compounds.[3][7]
Experimental Design and Rationale
The following sections outline key assays to evaluate the biological activity of 2-CCA in C. elegans. The choice of these assays is based on the known effects of related compounds and the common endpoints assessed in toxicological and pharmacological studies.
Core Experimental Workflow
The general workflow for testing 2-CCA in C. elegans involves several key stages, from compound preparation to data analysis.
Caption: General experimental workflow for in vivo testing of 2-CCA in C. elegans.
Protocols
Preparation of this compound (2-CCA)
Rationale: Proper preparation of the test compound is critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in C. elegans assays. It is important to determine a final DMSO concentration that is non-toxic to the worms.[8]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Nematode Growth Medium (NGM) agar
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of 2-CCA in DMSO. A typical starting stock concentration is 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
For experiments, dilute the 2-CCA stock solution into the NGM agar just before pouring the plates to achieve the desired final concentrations. The final concentration of DMSO in the NGM should not exceed 0.5%, as higher concentrations can affect lifespan.[8] A vehicle control (DMSO only) must be included in all experiments.
C. elegans Maintenance and Synchronization
Rationale: A synchronized population of worms is essential for age-dependent assays like lifespan and stress resistance to ensure that all animals are at the same developmental stage at the start of the experiment.[4]
Materials:
-
Wild-type (N2) C. elegans strain
-
NGM plates seeded with E. coli OP50
-
M9 buffer
-
Bleach solution (sodium hypochlorite and 1M NaOH)
-
37°C incubator and 20°C incubator
Protocol:
-
Culture C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
To synchronize, wash gravid adult worms from plates with M9 buffer into a centrifuge tube.
-
Pellet the worms by centrifugation and aspirate the supernatant.
-
Add bleach solution to dissolve the adult worms, leaving the eggs intact.
-
Wash the eggs several times with M9 buffer.
-
Allow the eggs to hatch overnight in M9 buffer at 20°C to obtain a synchronized population of L1 larvae.
-
Plate the L1 larvae onto NGM plates containing the desired concentration of 2-CCA or vehicle control.
Lifespan Assay
Rationale: The lifespan assay is a fundamental method to determine the effect of a compound on the aging process.[3][4] An extension of lifespan may indicate a positive effect on healthspan, while a reduction may suggest toxicity.
Materials:
-
Synchronized L4 larvae or young adult worms
-
NGM plates containing 2-CCA at various concentrations and a vehicle control
-
Platinum wire worm pick
-
Dissecting microscope
Protocol:
-
Transfer synchronized L4 larvae or young adult worms to NGM plates containing the test compound or vehicle.
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[3]
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
Continue scoring until all worms are dead.
-
Record the number of live and dead worms at each time point.
Data Analysis:
-
Generate survival curves using the Kaplan-Meier method.
-
Compare survival curves between treated and control groups using the log-rank test.
Stress Resistance Assays
Rationale: Many compounds that extend lifespan also confer resistance to various stressors.[3][5] These assays can provide insights into the mechanisms by which 2-CCA may be acting. Common stressors include thermal stress and oxidative stress.[2]
4.1. Thermotolerance (Heat Stress) Assay
Rationale: This assay assesses the ability of worms to survive acute heat shock, a measure of protein homeostasis and stress response pathways.[5][9]
Protocol:
-
Expose synchronized young adult worms to 2-CCA or vehicle for 48-72 hours at 20°C.[5]
-
Score for survival every hour until all worms in the control group are dead.[10]
-
A worm is considered dead if it fails to respond to touch.
4.2. Oxidative Stress Assay
Rationale: This assay measures the resistance of worms to an exogenous source of reactive oxygen species (ROS), which is a key factor in aging and cellular damage.[4][9] Juglone or paraquat are commonly used to induce oxidative stress.[9][10]
Protocol:
-
Expose synchronized young adult worms to 2-CCA or vehicle for 48-72 hours at 20°C.
-
Transfer the worms to NGM plates containing a pro-oxidant such as juglone (e.g., 300 µM) or paraquat.[10]
-
Score for survival every hour until all control worms are dead.[4]
Data Presentation for Stress Assays:
| Treatment Group | Mean Lifespan (hours) ± SEM | % Survival at X hours | p-value vs. Control |
| Vehicle Control | |||
| 2-CCA (Low Dose) | |||
| 2-CCA (High Dose) |
Neurotoxicity Assays
Rationale: Given that many bioactive compounds can have neurological effects, it is important to assess the potential neurotoxicity of 2-CCA. C. elegans has a simple, well-characterized nervous system, making it an excellent model for neurotoxicity screening.[11][12][13]
5.1. Motility Assay (Thrashing)
Rationale: Changes in locomotion can be an indicator of neuromuscular dysfunction. The thrashing assay measures the frequency of body bends in liquid, providing a quantitative measure of motility.
Protocol:
-
Expose synchronized worms to 2-CCA or vehicle from the L1 stage.
-
At the young adult stage, transfer individual worms to a drop of M9 buffer on a glass slide.
-
Allow the worms to acclimate for 1 minute.
-
Count the number of body bends (thrashes) in a 30-second interval. A thrash is defined as a complete change in the direction of the body bend at the mid-body.
-
Repeat for at least 10-15 worms per condition.
5.2. Chemotaxis Assay
Rationale: Chemotaxis, or directed movement in response to a chemical gradient, is a complex behavior that relies on the proper functioning of sensory neurons and interneurons.[14] Disruption of this behavior can indicate neurotoxicity.[15]
Protocol:
-
Prepare chemotaxis assay plates (e.g., 9 cm NGM plates without peptone).
-
On opposite sides of the plate, place a spot of a chemoattractant (e.g., benzaldehyde) and a control substance (e.g., ethanol).
-
Place a population of 2-CCA-treated or control worms at the center of the plate.
-
Allow the worms to move freely for a set period (e.g., 1 hour).
-
Calculate the chemotaxis index (CI) as: (number of worms at attractant - number of worms at control) / total number of worms.
Potential Signaling Pathways to Investigate
Based on the known mechanisms of cinnamaldehyde and other related compounds, 2-CCA may modulate several key signaling pathways in C. elegans.
Caption: Potential signaling pathways in C. elegans modulated by 2-CCA.
Further investigation into these pathways could involve using mutant strains of C. elegans with defects in these pathways to determine if the effects of 2-CCA are dependent on their function. For example, if 2-CCA extends lifespan in wild-type worms but not in a daf-16 mutant, it would suggest that the insulin/IGF-1 signaling pathway is involved.
Summary and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of this compound using C. elegans. By systematically evaluating its effects on lifespan, stress resistance, and neuronal function, researchers can gain valuable insights into the potential therapeutic or toxicological properties of this compound. Positive results from these initial screens can then guide more detailed mechanistic studies, including the identification of specific molecular targets and the validation of findings in more complex model organisms. The versatility of the C. elegans model system, with its rich genetic and molecular toolkit, offers a powerful platform for accelerating the discovery and development of novel bioactive compounds.
References
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Increased Stress Resistance and Lifespan in Chaenorhabditis elegans Wildtype and Knockout Mutants—Implications for Depression Treatment by Medicinal Herbs. PubMed Central. Available at: [Link]
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C. elegans Stress Assays. KASBioInnovations. Available at: [Link]
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Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework. PubMed Central. Available at: [Link]
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C. elegans Development and Activity Test detects mammalian developmental neurotoxins. ScienceDirect. Available at: [Link]
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Brief guide to Caenorhabditis elegans survival assays. PubMed Central. Available at: [Link]
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Survival assays using Caenorhabditis elegans. PubMed Central. Available at: [Link]
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Comprehensive evaluation of lifespan‐extending molecules in C. elegans. ResearchGate. Available at: [Link]
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p-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity. PubMed Central. Available at: [Link]
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C. elegans as a model in developmental neurotoxicology. PubMed Central. Available at: [Link]
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Measurements of physiological stress responses in C. elegans. eScholarship.org. Available at: [Link]
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Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework. ResearchGate. Available at: [Link]
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A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment. MDPI. Available at: [Link]
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Assessment of developmental neurotoxicology-associated alterations in neuronal architecture and function using Caenorhabditis elegans. PubMed Central. Available at: [Link]
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Insecticidal activity and mechanism of cinnamaldehyde in C. elegans. PubMed. Available at: [Link]
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Analysis of Lifespan in C. elegans: Low- and High-Throughput Approaches. PubMed Central. Available at: [Link]
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A New Antagonist of Caenorhabditis elegans Glutamate-Activated Chloride Channels With Anthelmintic Activity. Frontiers. Available at: [Link]
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Comprehensive evaluation of lifespan-extending molecules in C. elegans. bioRxiv. Available at: [Link]
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Toxicity testing in C. elegans can provide a bridge between in vitro and mammalian in vivo testing. ResearchGate. Available at: [Link]
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Chemosensory signal transduction in Caenorhabditis elegans. PubMed Central. Available at: [Link]
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Cinnamaldehyde Alleviates the Oxidative Stress of Caenorhabditis elegans in the Presence of Lactic Acid. PubMed. Available at: [Link]
-
Behavioral Tests for Associative Learning in Caenorhabditis elegans. SpringerLink. Available at: [Link]
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Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells. PubMed. Available at: [Link]
-
The Signaling Pathway of Caenorhabditis elegans Mediates Chemotaxis Response to the Attractant 2-Heptanone in a Trojan Horse-like Pathogenesis. NIH. Available at: [Link]
-
Parallel Use of Two Behavioral Mechanisms for Chemotaxis in Caenorhabditis elegans. PLOS. Available at: [Link]
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The Caenorhabditis elegans EGL-15 signaling pathway implicates a DOS-like multisubstrate adaptor protein in fibroblast growth factor signal transduction. PubMed. Available at: [Link]
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The Caenorhabditis elegans germ line regulates distinct signaling pathways to control lifespan and innate immunity. PubMed. Available at: [Link]
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From Odors to Behaviors in Caenorhabditis elegans. The Neurobiology of Olfaction - NCBI. Available at: [Link]
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Application Note: Evaluating the Cytotoxicity of 2-Chlorocinnamaldehyde using the MTT Cell Viability Assay
Introduction: The Rationale for Assessing 2-Chlorocinnamaldehyde Cytotoxicity
This compound (2-CCA) is a synthetic derivative of cinnamaldehyde, a natural compound found in cinnamon.[1] Cinnamaldehyde and its analogs have garnered significant interest in oncological research for their potential anticancer properties.[1][2] These compounds have been shown to modulate various cellular processes, including the induction of apoptosis (programmed cell death), inhibition of proliferation, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[1] Specifically, related compounds have been observed to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.[3][4] Given that aldehydes can exert cytotoxic effects through damage to proteins and DNA, a thorough in vitro assessment is a critical first step in characterizing their therapeutic potential.[5]
This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle of the MTT Assay
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in metabolically viable cells.[6] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, converting it into a purple, insoluble formazan precipitate.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][10] The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO), and the absorbance of the resulting purple solution is quantified using a spectrophotometer, usually at a wavelength between 500 and 600 nm.[8] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the compound.
Caption: Biochemical conversion of MTT to formazan by viable cells.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU145 for prostate cancer). Ensure cells are in the logarithmic growth phase and have a consistent passage number.[11]
-
This compound (2-CCA): High purity grade.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving 2-CCA and formazan crystals.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[12]
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile PBS.[9] This solution should be filter-sterilized and stored at 4°C, protected from light.[9]
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Sterile, flat-bottomed 96-well cell culture plates
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipettor
-
Microplate reader with a filter between 550 and 600 nm (570 nm is optimal).
-
Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step 1: Cell Seeding
-
Cell Culture: Culture cells until they reach approximately 80% confluency. It is crucial to use healthy, actively dividing cells to ensure reproducible results.[11]
-
Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer) to determine cell concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but a common starting point is 1 x 10⁴ cells per well in a 96-well plate.[13] Dispense 100 µL of the cell suspension into each well.
-
Expert Tip: To mitigate the "edge effect" where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[11]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume logarithmic growth.
Step 2: Treatment with this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-CCA in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%, as higher concentrations can be cytotoxic.[11]
-
Serial Dilutions: Prepare a series of dilutions of 2-CCA from the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A typical range might be from 0 µM to 100 µM.
-
Cell Treatment: After the 24-hour incubation, carefully aspirate the medium from the wells. Add 100 µL of the prepared 2-CCA dilutions to the respective wells.
-
Controls are Critical:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used in the highest 2-CCA concentration group. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells treated with fresh culture medium only. This represents 100% cell viability.
-
Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance of the medium.
-
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[14] Gently mix by tapping the plate.
-
Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[14] The optimal incubation time can vary between cell lines and should be determined by observing the formation of purple crystals within the cells under a microscope.
-
Solubilize Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[13]
-
-
Measure Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from all other absorbance readings.
-
Calculate Percent Viability: The viability of the treated cells is expressed as a percentage relative to the untreated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15]
-
Plot a dose-response curve with the concentration of 2-CCA (often on a logarithmic scale) on the x-axis and the corresponding % Viability on the y-axis.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration at which cell viability is reduced to 50%.[15][16] Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this analysis.[16][17]
-
Example Data Presentation
| 2-CCA Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 1.56 | 1.189 | 0.072 | 94.8% |
| 3.13 | 1.052 | 0.061 | 83.9% |
| 6.25 | 0.877 | 0.055 | 69.9% |
| 12.5 | 0.612 | 0.048 | 48.8% |
| 25 | 0.345 | 0.039 | 27.5% |
| 50 | 0.158 | 0.021 | 12.6% |
| 100 | 0.091 | 0.015 | 7.3% |
From this data, the IC50 would be calculated to be approximately 12 µM.
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination; Phenol red in medium; Serum components.[11] | Use sterile technique; Use phenol red-free medium for the assay step; Use serum-free medium during MTT incubation.[11] |
| Low Absorbance Readings | Low cell density; Insufficient incubation time with MTT; Cell death before assay.[11] | Optimize cell seeding density through a titration experiment; Increase MTT incubation time (check formazan formation microscopically); Ensure cells are healthy and in log phase.[18] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects.[18] | Ensure homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using outer wells for experimental data.[11] |
| Increased Absorbance at High Drug Concentrations | The test compound may chemically reduce MTT or interfere with absorbance readings.[19] | Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference occurs, consider an alternative viability assay (e.g., Neutral Red or LDH assay). |
Limitations of the MTT Assay: It is important to recognize that the MTT assay measures metabolic activity, not cell viability directly. Factors that alter a cell's metabolic rate without affecting its viability can confound the results. Therefore, it is often advisable to complement MTT data with a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Wikipedia. (2023). MTT assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from [Link]
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YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
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Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Ka, H., et al. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer Letters, 196(2), 143-152. Retrieved from [Link]
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MDPI. (n.d.). Chlorogenic Acid and Cinnamaldehyde in Combination Inhibit Metastatic Traits and Induce Apoptosis via Akt Downregulation in Breast Cancer Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Retrieved from [Link]
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PubMed. (2019). 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Retrieved from [Link]
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PubMed. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Retrieved from [Link]
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PubMed. (2005). Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells. Retrieved from [Link]
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PubMed Central. (2025, January 20). Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells. Retrieved from [Link]
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PubMed Central. (2020, February 20). Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin. Retrieved from [Link]
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MDPI. (2023). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Retrieved from [Link]
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Journal of Food and Drug Analysis. (n.d.). The role and mechanism of cinnamaldehyde in cancer. Retrieved from [Link]
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PubMed. (n.d.). Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells. Retrieved from [Link]
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PubMed Central. (n.d.). Cytotoxic effect of trans-cinnamaldehyde on human leukemia K562 cells. Retrieved from [Link]
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PubMed. (1995). Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2-Chlorocinnamaldehyde
Abstract
This application note describes a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Chlorocinnamaldehyde. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in quality control and research environments.[1][2][3][4]
Introduction
This compound is a substituted aromatic aldehyde of interest in various fields, including organic synthesis and pharmaceutical development. Its structural similarity to cinnamaldehyde, a well-studied natural compound, suggests potential biological activities that warrant further investigation. Accurate quantification is essential for reaction monitoring, purity assessment of synthesized batches, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[5][6][7] This note provides a detailed, validated HPLC method that is demonstrated to be linear, accurate, precise, and specific for this compound.
Scientific Principles and Method Rationale
The developed method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar aromatic compound, partitions between the mobile and stationary phases.
-
Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is chosen for its hydrophobicity, which provides strong retention for aromatic aldehydes.[6][8][9][10] This choice is standard for analytes of this nature and offers excellent selectivity and peak shape.[11]
-
Mobile Phase Selection : The mobile phase consists of a mixture of acetonitrile and water, buffered with a small amount of acetic acid. Acetonitrile serves as the organic modifier, controlling the elution strength. Water is the weak solvent. The addition of 0.1% acetic acid helps to protonate any free silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing and ensures a sharp, symmetrical peak for the aldehyde.
-
Detection : this compound possesses a chromophore (the conjugated system of the benzene ring and the α,β-unsaturated aldehyde) that absorbs UV radiation. While specific UV maxima for this compound are not readily published, analogous compounds like cinnamaldehyde show strong absorbance between 280 nm and 292 nm.[5][6][12][13][14] A detection wavelength of 285 nm was selected as a robust starting point, offering high sensitivity for the analyte. A photodiode array (PDA) detector is recommended to confirm peak purity and identity.
Experimental Workflow
The overall process from sample receipt to final data reporting is outlined below. This workflow ensures consistency and minimizes potential errors.
Caption: High-level workflow for the quantification of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a UV/Vis or PDA detector.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Acetic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of deionized water. Add 1.0 mL of glacial acetic acid and mix thoroughly. Degas the solution by sonication or vacuum filtration before use.
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (~25 µg/mL).
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Caption: Key parameters evaluated during HPLC method validation.
System Suitability
Before starting any validation analysis, the suitability of the chromatographic system is verified. A standard solution (e.g., 25 µg/mL) is injected six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Validation Results
The following table summarizes the validation parameters, protocols, and typical acceptance criteria.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), standard, and sample. Compare chromatograms for interference at the analyte's retention time. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze calibration standards at 5-6 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is established by the linearity study. | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | Spike a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of target concentration). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Typically ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | Typically ~0.3 µg/mL |
| Robustness | Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, % Organic in Mobile Phase ±2%) and assess the impact on results. | System suitability parameters must be met. Results should not be significantly affected. |
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet the stringent requirements of the ICH guidelines.[1][4] This protocol is suitable for routine quality control analysis, stability studies, and research applications in the pharmaceutical and chemical industries.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]
-
Title: Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS) URL: [Link]
-
Title: Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Source: ResearchGate URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria Source: PubMed Central (PMC), National Center for Biotechnology Information URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography Source: Semantic Scholar URL: [Link]
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Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
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Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison Source: HELIX Chromatography URL: [Link]
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Title: HPLC Column Selection Guide Source: Chromtech URL: [Link]
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Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]
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Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: UV-visible absorption spectra of 2-chlorobenzaldehyde-O-oxide Source: ResearchGate URL: [Link]
-
Title: α-Chlorocinnamaldehyde Source: NIST WebBook URL: [Link]
-
Title: α-Chlorocinnamaldehyde Source: NIST WebBook URL: [Link]
-
Title: Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies Source: RSC Publishing URL: [Link]
-
Title: UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: α-Chlorocinnamaldehyde Source: NIST WebBook URL: [Link]
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Application Note: A Validated GC-MS Protocol for the Comprehensive Analysis of Cinnamaldehyde and Its Derivatives
Abstract
This comprehensive application note provides a detailed, validated protocol for the separation, identification, and quantification of cinnamaldehyde and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Cinnamaldehyde, the primary constituent of cinnamon oil, and its related compounds are of significant interest in the pharmaceutical, food, and fragrance industries due to their diverse biological activities and sensory properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for routine analysis, quality control, and advanced research. We delve into the causality behind each experimental step, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible workflow.
Introduction: The Chemical Significance of Cinnamaldehyde Derivatives
Cinnamaldehyde [(E)-cinnamaldehyde] is an alpha,beta-unsaturated aromatic aldehyde that constitutes a significant percentage of the essential oil extracted from cinnamon bark.[2][5] Its derivatives, which may include compounds like cinnamyl alcohol, cinnamic acid, and various substituted analogues, share a common phenylpropanoid backbone and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6] The precise qualitative and quantitative analysis of these compounds is crucial for ensuring the quality, efficacy, and safety of products in which they are used.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high-resolution separation and definitive molecular identification.[9] The coupling of gas chromatography's separating power with mass spectrometry's specificity allows for the confident identification and quantification of individual components within a complex matrix, such as an essential oil or a formulated product.[10][11]
The Analytical Workflow: A Self-Validating System
A successful GC-MS analysis hinges on a well-designed workflow where each stage is optimized to ensure the integrity of the final results. The following diagram illustrates the logical progression of the protocol described in this note.
Caption: GC-MS analytical workflow for cinnamaldehyde derivatives.
Detailed Experimental Protocol
This protocol is designed to be a starting point and can be adapted based on the specific sample matrix and analytical objectives. Method validation is essential to ensure the accuracy and precision of the results for a given application.[11][12]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to produce a clean, homogenous sample in a volatile solvent suitable for GC injection.[13]
Protocol:
-
Sample Collection: For essential oils, ensure the sample is representative of the bulk material. For solid samples (e.g., food products, herbal medicines), homogenization through grinding or blending is necessary.[3]
-
Solvent Selection: Dilute the sample in a high-purity volatile organic solvent. Hexane, methanol, or ethyl acetate are commonly used.[10][13][14] The choice of solvent should be based on the solubility of the target analytes and its compatibility with the GC column.
-
Expert Insight: For general screening of essential oils, methanol is a good starting point due to its ability to dissolve a wide range of compounds.[15]
-
-
Dilution: Prepare a stock solution of the sample (e.g., 1 mg/mL). A typical final concentration for injection is around 10 µg/mL.[14] This prevents column overloading and detector saturation.
-
Clarification: Centrifuge or filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the injector or contaminate the column.[13][14]
-
Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial.[14]
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard single quadrupole GC-MS system.
Rationale for Parameter Selection:
-
GC Column: A DB-5ms or HP-5MS column is a robust choice for the initial analysis of cinnamaldehyde and its derivatives.[10][15] These low-polarity columns separate compounds primarily based on their boiling points and are suitable for a wide range of volatile and semi-volatile organic compounds. For better separation of more polar derivatives, a medium-polarity column like a DB-624 or a high-polarity wax column (e.g., DB-Wax) could be considered.[10][16]
-
Injector Temperature: A temperature of 250 °C ensures the rapid and complete vaporization of the analytes without causing thermal degradation of sensitive compounds like cinnamaldehyde.[10][17][18]
-
Oven Program: The temperature program is designed to provide good separation between isomers and closely related compounds. An initial hold at a lower temperature allows for the elution of highly volatile components, while the ramp facilitates the timely elution of higher boiling point derivatives.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS because it produces reproducible fragmentation patterns that can be compared to established spectral libraries for compound identification.[10]
| GC Parameter | Recommended Setting | Justification |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | Excellent for general-purpose separation of volatile compounds.[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[15] |
| Injector Temperature | 250 °C | Ensures efficient vaporization of analytes.[10][17] |
| Injection Mode | Split (e.g., 20:1 or 50:1) | Prevents column overload with concentrated samples.[10][17] |
| Injection Volume | 1 µL | Standard volume for capillary GC.[10] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min) | Provides good resolution for a range of cinnamaldehyde derivatives. |
| MS Parameter | Recommended Setting | Justification |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion formation and transfer.[10][17] |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces reproducible, library-searchable mass spectra.[10] |
| Acquisition Mode | Full Scan (m/z 40-500) | Allows for the identification of unknown compounds. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the filament. |
Data Analysis and Interpretation
Compound Identification
The identification of cinnamaldehyde and its derivatives relies on a two-pronged approach: matching the acquired mass spectrum with a reference library and comparing the retention index.
-
Mass Spectral Library Matching: The obtained mass spectrum for each chromatographic peak is compared against a comprehensive, curated library such as the NIST (National Institute of Standards and Technology) or Wiley spectral libraries.[19][20][21][22] A high match factor indicates a probable identification.
-
The Cinnamaldehyde Fragmentation Pattern: Under EI conditions, cinnamaldehyde (molecular weight 132) typically shows a characteristic fragmentation pattern with a molecular ion peak at m/z = 132 and significant fragments at m/z = 131, 103, 77, and 51.[1] The peak at m/z 131 is often the base peak, resulting from the loss of a hydrogen atom.[1]
-
-
Retention Index (RI) Confirmation: The retention time of a compound is converted to a system-independent retention index by running a series of n-alkanes under the same chromatographic conditions. This experimental RI is then compared to literature or library values to confirm the identity, especially in cases of co-eluting compounds or isomers with similar mass spectra.[16][19][22]
Quantification
For quantitative analysis, an internal standard method is recommended for the best accuracy and precision.
Protocol:
-
Internal Standard Selection: Choose an internal standard (IS) that is not present in the sample, is chemically similar to the analytes, and elutes in a clear region of the chromatogram. Propiophenone can be a suitable IS for cinnamaldehyde analysis.[23]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the IS.
-
Analysis: Analyze the calibration standards and the samples under the same GC-MS conditions.
-
Calculation: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve. The concentration of the analyte in the samples can then be determined from this curve. Method validation should demonstrate good linearity (R² > 0.99).[11][12]
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines (e.g., ICH).[11][12] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[11]
-
Linearity: The linear relationship between concentration and instrument response.[12]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[15]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper column installation. | Use a deactivated liner; re-install the column; consider derivatization for highly polar compounds. |
| Low Sensitivity | Sample too dilute; leak in the system; contaminated ion source. | Concentrate the sample; perform a leak check; clean the ion source. |
| Poor Reproducibility | Inconsistent injection volume; sample degradation. | Check autosampler performance; ensure sample stability. |
| Co-eluting Peaks | Inadequate chromatographic separation. | Optimize the oven temperature program (slower ramp rate); use a different column polarity.[17] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-MS analysis of cinnamaldehyde and its derivatives. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can confidently implement and adapt this method for their specific needs. The emphasis on using spectral libraries and retention indices for identification, coupled with a validated quantification strategy, ensures the generation of high-quality, reliable data essential for research, development, and quality control in various scientific and industrial fields.
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MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL. (2022, May 31). ResearchGate. Retrieved from [Link]
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Online Databases & Libraries. BP4NTA. Retrieved from [Link]
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NIST Mass Spectral Library. Diablo Analytical. Retrieved from [Link]
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Mass Spectral Databases. Wiley Science Solutions. Retrieved from [Link]
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Mass Spectrometry Data Center. NIST. Retrieved from [Link]
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NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Scientific Instrument Services. Retrieved from [Link]
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Development and Validation of an GC-MS Method to Quantify Phytoconstituents by Using Entada pursaetha DC. (2020, February 29). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Mass Spectral Libraries and Databases - Features. Shimadzu UK. Retrieved from [Link]
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Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. (2019, July 2). PMC - NIH. Retrieved from [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). PubMed. Retrieved from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]
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NIST/EPA/NIH Mass Spectral Library 2023. AGS ANALÍTICA. Retrieved from [Link]
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NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. (2023, May 18). NIH. Retrieved from [Link]
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Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]
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Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. (2020, March 16). Agilent Technologies. Retrieved from [Link]
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Sample Preparation Guidelines for GC-MS. University of Maryland. Retrieved from [Link]
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Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. (2022, May 4). PMC - PubMed Central. Retrieved from [Link]
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Analyzing terpenes in Cannabis. Separation Science. Retrieved from [Link]
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Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2020). SciTePress. Retrieved from [Link]
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Analysis of Essential Oils Using GC- FID And GC-MS. Semantic Scholar. Retrieved from [Link]
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Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Journal UIN Jakarta. Retrieved from [Link]
- Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for
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Application Notes and Protocols for the Custom Synthesis of Halogenated Cinnamaldehyde Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis, purification, and characterization of halogenated cinnamaldehyde compounds. It is designed to offer both theoretical understanding and practical, field-tested protocols to enable researchers to confidently produce these valuable compounds for applications in medicinal chemistry, materials science, and broader chemical research.
Introduction: The Significance of Halogenated Cinnamaldehydes
Halogenated cinnamaldehydes are a class of organic compounds that have garnered significant interest in the scientific community. The incorporation of halogen atoms (F, Cl, Br, I) onto the cinnamaldehyde scaffold dramatically influences its electronic properties, reactivity, and biological activity. These modifications can lead to enhanced potency in drug candidates, novel properties in materials, and unique reactivity as synthetic intermediates.
This guide provides detailed methodologies for the custom synthesis of these compounds, focusing on robust and scalable reaction pathways. We will delve into the mechanistic underpinnings of key synthetic strategies, offering insights that allow for rational troubleshooting and adaptation of the provided protocols.
Strategic Approaches to Synthesis
The synthesis of halogenated cinnamaldehydes can be approached through several well-established organic reactions. The choice of method often depends on the desired substitution pattern of the halogen on the aromatic ring and the availability of starting materials. Here, we present three primary synthetic routes: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Vilsmeier-Haack Reaction.
Claisen-Schmidt Condensation: Building the Carbon Skeleton
The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated aldehyde core of cinnamaldehyde.[1][2][3] This reaction involves the cross-aldol condensation of a halogenated benzaldehyde with acetaldehyde in the presence of a base.[4]
Mechanistic Insight: The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of the halogenated benzaldehyde.[2][4] Subsequent dehydration of the resulting β-hydroxy aldehyde yields the conjugated cinnamaldehyde product.[1] The aromatic aldehyde, lacking α-hydrogens, can only act as the electrophile, which drives the reaction towards a single primary product.[1]
Caption: Claisen-Schmidt Condensation Workflow.
Protocol 1: Synthesis of 4-Chlorocinnamaldehyde via Claisen-Schmidt Condensation
Materials:
-
4-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (10 mmol) in ethanol (20 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled solution of sodium hydroxide (12 mmol) in water (10 mL).
-
To this mixture, add acetaldehyde (12 mmol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH 5-6.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-chlorocinnamaldehyde by column chromatography or recrystallization.
The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and is particularly useful for synthesizing cinnamaldehyde derivatives from a halogenated benzaldehyde and a suitable phosphorus ylide.[5][6][7] This method offers excellent control over the position of the double bond.
Mechanistic Insight: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[6][8][9] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide.[6] The stereochemical outcome (E/Z isomerism) can be influenced by the nature of the ylide and the reaction conditions.[8]
Caption: Wittig Reaction Workflow.
Protocol 2: Synthesis of 2-Fluorocinnamaldehyde via Wittig Reaction
Materials:
-
(Formylmethyl)triphenylphosphonium chloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
2-Fluorobenzaldehyde
-
Dichloromethane (DCM)
-
Deionized water
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add (formylmethyl)triphenylphosphonium chloride (11 mmol) to anhydrous ethanol (30 mL).
-
Add a 2.5 M solution of sodium ethoxide in ethanol (10 mmol) dropwise to the suspension at room temperature and stir for 15 minutes to generate the ylide.[10]
-
In a separate flask, dissolve 2-fluorobenzaldehyde (10 mmol) in anhydrous ethanol (10 mL).
-
Add the 2-fluorobenzaldehyde solution to the ylide mixture and stir for 15 minutes.[10] Monitor the reaction by TLC.
-
After completion, quench the reaction with deionized water (50 mL).
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-fluorocinnamaldehyde using column chromatography.
Vilsmeier-Haack Reaction: Formylation of Halogenated Aromatics
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group (-CHO) onto an electron-rich halogenated aromatic ring.[11][12][13] This is particularly useful when the desired halogenated cinnamaldehyde is not readily accessible from the corresponding benzaldehyde.
Mechanistic Insight: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[13][14] This electrophilic species then attacks the electron-rich aromatic ring.[12] The resulting intermediate is hydrolyzed during workup to yield the aldehyde.[11][14]
Caption: Vilsmeier-Haack Reaction Workflow.
Protocol 3: Synthesis of β-Chlorocinnamaldehyde via Vilsmeier-Haack Reaction [15]
Materials:
-
Acetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a cooled (0 °C) solution of DMF (80 mL), add phosphorus oxychloride (80 g) dropwise with stirring.[15]
-
Add acetophenone (48 g) to the mixture over 45 minutes, maintaining the temperature at 0 °C.[15]
-
Stir the reaction at 0 °C for an additional 60 minutes.[15]
-
Allow the mixture to stand at room temperature overnight.[15]
-
Pour the reaction mixture into a solution of sodium acetate (600 g) in water (1500 mL).[15]
-
The product, β-chlorocinnamaldehyde, will separate as a red oil. Extract the mixture with diethyl ether.[15]
-
Dry the ethereal solution over anhydrous sodium sulfate.[15]
-
Evaporate the ether to yield the crude product.[15] Further purification can be achieved by column chromatography.
Purification and Characterization
Rigorous purification and characterization are paramount to ensure the synthesized halogenated cinnamaldehydes are suitable for their intended applications.
Purification Techniques
Column Chromatography: This is the most common method for purifying the crude product.[16][17][18]
-
Stationary Phase: Silica gel is typically used for these moderately polar compounds.[18]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is often effective. The optimal solvent system should be determined by TLC analysis beforehand.[16] Less polar impurities will elute first, followed by the desired product.
| Compound Polarity | Elution Order | Typical Eluent System |
| Less Polar | Elutes First | Hexane-rich |
| Product | Elutes After Less Polar Impurities | Hexane/Ethyl Acetate Mixture |
| More Polar | Elutes Last or Stays on Column | Ethyl Acetate-rich |
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.
Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized halogenated cinnamaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to look for include:
-
Aldehydic proton (CHO): A singlet typically found downfield around 9.5-10.0 ppm.[19][20]
-
Vinylic protons (-CH=CH-): Two doublets in the range of 6.5-8.0 ppm, with a coupling constant (J) characteristic of the alkene geometry (typically ~16 Hz for the trans isomer).[20][21]
-
Aromatic protons: A complex multiplet in the aromatic region (7.0-8.0 ppm), with splitting patterns indicative of the halogen's position on the ring.[19]
-
-
¹³C NMR: Confirms the carbon skeleton.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing around 1685-1710 cm⁻¹ for α,β-unsaturated aldehydes.[23][24][25] Conjugation lowers the frequency compared to saturated aldehydes.[22][23]
-
C-H stretch (aldehyde): Two weak to medium bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.[22][23][24]
-
C=C stretch (alkene): A medium intensity band around 1600-1640 cm⁻¹.
-
C-X stretch (halogen): The position of this band varies depending on the halogen.
Mass Spectrometry (MS):
-
Determines the molecular weight and provides information about the fragmentation pattern.
-
The presence of chlorine or bromine will result in a characteristic isotopic pattern for the molecular ion peak (M+).[26][27][28]
Table of Expected Spectroscopic Data for a Representative Halogenated Cinnamaldehyde (e.g., 4-Chlorocinnamaldehyde):
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aldehydic Proton (CHO) | ~9.7 ppm (d) |
| Vinylic Protons (CH=CH) | ~6.7 ppm (dd), ~7.5 ppm (d) | |
| Aromatic Protons | ~7.4-7.6 ppm (m) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~193 ppm |
| IR | C=O Stretch | ~1690 cm⁻¹ |
| C-H Stretch (aldehyde) | ~2740, 2820 cm⁻¹ | |
| MS | Molecular Ion (M+) | [M]+ and [M+2]+ in ~3:1 ratio |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction, incorrect stoichiometry, degradation of starting materials or product. | Monitor reaction closely by TLC. Ensure accurate measurement of reagents. Use freshly distilled/purified starting materials. Check reaction temperature and time. |
| Multiple Products Observed | Side reactions (e.g., self-condensation of acetaldehyde), incorrect reaction conditions. | In Claisen-Schmidt, add acetaldehyde slowly at low temperature. Optimize base concentration and reaction time. |
| Difficulty in Purification | Product and impurities have similar polarities. | Optimize the eluent system for column chromatography (try different solvent mixtures). Consider recrystallization from various solvents. Reverse-phase chromatography may be an option for very polar compounds.[29] |
| Ambiguous Spectroscopic Data | Presence of impurities, incorrect sample preparation. | Re-purify the sample. Ensure the sample is dry and free of residual solvent before analysis. Compare spectra with literature values for similar compounds. |
Conclusion
The synthesis of halogenated cinnamaldehyde compounds is a valuable endeavor for researchers in various scientific disciplines. The Claisen-Schmidt condensation, Wittig reaction, and Vilsmeier-Haack reaction offer versatile and robust pathways to these important molecules. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently synthesize, purify, and characterize a wide range of halogenated cinnamaldehydes to advance their research objectives.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorocinnamaldehyde
Welcome to the technical support center for the synthesis of 2-Chlorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed method is the Claisen-Schmidt condensation . This is a type of crossed-aldol condensation reaction between 2-chlorobenzaldehyde (which lacks α-hydrogens) and acetaldehyde (which possesses α-hydrogens) in the presence of a base.[1][2] This method is favored for its directness and use of readily available starting materials. The reaction first forms a β-hydroxy aldehyde intermediate, which rapidly dehydrates to yield the stable, conjugated this compound.[3][4]
Q2: My reaction yield is significantly lower than expected. What are the most likely general causes?
A2: Persistently low yields in the Claisen-Schmidt condensation typically stem from a few key areas.[1][5] The most common culprits are competing side reactions, such as the self-condensation of acetaldehyde and the Cannizzaro reaction of 2-chlorobenzaldehyde, especially when using strong bases.[1] Other critical factors include suboptimal reaction conditions (temperature, concentration, pH), poor quality or wet reagents, and physical loss of product during the workup and purification stages.[6][7] Yields can vary, but optimized processes can achieve good results, often in the 77-85% range for similar syntheses.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[1] You should spot the reaction mixture alongside your starting materials (2-chlorobenzaldehyde and acetaldehyde) on a silica gel plate. The product, this compound, is more conjugated and typically less polar than the starting 2-chlorobenzaldehyde, resulting in a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the reaction's endpoint and avoid unnecessary heating or stirring, which can lead to side-product formation.[6]
Q4: What are the critical safety precautions for this synthesis?
A4: Both 2-chlorobenzaldehyde and acetaldehyde are irritants. Acetaldehyde has a very low boiling point (20.2 °C) and is highly flammable. All manipulations should be conducted in a well-ventilated fume hood. The reaction is often exothermic, especially during the addition of base, and requires careful temperature control to prevent it from running away. Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield & Incomplete Reaction
Q: My TLC analysis shows a significant amount of unreacted 2-chlorobenzaldehyde even after a prolonged reaction time. What is the likely cause?
A: This indicates a stalled or inefficient reaction. Several factors could be at play:
-
Insufficient Base: The base is catalytic but can be consumed by acidic impurities or side reactions. Ensure you are using the correct catalytic amount.
-
Poor Mixing: If the reaction is heterogeneous or stirring is inadequate, the reactants cannot interact effectively.[6] Ensure vigorous and continuous stirring.
-
Low Temperature: While high temperatures can be detrimental, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[8] The initial condensation is often performed at a low temperature, but gentle warming may be required to drive the final dehydration step.[4]
-
Reagent Quality: Your acetaldehyde may have degraded or contain inhibitors. Using a freshly opened bottle or distilling the acetaldehyde immediately before use is recommended.
Q: I suspect side reactions are lowering my yield. What are the main culprits and how can they be minimized?
A: The two primary side reactions in this synthesis are the Cannizzaro reaction and acetaldehyde self-condensation.[1]
-
Cannizzaro Reaction: In the presence of a strong base like sodium hydroxide, 2-chlorobenzaldehyde (which has no α-hydrogens) can undergo disproportionation to form 2-chlorobenzyl alcohol and sodium 2-chlorobenzoate.[1]
-
Mitigation: Use a milder base, such as sodium carbonate, which is often sufficient to deprotonate acetaldehyde without promoting the Cannizzaro reaction.[1] Also, maintaining a lower reaction temperature can help suppress this side reaction.
-
-
Acetaldehyde Self-Condensation: Acetaldehyde can react with itself to form poly-aldol adducts and polymers, appearing as a resinous material in your flask.
-
Mitigation: This is best controlled by the order and rate of addition . The acetaldehyde should be added slowly and in a controlled manner to the mixture containing the 2-chlorobenzaldehyde and the base.[1][9] This ensures that at any given moment, the concentration of the enolate is low and it is more likely to react with the more electrophilic 2-chlorobenzaldehyde present in higher concentration.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Sources
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Optimizing Claisen-Schmidt condensation for cinnamaldehydes
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the Claisen-Schmidt condensation, with a focus on the synthesis of cinnamaldehydes and their derivatives. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs): Core Principles
This section addresses fundamental questions regarding the Claisen-Schmidt condensation, establishing a strong theoretical groundwork.
Q1: What is the Claisen-Schmidt condensation and why is it ideal for cinnamaldehyde synthesis?
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic carbonyl compound that lacks α-hydrogens (like benzaldehyde) and an aldehyde or ketone that possesses α-hydrogens (like acetaldehyde).[1][2][3] This reaction is exceptionally well-suited for synthesizing cinnamaldehydes because the aromatic aldehyde cannot self-condense, which significantly reduces the number of potential side products.[4][5] The reaction proceeds via a base-catalyzed mechanism, first forming a β-hydroxy aldehyde, which then readily undergoes dehydration to yield the highly conjugated and stable α,β-unsaturated cinnamaldehyde product.[4][6]
Q2: What is the detailed mechanism for the base-catalyzed Claisen-Schmidt condensation?
The reaction proceeds through a well-established three-step mechanism:
-
Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-hydrogen from the enolizable carbonyl compound (acetaldehyde) to form a resonance-stabilized enolate ion.[7][8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde), forming a tetrahedral alkoxide intermediate.[6][7]
-
Protonation and Dehydration: The alkoxide is protonated by the solvent (e.g., water) to form a β-hydroxy aldehyde (aldol addition product). This intermediate is then rapidly dehydrated under the reaction conditions (often with gentle heating) to form the final α,β-unsaturated cinnamaldehyde. This dehydration step is driven by the formation of a stable, extended conjugated system.[4][5]
Q4: My TLC shows multiple spots, indicating significant byproduct formation. How can I improve selectivity?
The formation of multiple products is a classic challenge. The primary culprits are well-understood side reactions that compete with the desired condensation. [9][10]
-
Cannizzaro Reaction: This disproportionation reaction affects the aromatic aldehyde (which lacks α-hydrogens) in the presence of a strong base, consuming it to produce benzyl alcohol and a benzoate salt. [10] * Solution: Use a milder base (e.g., sodium carbonate instead of sodium hydroxide) or add the strong base slowly and controllably to the reaction mixture to keep its instantaneous concentration low. Running the reaction at a lower temperature can also suppress this pathway. [11][10]* Self-Condensation: The enolizable partner (acetaldehyde) can react with itself. This is especially problematic if its concentration is too high relative to the benzaldehyde. [11][10] * Solution: The most effective strategy is to add the acetaldehyde solution dropwise and slowly to the mixture containing the benzaldehyde and the base. [10]This ensures that any enolate formed is more likely to encounter a molecule of benzaldehyde before it finds another molecule of acetaldehyde.
-
Michael Addition: The enolate can perform a conjugate addition to the α,β-unsaturated carbonyl system of the newly formed cinnamaldehyde product. [9] * Solution: Employing a slight excess of the aromatic aldehyde can help ensure the enolate is consumed in the primary reaction. Lowering the reaction temperature can also reduce the rate of this side reaction. [9]
Q5: The crude product is a persistent oil or difficult to purify. What are the best practices for isolation?
Purification is key to obtaining a high-quality final product. Cinnamaldehyde itself is a liquid at room temperature, making crystallization impossible.
-
For Liquid Products (Cinnamaldehyde): The primary method for purification is vacuum distillation . [10]This separates the higher-boiling cinnamaldehyde from lower-boiling starting materials like acetaldehyde and solvents. Before distillation, an aqueous workup is typically performed, where the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) before the solvent is removed under reduced pressure. [10]* For Solid Products (Cinnamaldehyde Derivatives/Chalcones): If the product is expected to be a solid, precipitation is the goal.
-
Induce Crystallization: Pouring the reaction mixture into crushed ice or ice-cold water is a standard procedure to force the organic product out of the aqueous/alcoholic solution. [7]Vigorous stirring can sometimes help solidify an oily product. [11] * Washing: The collected crude solid should be washed with ice-cold water to remove any residual base or water-soluble impurities. [12][13] * Recrystallization: The most effective purification method for crude solids is recrystallization from a suitable solvent, such as ethanol. [12]This process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which forms pure crystals.
-
Optimization & Experimental Protocols
Moving beyond troubleshooting, this section provides data and detailed protocols to help you design high-yielding experiments from the outset.
Q6: How do reaction parameters like catalyst, solvent, and temperature influence the outcome?
The interplay of these parameters is critical for success. The optimal conditions can vary significantly based on the specific substrates used. [14]
| Parameter | Influence & Common Choices | Rationale & Considerations |
|---|---|---|
| Catalyst | Base: NaOH, KOH.[9] Solid Catalysts: Mg-Zr mixed oxides, functionalized silica. [15][16] | Strong bases like NaOH are effective but can promote side reactions (Cannizzaro). [10]Heterogeneous solid catalysts are often milder, recyclable, and facilitate easier product workup. [17][18] |
| Solvent | Protic: Ethanol, Methanol.[12] Solvent-Free: Grinding reagents with a solid catalyst. [2][19][20] | Alcohols are common due to their ability to dissolve both the organic substrates and the inorganic base. Solvent-free ("green") methods can offer excellent yields, reduce waste, and simplify purification. [19][21] |
| Temperature | 0°C to 50°C .[9] Often run at room temperature or with gentle heating. | Low temperatures (ice bath) are used during reagent addition to control the initial exothermic reaction and improve selectivity. [10]Gentle heating can be required to drive the final dehydration step, but excessive heat increases side products. [5][9] |
| Stoichiometry | Aldehyde:Enolizable Partner typically 1:1 or with a slight excess of one reagent. [9]| A 2:1 ratio of benzaldehyde to acetone is used for dibenzalacetone synthesis. [22]For cinnamaldehyde, slow addition of a 1:1 ratio of acetaldehyde is common. [10]|
Protocol 1: Standard Base-Catalyzed Synthesis of Cinnamaldehyde
This protocol is a generalized procedure based on common laboratory practices for the base-catalyzed Claisen-Schmidt reaction. [10] Materials:
-
Benzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide in a mixture of ethanol and water. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: To the cooled base solution, add the benzaldehyde.
-
Slow Addition of Acetaldehyde: Prepare a solution of acetaldehyde in cold ethanol. Add this solution to the dropping funnel and introduce it dropwise into the stirred reaction mixture over 2-3 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with dilute HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude cinnamaldehyde.
-
Purification: Purify the crude liquid product by vacuum distillation to yield pure cinnamaldehyde. [10]
Protocol 2: Solvent-Free Synthesis of a Chalcone Derivative
This protocol outlines an environmentally benign, solvent-free approach for synthesizing α,α'-bis(benzylidene)cyclohexanone, demonstrating the principles applicable to cinnamaldehyde-related structures. [19][20] Materials:
-
Cyclohexanone (1.0 eq)
-
Benzaldehyde (2.0 eq)
-
Solid Sodium Hydroxide (NaOH) powder (0.2 eq)
-
Mortar and Pestle
-
Ice-cold Water
-
Ethanol (for recrystallization)
Procedure:
-
Grinding: In a mortar, combine the cyclohexanone, benzaldehyde, and solid NaOH.
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically become a thick, colored paste or solid. [19]3. Work-up: Add ice-cold water to the mortar and triturate (grind) the solid product to wash away the NaOH and any unreacted starting materials.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to obtain the pure product. Dry the crystals before determining the final weight and yield.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]
-
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020, July 24). YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. Retrieved from [Link]
-
Jin, F., et al. (2011). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 50(5), 2471-2476. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved from [https://www.umsl.edu/~orglab/documents/נ aldol/dibenzalacetone.html]([Link] aldol/dibenzalacetone.html)
-
Royal Society of Chemistry. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chalcone by Claisen-Schmidt condensation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-583. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2019). Green synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation of benzaldehyde with propanal over Mg–Zr mixed oxide supported on HMS. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Laboratory Experiments Stage 2. (2019). University of Technology. Retrieved from [Link]
-
Scribd. (n.d.). Claisen-Schmidt Condensation Lab. Scribd. Retrieved from [Link]
-
StudySmarter. (n.d.). Claisen Condensation: Mechanism & Reaction. StudySmarter. Retrieved from [Link]
-
American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Fall 2025. Retrieved from [Link]
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen-Schmidt condensation of substituted acetophenones with cinnamaldehyde using KF-Al2O3 under ultrasound irradiation. ResearchGate. Retrieved from [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Retrieved from [Link]
-
ResearchGate. (2014). An Improved Synthesis of (E)-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Scribd. Retrieved from [Link]
-
nevoLAB. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. nevoLAB. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Catalysts, 12(12), 1530. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chegg. (2020, November 25). Question: What would have been the likely effect on the yield.... Chegg. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved from [https://www.umsl.edu/~orglab/documents/נ aldol/dibenzalacetone2.html]([Link] aldol/dibenzalacetone2.html)
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Technical Support Center: Synthesis of 2-Chlorocinnamaldehyde
Welcome to the technical support center for the synthesis of 2-Chlorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the Claisen-Schmidt condensation route, a common and practical approach.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields in the Claisen-Schmidt condensation of 2-chlorobenzaldehyde and acetaldehyde are a frequent issue. The primary culprits are often competing side reactions.[1]
Root Cause Analysis and Mitigation Strategies:
-
Cannizzaro Reaction: 2-Chlorobenzaldehyde, lacking α-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., concentrated sodium hydroxide). This disproportionation reaction produces 2-chlorobenzyl alcohol and 2-chlorobenzoic acid, consuming your starting material.[2][3]
-
Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself (an aldol condensation) to form 3-hydroxybutanal, which can further dehydrate. This side reaction reduces the amount of acetaldehyde available to react with 2-chlorobenzaldehyde.
-
Solution: To minimize self-condensation, the slow, controlled addition of acetaldehyde to the reaction mixture containing 2-chlorobenzaldehyde and the base is crucial.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to favor the desired aldol addition and minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of further byproducts.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yields.
Question 2: I have unexpected peaks in my crude product's NMR/GC-MS. How can I identify the impurities?
The most probable impurities are the byproducts from the Cannizzaro reaction.
Identifying Common Byproducts:
| Compound | 1H NMR (approx. ppm) | 13C NMR (approx. ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Chlorobenzyl alcohol | 7.2-7.5 (m, 4H, Ar-H), 4.7 (s, 2H, CH₂), ~2.5 (br s, 1H, OH)[5] | 138.2, 132.7, 129.4, 128.8, 128.7, 127.0, 62.8[6] | ~3300 (O-H stretch), ~1030 (C-O stretch)[7] |
| 2-Chlorobenzoic acid | 7.3-8.1 (m, 4H, Ar-H), ~13.4 (br s, 1H, COOH)[8] | 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8[8] | ~3000 (broad O-H stretch), ~1700 (C=O stretch)[9] |
Experimental Protocol for Identification:
-
Sample Preparation: Prepare a sample of your crude product for GC-MS analysis.
-
GC-MS Analysis: Run a standard GC-MS analysis to separate the components of the mixture.
-
Mass Spectra Comparison: Compare the obtained mass spectra with a library of known compounds. The mass spectra of 2-chlorobenzyl alcohol and 2-chlorobenzoic acid are well-documented.[7][9]
-
NMR Spectroscopy: If sufficient material is available, purify the major impurities by column chromatography and acquire ¹H and ¹³C NMR spectra for unambiguous identification.[5][8][10][11]
Question 3: How can I effectively purify my crude this compound?
Purification can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often necessary.
Purification Strategy:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution. This will convert the acidic 2-chlorobenzoic acid into its water-soluble sodium salt, which will move to the aqueous layer.
-
Separate the layers. The organic layer now contains this compound and 2-chlorobenzyl alcohol.
-
The aqueous layer can be acidified with HCl to precipitate the 2-chlorobenzoic acid if its recovery is desired.[12]
-
-
Column Chromatography:
-
Concentrate the organic layer from the previous step.
-
Perform column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the less polar this compound from the more polar 2-chlorobenzyl alcohol.
-
Purification Workflow:
Caption: Step-by-step purification workflow.
Frequently Asked Questions (FAQs)
Synthesis Route Selection
Q1: What are the main synthetic routes to this compound?
The two most common laboratory-scale synthesis methods are the Claisen-Schmidt Condensation and the Vilsmeier-Haack Reaction .
-
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between 2-chlorobenzaldehyde and acetaldehyde. It is often preferred for its operational simplicity.[1]
-
Vilsmeier-Haack Reaction: This reaction involves the formylation of an activated substrate using a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride). For this compound, this would typically involve the formylation of a suitable 2-chlorostyrene derivative. This method can be effective for electron-rich substrates.[13]
Claisen-Schmidt Condensation Specifics
Q2: Which catalyst is best for the Claisen-Schmidt condensation of 2-chlorobenzaldehyde?
The choice of catalyst is critical to minimize side reactions. While strong bases like NaOH or KOH can be used, they increase the likelihood of the Cannizzaro reaction.[1] A comparative overview of catalysts is presented below:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Strong Bases | NaOH, KOH | Readily available, inexpensive | Promotes Cannizzaro reaction, difficult to remove |
| Homogeneous Weak Bases | Piperidine, Pyridine | Reduces Cannizzaro reaction | Can be less reactive, may require heating |
| Heterogeneous Basic Catalysts | Hydrotalcites, Basic Resins | Easy to separate, can be reused, can suppress side reactions[4] | May have lower activity, can be more expensive |
For optimal results, starting with a weaker base or a heterogeneous catalyst is recommended.
Vilsmeier-Haack Reaction Specifics
Q3: I am considering the Vilsmeier-Haack reaction. What are the key parameters to control?
The Vilsmeier-Haack reaction is sensitive to several factors:
-
Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Anhydrous DMF and freshly distilled phosphorus oxychloride (POCl₃) should be used.[14]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF.[14]
-
Substrate Reactivity: This reaction works best with electron-rich aromatic compounds. The presence of the electron-withdrawing chloro group on the starting material might necessitate harsher reaction conditions (e.g., higher temperatures) compared to more activated substrates.[13]
Q4: What are the potential side reactions in a Vilsmeier-Haack formylation of a styrene derivative?
While specific data for 2-chlorostyrene is limited, general side reactions for the Vilsmeier-Haack reaction on alkenes can include:
-
Polymerization: Styrene derivatives can polymerize under acidic conditions.
-
Diformylation: In some cases, diformylation can occur, leading to the formation of malondialdehyde derivatives.
-
Rearrangements: Carbocationic intermediates in the reaction mechanism can potentially undergo rearrangements.[15]
Safety Considerations
Q5: What are the main safety precautions to take during these syntheses?
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water to produce hydrochloric acid and phosphoric acid.[16]
-
Strong Bases (NaOH, KOH): These are corrosive and can cause severe skin and eye burns. Handle with care and use appropriate PPE.
-
Acetaldehyde: It is a volatile and flammable liquid with a pungent odor. It should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[17]
References
-
PubChem. (n.d.). 2-Chlorobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]
-
Baran, P. S. (Ed.). (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, A. P., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
-
Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Farcas, A., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-aromatic Compounds. Organic Reactions, 56, 355-659.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Reddit. (2025, January 18). Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen-Schmidt Condensation between p-Chloro- benzaldehyde and Acetophenone in Presence of NP. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]
-
Cannizzaro Reaction. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Pharmaguideline. (n.d.). Cannizzaro Reaction & Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Satyal, P. (2015). Development of GC-MS database of essential oil components by the analy. LOUIS - The University of Alabama in Huntsville. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed. Retrieved from [Link]
-
YouTube. (2020, May 6). Cannizzaro Lab. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]
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Technical Support Center: Purification of Crude 2-Chlorocinnamaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude 2-Chlorocinnamaldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Aldol Condensation?
A1: The impurity profile of crude this compound is highly dependent on the reaction conditions. However, in a typical base-catalyzed Aldol condensation between 2-chlorobenzaldehyde and acetaldehyde, you can expect several classes of impurities.[1][2] Understanding these is the first step to designing a successful purification strategy.
-
Unreacted Starting Materials: Residual 2-chlorobenzaldehyde and acetaldehyde are common.
-
Self-Condensation Products: Acetaldehyde can react with itself to form poly-aldol byproducts.
-
Side-Reaction Products: Cannizzaro reaction of 2-chlorobenzaldehyde can occur if the base concentration is too high, yielding 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.[1]
-
Polymeric Materials: Over time and with heat, aldehydes can polymerize, forming insoluble, often colored, materials.
-
Residual Catalysts: Traces of the acid or base catalyst used in the synthesis will be present.
Table 1: Common Impurities in this compound Synthesis and Their Origin
| Impurity Class | Specific Example(s) | Origin | Recommended Removal Method |
| Starting Materials | 2-Chlorobenzaldehyde, Acetaldehyde | Incomplete reaction | Vacuum Distillation, Column Chromatography |
| Self-Condensation | 3-Hydroxybutanal, Crotonaldehyde | Acetaldehyde reacting with itself | Aqueous wash, Column Chromatography |
| Side-Products | 2-Chlorobenzoic acid, 2-Chlorobenzyl alcohol | Cannizzaro reaction of 2-chlorobenzaldehyde | Acid/Base extraction, Column Chromatography |
| Polymeric Resins | High molecular weight oligomers | Aldehyde polymerization | Filtration, Column Chromatography |
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
A2: Before committing to a large-scale purification, a rapid assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spot the crude material on a silica gel plate and elute with a solvent system like 4:1 Hexane:Ethyl Acetate. The number of spots corresponds to the minimum number of different compounds. This will also guide your solvent selection for column chromatography.[3]
-
¹H NMR Spectroscopy: A crude NMR spectrum can quickly identify the presence of starting materials and the relative ratio of the desired product to major impurities. The characteristic aldehyde proton and vinyl protons of this compound have distinct chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed look at volatile impurities, GC-MS provides both separation and identification.[4]
Q3: What are the primary safety considerations when handling this compound?
A3: According to GHS classifications, this compound is a skin and eye irritant.[5][6] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Purification Workflow: A Decision Guide
The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. Use the following diagram to guide your decision-making process.
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Guide: Vacuum Distillation
Distillation separates compounds based on differences in their boiling points and is ideal for large-scale purification of thermally stable liquids.[7][8]
Q4: My product appears to be darkening and decomposing in the distillation flask. What's happening and how can I prevent it?
A4: Darkening suggests thermal decomposition. This compound, being an α,β-unsaturated aldehyde, can be prone to polymerization or degradation at high temperatures.
-
Causality: Residual acid or base from the synthesis can catalyze decomposition at elevated temperatures. The longer the compound is held at a high temperature, the more degradation will occur.
-
Solutions:
-
Neutralize First: Before distilling, wash the crude product with a dilute solution of sodium bicarbonate followed by brine to remove any residual acid or base.
-
Achieve a Deeper Vacuum: Lowering the pressure will lower the boiling point. Ensure your vacuum system is free of leaks and the pump is in good working order. A target pressure of <1 mmHg is recommended.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperature.
-
Ensure Gentle, Even Heating: Use a heating mantle with a stirrer to avoid localized hot spots in the distillation flask.
-
Q5: The distillation is proceeding very slowly or has stopped. What are the common causes?
A5: A slow distillation rate is usually due to insufficient energy input or an inefficient vacuum.
-
Causality: For a molecule to vaporize, it must have enough kinetic energy to overcome intermolecular forces and the pressure above it.
-
Solutions:
-
Check for Vacuum Leaks: Inspect all joints and connections for proper sealing. Use high-vacuum grease on all glass joints.
-
Increase Heating Mantle Temperature: Gradually increase the temperature of the heating mantle. There is often a significant temperature difference between the mantle and the liquid inside the flask.
-
Insulate the Apparatus: Wrap the distillation flask and still head with glass wool or aluminum foil to minimize heat loss to the environment.[9]
-
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds or oils that can be induced to crystallize.[10] It relies on the principle that solubility increases with temperature.
Q6: I can't find a single good solvent for recrystallization. What should I do?
A6: This is a common problem. The solution is often a two-solvent (or mixed-solvent) system.[11][12]
-
Causality: An ideal single solvent dissolves the compound when hot but not when cold. If no single solvent meets this criterion, you can use a pair: one solvent in which the compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[10]
-
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude this compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol, ethyl acetate).
-
While the solution is still hot, add the "insoluble" solvent (e.g., water, hexanes) dropwise until you see persistent cloudiness (the saturation point).[12][13]
-
If you add too much anti-solvent, add a few drops of the hot "soluble" solvent to regain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.[14]
-
Table 2: Suggested Solvent Systems for this compound Recrystallization
| "Soluble" Solvent | "Insoluble" Solvent | Comments |
| Ethanol | Water | A common choice for moderately polar compounds. |
| Ethyl Acetate | Hexanes | Good for removing both more polar and less polar impurities. |
| Acetone | n-Hexane | Effective system, but ensure slow cooling to prevent oiling out.[15] |
| Toluene | Hexanes | Useful if the compound is less polar. |
Q7: My compound "oiled out" instead of forming crystals. How do I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid.
-
Causality: This often happens when a solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the compound.
-
Solutions:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount more of the "soluble" solvent to reduce the saturation level.
-
Allow the flask to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.[10]
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a solid stationary phase.[3][16]
Caption: A troubleshooting flowchart for common column chromatography issues.
Q8: My aldehyde is streaking on the column and the yield is low. Is it reacting with the silica gel?
A8: Yes, this is a distinct possibility.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can act as a mild Lewis acid. This can catalyze the formation of acetals or hemiacetals if you are using an alcohol in your eluent, or it can promote polymerization of the aldehyde directly on the column.[17]
-
Solutions:
-
Deactivate the Silica: Add 0.5-1% triethylamine to your eluent (mobile phase). The base will neutralize the acidic sites on the silica gel, preventing unwanted side reactions.[17]
-
Switch the Stationary Phase: Use neutral alumina instead of silica gel. You will need to re-optimize your solvent system with TLC using alumina plates.
-
Avoid Reactive Solvents: Do not use methanol or ethanol in your eluent if you suspect acetal formation. Opt for solvents like ethyl acetate, acetone, or diethyl ether for the polar component.[17]
-
Q9: How do I properly pack a column to ensure good separation?
A9: Improper packing leads to channeling, where solvent and sample find preferential paths through the stationary phase, resulting in broad bands and poor separation. A well-packed column is essential.
-
Protocol: Slurry Packing a Flash Chromatography Column
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[18][19]
-
In a separate beaker, mix your silica gel with your chosen eluent to form a consistent, pourable slurry.
-
Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Open the stopcock and use positive pressure (flash chromatography) to push the solvent through, compacting the bed. Never let the solvent level drop below the top of the silica bed.[16]
-
Once the bed is stable, add a protective layer of sand on top.
-
Load your sample, which should be dissolved in the absolute minimum amount of solvent, onto the sand layer.[18][20]
-
Final Purity Assessment
After purification, you must verify the purity of your this compound.
Table 3: Recommended Analytical Techniques for Final Purity Confirmation
| Technique | Principle | Information Provided |
| HPLC [4] | Separation based on partitioning between a mobile and stationary phase. | Quantitative purity (area %), detection of non-volatile impurities. |
| GC-MS [21] | Separation based on volatility and interaction with a stationary phase, with mass identification. | Quantitative purity, identification of volatile impurities and structural confirmation. |
| ¹H and ¹³C NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation and detection of impurities with proton/carbon signals. |
| Titrimetry [21] | Reaction of the aldehyde with hydroxylamine hydrochloride, liberating HCl which is then titrated. | Absolute assay of the aldehyde functional group. Provides a measure of functional purity. |
References
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
University of Alberta. Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
JC2.2.3.2 purification of crude product using recrystallisation. (2015, March 26). YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
SUNY Oneonta. Mixed Solvent Recrystallization. Retrieved from [Link]
-
Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Retrieved from [Link]
-
Wikipedia. Aldol condensation. Retrieved from [Link]
-
Columbia University. Column chromatography. Retrieved from [Link]
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Chemsrc. (2025, August 25). This compound | CAS#:1794-45-2. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
MDPI. (2019, July 26). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Distillation II. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]
-
CHEM 2211L Experiment 2 - Distillation. (2020, June 15). YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 1). Will cinnamaldehyde undergo self-aldol condensation? Retrieved from [Link]
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Chromatography Online. (2015, November 1). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
Dutscher. Protein purification troubleshooting guide. Retrieved from [Link]
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Scribd. Aldol Condensation of Cinnamaldehyde. Retrieved from [Link]
-
MDPI. (2019, April 11). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
-
Random Experiments. (2022, March 31). Synthesis of cinnamaldehyde (Aldol condensation). YouTube. Retrieved from [Link]
-
PubChem - NIH. alpha-Chlorocinnamaldehyde. Retrieved from [Link]
-
NileRed. (2015, February 9). How to extract Cinnamaldehyde from Cinnamon. YouTube. Retrieved from [Link]
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Addressing solubility issues of 2-Chlorocinnamaldehyde in bioassays
Technical Support Center: 2-Chlorocinnamaldehyde Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Understanding the Solubility Challenge
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media), and it won't go into solution. Why is this happening?
A: This is an expected outcome due to the physicochemical properties of this compound. The molecule's structure, which includes a phenyl ring and a chlorine atom, makes it hydrophobic (lipophilic), meaning it repels water.[1][2] Its calculated LogP (a measure of lipophilicity) is approximately 2.55, indicating a preference for fatty or nonpolar environments over aqueous ones.[3]
Aqueous buffers and cell culture media are polar environments, dominated by water. When you introduce a hydrophobic compound like this compound, its molecules are excluded by the highly ordered hydrogen-bonding network of water, causing them to aggregate and either fail to dissolve or precipitate out of solution.
Q2: What are the common signs of poor solubility during my experiment?
A: Solubility issues can manifest in several ways, often compromising data quality. Be vigilant for:
-
Visible Precipitate: You may see solid particles, cloudiness (turbidity), or a film on the surface of your media in wells, particularly at higher concentrations.
-
Inconsistent Dose-Response Curves: Poor solubility can lead to a plateau or even a drop in biological activity at higher concentrations. This is because the actual concentration of the dissolved, active compound is not increasing linearly with the amount you add.
-
Poor Reproducibility: Results may vary significantly between replicate wells or across different experiments because the amount of dissolved compound is not consistent.
-
Oily Film or Droplets: The compound may appear as a separate phase, forming small oily droplets in the aqueous medium.
Part 2: The Foundational Protocol - Preparing a Concentrated Stock Solution
Q3: What is the best practice for solubilizing this compound for a bioassay?
A: The universally accepted best practice is to never dissolve the compound directly in your final aqueous buffer. Instead, you must first create a highly concentrated stock solution in a suitable organic solvent and then perform a serial dilution into your assay medium.
The ideal solvent for a stock solution is one that can dissolve the compound at a high concentration, is miscible with your aqueous assay medium, and is tolerated by your biological system (e.g., cells, enzymes) at the final, diluted concentration.[4][5]
Q4: Which organic solvent should I use for my stock solution, and what is the step-by-step protocol?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended first-line choice.[5][6] It is a powerful polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds.[5] Ethanol is a viable second choice.[1][7]
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Objective: To create a clear, high-concentration stock solution of this compound (Molecular Weight: ~166.60 g/mol )[3][8] that can be stored and used for subsequent dilutions.
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (Biotechnology Grade or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes
-
-
Procedure:
-
Calculate: Determine the mass of this compound needed. For 1 mL of a 10 mM stock:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 166.60 g/mol = 0.001666 g = 1.67 mg
-
-
Weigh: Accurately weigh 1.67 mg of this compound powder and place it into a sterile vial.
-
Dissolve: Add 1 mL of 100% DMSO to the vial.
-
Mix Thoroughly: Vortex the solution for at least 30-60 seconds. If necessary, use gentle warming (e.g., a 37°C water bath for a few minutes) or brief sonication to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particles. This is your 10 mM Primary Stock Solution .
-
Storage: Store the stock solution tightly capped at -20°C. DMSO has a high freezing point (~19°C), so the stock will be frozen.[5] Thaw at room temperature and vortex well before each use.
-
Part 3: Experimental Execution and Troubleshooting
Q5: How do I correctly dilute my DMSO stock into my cell culture medium without it precipitating?
A: This is a critical step where "crashing out" can occur. The key is to perform a serial dilution and ensure the DMSO concentration never becomes too high in any intermediate step. Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized supersaturation, leading to precipitation.
The workflow below illustrates the recommended dilution strategy to maintain solubility.
Caption: Recommended workflow for diluting a DMSO stock into aqueous assay medium.
Q6: What is the maximum concentration of DMSO my cells can tolerate?
A: This is cell-line dependent, but a widely accepted "safe" upper limit for the final concentration of DMSO in most cell-based assays is 0.5% .[9] Many robust cell lines can tolerate up to 1%, but some sensitive or primary cells may show stress or altered gene expression at concentrations as low as 0.1%.[9][10][11]
Crucial Experimental Control: You must always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest dose of this compound but without the compound itself. This allows you to subtract any effects caused by the solvent alone.[10]
| Final DMSO Concentration | General Guideline for Cell-Based Assays |
| ≤ 0.1% | Considered universally safe for nearly all cell lines and long-term assays.[10][11] |
| 0.1% - 0.5% | Generally well-tolerated by most established cell lines for standard assay durations (24-72h).[9][12] |
| > 0.5% - 1.0% | May be acceptable for some robust cell lines in short-term assays, but requires validation.[9][10] |
| > 1.0% | High risk of cytotoxicity and off-target effects. Should be avoided.[13] |
Q7: I've followed the DMSO protocol, but my compound still precipitates at the highest concentrations I need to test. What are my advanced options?
A: When standard DMSO/co-solvent methods fail, you can employ solubility enhancers. These are excipients that modify the aqueous environment to better accommodate hydrophobic molecules. The choice depends heavily on your assay type.
Option 1: Surfactants (e.g., Tween® 20, Polysorbate 20)
-
Mechanism: Surfactants are amphipathic molecules. Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles.[14][15] The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic shell keeps the entire complex soluble in the aqueous buffer.[16]
-
Best For: Biochemical assays (e.g., enzyme inhibition, protein binding).
-
Caution: Surfactants can disrupt cell membranes and are often cytotoxic, making them unsuitable for most live-cell-based assays unless used at very low, validated concentrations.
-
Protocol Tip: The CMC for Tween® 20 is around 0.06 mM (~0.007%).[17] Using a final concentration of 0.01% - 0.05% is a common starting point for biochemical assays.[14]
Option 2: Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD)
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][] They act as "molecular buckets," encapsulating the hydrophobic this compound molecule and shielding it from the aqueous environment, thereby increasing its apparent solubility.[21][22]
-
Best For: Both cell-based and biochemical assays. They are generally much less toxic than surfactants.
-
Protocol Tip: Prepare a co-stock solution of your compound with the cyclodextrin. The molar ratio of cyclodextrin to compound often needs to be optimized, but starting with a 10:1 or 100:1 molar excess of cyclodextrin is common.
The following decision tree can guide your choice of solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy for this compound.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Central. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]
-
DMSO usage in cell culture - LifeTein. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. [Link]
- Cinnamaldehyde derivatives having improved solubility in water, a method for preparing the same and a pharmaceutical composition comprising the same - Google P
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. [Link]
-
Cinnamaldehyde - Solubility of Things. [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? - ResearchGate. [Link]
-
This compound | CAS#:1794-45-2 - Chemsrc. [Link]
-
Maximum DMSO concentration in media for cell culture? - Reddit. [Link]
-
What is the maximum non-toxic concentration of DMSO in Cell culture? - ResearchGate. [Link]
-
A review of cinnamaldehyde and its derivatives as antibacterial agents - MURAL - Maynooth University Research Archive Library. [Link]
-
CINNAMALDEHYDE - weebly.com. [Link]
-
Which is the maximum quantity of ethanol tolerated by CHO-S cells? - ResearchGate. [Link]
-
Synthesis of Cinnamaldehyde Hydroxyl Sulfonic Sodium and its Anti-Fungal Activity - ResearchGate. [Link]
-
TWEEN-20® - AURION. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
-
Considerations regarding use of solvents in in vitro cell based assays - PubMed Central, NIH. [Link]
-
Which Grade of Ethanol Should I Use? - Bitesize Bio. [Link]
-
Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line? - ResearchGate. [Link]
-
Recent advances in techniques for enhancing the solubility of hydrophobic drugs - PubMed. [Link]
-
Tween-20 - Electron Microscopy Sciences. [Link]
-
alpha-Chlorocinnamaldehyde | C9H7ClO | CID 5899053 - PubChem, NIH. [Link]
-
Cinnamaldehyde - RayBiotech. [Link]
-
Size distribution of the micelles of Tween 20 obtained by dynamic light... - ResearchGate. [Link]
-
Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant - Global Journals. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. [Link]
-
α-Chlorocinnamaldehyde - NIST WebBook. [Link]
-
Dimethyl Sulfoxide - MP Biomedicals. [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
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Technical Support Center: Stability of 2-Chlorocinnamaldehyde in Different Solvents
Welcome to the Technical Support Center for 2-Chlorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability of this compound in various laboratory solvents. By understanding the principles of its stability, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. Is it still usable?
A change in color, particularly the development of a yellow hue, is a common indicator of degradation. This compound, like other cinnamaldehyde derivatives, is susceptible to oxidation when exposed to air.[1][2] This process can be accelerated by light and heat.[2][3] The aldehyde group is oxidized to a carboxylic acid, in this case, 2-chlorocinnamic acid. The yellowing may indicate the formation of various byproducts. For critical applications, it is strongly recommended to use a fresh solution. For less sensitive experiments, the suitability of the solution should be verified analytically (e.g., by HPLC or GC-MS) to quantify the remaining active compound.
Q2: I've noticed a change in the odor of my this compound. What does this signify?
A change in odor is another sign of chemical degradation. Pure cinnamaldehyde has a characteristic spicy, cinnamon-like scent.[2] Alterations in this scent suggest the formation of degradation products which will have different odor profiles.[2] As with color change, this indicates that the purity of your compound is compromised.
Q3: What is the primary degradation pathway for this compound in the presence of air?
The primary degradation pathway for this compound in the presence of atmospheric oxygen is oxidation. The aldehyde functional group is the most reactive site and is readily oxidized to a carboxylic acid, forming 2-chlorocinnamic acid.[1][4] This oxidation can proceed through a free-radical mechanism, which can be catalyzed by light, heat, and trace metal ions.[1] The process involves the formation of peroxide intermediates which can then lead to a variety of oxidation products.[3][4]
Q4: How does the choice of solvent affect the stability of this compound?
The choice of solvent plays a critical role in the stability of this compound. Here's a breakdown of common laboratory solvents:
-
Protic Solvents (e.g., Ethanol, Methanol, Water): Protic solvents can participate in reactions with aldehydes. While alcohols are generally suitable for short-term use, long-term storage is not recommended as they can form acetals with the aldehyde group, especially in the presence of acidic or basic catalysts. The solubility of this compound in water is low.[5]
-
Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, DMF):
-
DMSO: Dimethyl sulfoxide is a common solvent for preparing stock solutions due to its high dissolving power.[6][7] However, it is hygroscopic and can contain water, which may affect stability.[8] For long-term storage, anhydrous DMSO is preferable. Solutions in DMSO should be stored at low temperatures (-20°C or -80°C) and in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[2]
-
Acetonitrile: Acetonitrile is a relatively inert solvent and a good choice for analytical techniques like HPLC.[9] It is less reactive than protic solvents.
-
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to react with the aldehyde. However, the solubility of the relatively polar this compound may be limited in highly nonpolar solvents.
Q5: What are the optimal storage conditions for this compound, both as a neat compound and in solution?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Neat Compound | In Solution | Rationale |
| Temperature | 2-8°C | -20°C or -80°C[2] | Lower temperatures slow down the rate of oxidation and other degradation reactions.[2] |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen)[2] | Aliquots with minimal headspace | Cinnamaldehyde is unstable in the presence of oxygen.[4] |
| Light | Protected from light (amber vial)[2][10] | Protected from light (amber vial or wrapped in foil)[2] | Light can catalyze oxidative reactions.[1][2] |
| Container | Tightly sealed, airtight container[2][11] | Tightly sealed vials | Prevents exposure to atmospheric oxygen and moisture.[2] |
For solutions, it is best practice to prepare them fresh whenever possible. If stock solutions must be stored, use small, single-use aliquots to avoid repeated exposure to air and moisture.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Always start by preparing a fresh solution of this compound from the neat compound.
-
Verify Purity: If problems persist, verify the purity of your neat compound and the freshly prepared solution using an appropriate analytical method like HPLC, GC-MS, or NMR.[12][13]
-
Review Storage: Ensure that both the neat compound and the solution are stored under the recommended conditions (cool, dark, and under an inert atmosphere).[1][10]
-
Issue 2: Formation of an unknown precipitate in the solution.
-
Possible Cause 1: The compound has degraded into less soluble products.
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify it. This can provide clues about the degradation pathway.
-
Filter the Solution: For immediate use in non-critical applications, you may filter the solution, but it is crucial to determine the concentration of the remaining this compound.
-
-
Possible Cause 2: The solubility limit of this compound has been exceeded, especially at lower temperatures.
-
Troubleshooting Steps:
-
Gently Warm the Solution: Briefly and gently warm the solution to see if the precipitate redissolves. Avoid excessive heat, as this can accelerate degradation.[14]
-
Prepare a More Dilute Solution: If solubility is an ongoing issue, prepare a more dilute stock solution.
-
Issue 3: Unexpected peaks observed during chromatographic analysis (HPLC, GC).
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Run a Blank: Analyze a solvent blank to rule out contamination from the solvent or the analytical system.
-
Analyze a Fresh Standard: Prepare and analyze a fresh standard of this compound to obtain a reference chromatogram.
-
Identify Unknown Peaks: If using a mass spectrometer (MS) detector, attempt to identify the unknown peaks by their mass-to-charge ratio. Common degradation products include 2-chlorocinnamic acid.[4]
-
Experimental Protocols & Methodologies
Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvent of interest (e.g., DMSO, Acetonitrile, Ethanol)
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid or acetic acid (optional, for mobile phase)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Divide the stock solution into several small, tightly sealed amber vials.
3. Stability Study Design:
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition for analysis.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with optional acid) and acetonitrile is typically effective. For example, start with a higher percentage of water and ramp up the acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., around 280-290 nm).[15]
-
Sample Preparation for Injection: Dilute an aliquot of the stock solution from the stability study to a suitable concentration for HPLC analysis.
5. Data Analysis:
-
At each time point, calculate the peak area of this compound.
-
Express the stability as the percentage of the initial peak area remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition.
Diagrams
Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Factors Influencing this compound Stability
Sources
- 1. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zoetisus.com [zoetisus.com]
- 15. jmpas.com [jmpas.com]
Technical Support Center: Troubleshooting Low Bioactivity of 2-Chlorocinnamaldehyde
Introduction
2-Chlorocinnamaldehyde is a derivative of cinnamaldehyde, a compound known for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] Many of its bioactivities are attributed to its ability to modulate key signaling pathways, such as inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1][3] However, researchers occasionally report lower-than-expected or inconsistent bioactivity in their in vitro experiments. This guide provides a structured, in-depth approach to troubleshooting these issues, ensuring that you can confidently assess the biological effects of this compound in your research.
Section 1: Initial Troubleshooting Workflow
Before diving into specific issues, this workflow provides a high-level diagnostic path to systematically identify the potential source of low bioactivity.
Caption: High-level troubleshooting workflow for diagnosing low bioactivity.
Section 2: Frequently Asked Questions (FAQs)
This section is organized into common problem areas to help you pinpoint and resolve specific experimental issues.
Category A: Compound Integrity and Preparation
Q1: How can I be sure my this compound is active and stable?
A1: The issue may lie with the compound itself before it even reaches your cells.
-
Purity and Identity: Always source compounds from reputable suppliers who provide a Certificate of Analysis (CoA) confirming purity (typically >95%) and identity (e.g., via NMR or Mass Spectrometry).
-
Storage: this compound, like many aldehydes, can be susceptible to oxidation.[4] Store the solid compound at 4°C or -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound over time. Store stock solutions at -20°C or -80°C, protected from light.[6]
-
Working Solutions: Always prepare working dilutions fresh for each experiment by diluting the stock solution into your cell culture medium.[6] Do not store the compound in aqueous media for extended periods, as it may be susceptible to hydrolysis.
Q2: What is the best solvent, and what are the potential pitfalls?
A2: The choice of solvent is critical for ensuring the compound is properly solubilized and delivered to the cells.
-
Primary Solvent: DMSO is the most common and effective solvent for dissolving this compound and related lipophilic compounds for in vitro use.[5]
-
Solvent Concentration: The final concentration of DMSO in your cell culture medium should be non-toxic to your cells. This is typically below 0.5% , and ideally ≤0.1% . It is imperative to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to ensure the solvent itself is not causing any observed effects.
-
Precipitation: After diluting the DMSO stock into your aqueous culture medium, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). Adding the compound to pre-warmed media can sometimes improve solubility.[6] If precipitation occurs, you may need to lower the final concentration or investigate solubility-enhancing agents, though the effects of these agents on your cells must be carefully validated.
Category B: Experimental Design and Execution
Q1: What are the optimal concentration ranges and incubation times?
A1: Sub-optimal concentration or duration of exposure is a leading cause of apparently low bioactivity. The effective concentration of cinnamaldehyde and its derivatives can vary significantly depending on the cell line and the biological endpoint being measured.[7][8]
-
Dose-Response: It is crucial to perform a dose-response experiment. Do not test a single concentration. A broad range is recommended for initial experiments (e.g., 1 µM to 100 µM) to identify the effective concentration range for your specific system.[9]
-
Time-Course: The biological effect may be time-dependent. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.
-
Literature Review: Published studies on cinnamaldehyde derivatives can provide a starting point for concentration ranges. For example, studies on cinnamaldehyde have used concentrations from 70 µM to 90 µM in renal cell carcinoma lines and have shown dose-dependent effects.[7][8]
| Cell Line Type | Compound | Typical Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Renal Carcinoma (ACHN) | Cinnamaldehyde | 70 - 90 | 24 | Decreased Cell Viability | [7] |
| Bladder Cancer (5637) | Cinnamaldehyde | ~150 - 600 (0.02-0.08 mg/ml) | 24 - 72 | Increased Apoptosis | [8] |
| Hepatocellular Carcinoma (HepG2) | Cinnamaldehyde | Varies | up to 72 | Anticancer Effects | [10] |
Table 1: Example concentrations and conditions for cinnamaldehyde in various cancer cell lines. Note: These are for the parent compound; derivatives like this compound may require different optimal concentrations.
Q2: Could my cell line be resistant or non-responsive?
A2: Yes. The expression levels of the molecular target and the activity of relevant signaling pathways can differ greatly between cell lines.
-
Positive Controls: Use a well-characterized compound known to elicit the same biological response you are measuring. For example, if you are measuring NF-κB inhibition, a known inhibitor like BAY 11-7082 could be used as a positive control. If the positive control works but this compound does not, the issue is likely with your compound or its specific mechanism in that cell line.
-
Cell Line Authentication: Ensure your cell line is what you think it is. Misidentified or cross-contaminated cell lines are a common problem in research. Use STR profiling to authenticate your cell line.
-
Test Multiple Cell Lines: If feasible, testing the compound in a panel of cell lines can provide a more robust assessment of its activity and reveal cell-type-specific effects.
Q3: Are there known interferences with common cell viability assays?
A3: Yes. Compounds with reducing potential can interfere with tetrazolium-based viability assays like MTT, MTS, and XTT.[11] These assays measure cell viability by monitoring the metabolic reduction of a tetrazolium salt to a colored formazan product.
-
The Problem: An aldehyde, such as this compound, could potentially reduce the tetrazolium salt chemically, leading to a false positive signal (apparent high viability) or masking a cytotoxic effect.
-
Troubleshooting:
-
Run a cell-free control: Add this compound to culture medium without cells, then add the MTT/MTS reagent. If a color change occurs, you have direct chemical interference.
-
Use an orthogonal assay: Measure viability using a method with a different mechanism. An excellent alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP content of viable cells via a luciferase reaction.[12] Another option is a live/dead stain using dyes like Calcein-AM and Propidium Iodide, which measure membrane integrity and esterase activity.
-
Category C: Mechanism of Action & Data Interpretation
Q1: I'm not seeing the expected downstream effects on the NF-κB pathway. Why?
A1: Observing a lack of downstream signaling changes can be perplexing. The issue could be related to timing, pathway complexity, or the specific cellular context. Cinnamaldehyde has been shown to inhibit NF-κB activation by targeting kinases upstream of IκB phosphorylation.[3]
-
Pathway Activation: First, confirm that the NF-κB pathway is robustly activated in your experimental system. You must include a positive control for activation (e.g., TNF-α or LPS) to stimulate the pathway. Your experimental design should be: Cells + Activator (TNF-α) + this compound. Compare this to Cells + Activator (TNF-α) to see if your compound causes inhibition.
-
Kinetics: The timing of treatment is critical. Typically, cells are pre-treated with the inhibitor (this compound) for a short period (e.g., 1-2 hours) before adding the stimulus (e.g., TNF-α) for a shorter period (e.g., 15-30 minutes for IκB phosphorylation, or longer for downstream gene expression).
-
Endpoint Measurement: Are you looking at the right endpoint?
-
Upstream: Check for phosphorylation of IKK or IκBα via Western Blot. This is an early event.
-
Downstream: Measure the nuclear translocation of p65 (RelA) via immunofluorescence or Western blot of nuclear/cytoplasmic fractions.[13]
-
Gene Expression: Analyze the expression of NF-κB target genes (e.g., IL-6, IL-8, COX-2) via qPCR. This is a later event.
-
Caption: Simplified NF-κB signaling pathway showing a potential target for this compound.
Section 3: Standardized Protocols
Here are two key protocols to help you standardize your experiments and validate compound activity.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration, stable stock solution and a non-precipitating working solution for cell treatment.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium
Methodology:
-
Calculate Stock Solution: Determine the required mass of the compound to prepare a 100 mM stock solution in DMSO. (Molecular Weight of this compound ≈ 166.60 g/mol ).
-
Dissolution: Carefully weigh the powder and dissolve it in the calculated volume of high-purity DMSO. Vortex thoroughly until the powder is completely dissolved. This is your master stock.
-
Aliquoting: Immediately aliquot the master stock into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Preparing Working Solution (Example for 100 µM): a. Pre-warm your complete cell culture medium to 37°C. b. Perform a serial dilution. For example, dilute your 100 mM stock 1:100 in medium to get a 1 mM intermediate solution. Then, dilute this 1:10 to get the final 100 µM working concentration. c. Crucially, ensure the final DMSO concentration remains below 0.5%. d. Vortex the diluted solution gently and visually inspect for any precipitation before adding it to your cells. Use immediately.
Protocol 2: Validating Bioactivity using an ATP-Based Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound using a method that is not prone to chemical interference.
Materials:
-
Your cell line of interest
-
96-well, clear-bottom, white-walled plates (for luminescence)
-
This compound working solutions
-
A commercial ATP-based viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Treatment: Remove the old medium and add fresh medium containing your vehicle control (DMSO) or various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add the reagent to each well (typically a volume equal to the culture medium volume). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability. Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media.
-
Kim, D. H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology. Available at: [Link]
-
Lee, Y. S., et al. (2020). Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells. Molecules. Available at: [Link]
- Cell Signaling Technology. (n.d.). NF-κB Signaling.
-
Pereira, A. A., et al. (2022). Cell viability assay (MTT) with Vero and HEp-2 cells incubated with cinnamaldehyde at different concentrations for 48 h. ResearchGate. Available at: [Link]
-
Parvez, S., et al. (2014). Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes. Oxidative Medicine and Cellular Longevity. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting low bioactivity of Dictyophorine B in cell culture.
- BOC Sciences. (n.d.). NF-κB Inhibitors-NF-κB Signaling Pathway.
- Elabscience. (n.d.). NF-kB Signaling Pathway.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
- ChemicalBook. (2023). This compound | 138555-57-4.
- ResearchGate. (n.d.). MTT assay of HepG2 cell line treated with cinnamaldehyde for up to 72 h.
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available at: [Link]
-
Fallery, T., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
Li, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. Available at: [Link]
-
Li, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. PubMed Central. Available at: [Link]
-
Aminzadeh, Z., et al. (2021). Anticancer Effects of Cinnamaldehyde through Inhibition of ErbB2/HSF1/LDHA Pathway in 5637 Cell Line of Bladder Cancer. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Jackson, B., et al. (2018). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Available at: [Link]
-
Shinde, M., et al. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Pozzolini, M., et al. (2003). Interference in MTT cell viability assay in activated macrophage cell line. ResearchGate. Available at: [Link]
- Abcam. (n.d.). Cell viability assays.
-
Grefe, M., et al. (2023). Programming inactive RNA-binding small molecules into bioactive degraders. Nature. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). alpha-Chlorocinnamaldehyde. In PubChem.
- Sigma-Aldrich. (n.d.). 4-Chlorocinnamaldehyde 96%.
- Sigma-Aldrich. (n.d.). 4-Chlorocinnamaldehyde 96%.
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. ResearchGate. Available at: [Link]
-
Al-Hilal, T. A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]
- Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
- National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. In PubChem.
- Sigma-Aldrich. (n.d.). Live Dead Cell Viability Assay Kit 2D/3D Culture Millipore.
- Sigma-Aldrich. (n.d.). 4-Chlorocinnamaldehyde 96%.
Sources
- 1. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamaldehyde and Hyperthermia Co-Treatment Synergistically Induces ROS-Mediated Apoptosis in ACHN Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Effects of Cinnamaldehyde Through Inhibition of ErbB2/HSF1/LDHA Pathway in 5637 Cell Line of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Minimizing impurities during the synthesis of chlorinated aldehydes
Welcome to the technical support center for the synthesis of chlorinated aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable but often challenging intermediates. Here, we move beyond simple protocols to explore the underlying principles that govern impurity formation and provide actionable, field-proven strategies to achieve high purity in your target molecules.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Impurity Formation
This section addresses the most common issues encountered during the chlorination of aldehydes. Each answer provides a mechanistic explanation and practical solutions to guide your experimental design.
Q1: What are the primary classes of impurities I should anticipate when synthesizing α-chlorinated aldehydes?
When performing an α-chlorination of an aldehyde, you are navigating a landscape of competing reactions. The primary impurities typically arise from four main pathways:
-
Over-chlorination: The most common byproduct is the α,α-dichloroaldehyde. This occurs when the initially formed mono-chloro product successfully competes with the starting material for the chlorinating agent.
-
Aldol Condensation Products: Aldehydes, particularly those with α-hydrogens, are prone to self-condensation under either acidic or basic conditions to form β-hydroxy aldehydes (aldol products), which can then dehydrate. The acidic conditions generated by some chlorination reactions (e.g., using SO₂Cl₂) can catalyze this side reaction.[1]
-
Oxidation Byproducts: The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid. This is especially prevalent when using strong oxidizing chlorinating agents or if air (oxygen) is not excluded from the reaction.[2]
-
Decomposition and Polymerization: Chlorinated aldehydes can be unstable. They may react with trace amounts of water to form solid hydrates or undergo acid-catalyzed polymerization, especially during workup or storage.[1][3]
Understanding these potential side reactions is the first step in designing a robust synthetic protocol that minimizes their formation.
Q2: My reaction is yielding a significant amount of the di-chlorinated byproduct. How can I enhance selectivity for mono-chlorination?
Achieving mono-selectivity is a classic challenge in α-halogenation. The key is to control the relative reactivity of the starting material versus the mono-chlorinated product. Here’s how you can influence the outcome:
-
Choice of Chlorinating Agent: The choice of reagent is critical.
-
Highly Reactive Agents (e.g., Sulfuryl Chloride, Chlorine Gas): These can be difficult to control. A US patent describes using sulfuryl chloride specifically to produce α,α-dichloroaldehydes, highlighting its high reactivity.[1] To favor mono-chlorination with such reagents, precise control over stoichiometry and slow addition at low temperatures are essential.
-
N-Chlorosuccinimide (NCS): NCS is often the reagent of choice for selective mono-chlorination. Its lower reactivity allows for more controlled reactions. Organocatalytic methods using catalysts like L-proline in conjunction with NCS have been shown to produce α-chloro aldehydes in excellent yield and selectivity.[4]
-
-
Stoichiometry and Addition Rate: Strictly limit the chlorinating agent to 1.0 equivalent or slightly less. Add the reagent slowly and portion-wise to the reaction mixture to avoid creating localized areas of high concentration where over-chlorination can occur.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Lowering the temperature decreases the overall reaction rate, allowing for better control and often improving the selectivity between the first and second chlorination steps. A patent for dichlorination notes that after the initial addition at 25-40°C, the temperature is raised to 65-80°C to drive the reaction, indicating that lower temperatures are milder.[1]
-
Reaction Monitoring: Carefully monitor the reaction's progress using techniques like TLC, GC, or NMR. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
| Chlorinating Agent | Formula | Typical Application | Selectivity Control |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Preferred for selective α-mono-chlorination of aldehydes and ketones.[4] | Good to Excellent |
| Sulfuryl Chloride | SO₂Cl₂ | Often used for exhaustive chlorination to di- or tri-chloro species.[1] | Poor to Moderate |
| Chlorine Gas | Cl₂ | Highly reactive, non-selective. Used in industrial processes. | Poor |
| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | Can serve as both an oxidant and chlorinating agent.[4] | Moderate |
Q3: I'm observing significant formation of aldol condensation byproducts. What conditions favor this side reaction, and how can I suppress it?
Aldol condensation is catalyzed by both acid and base and proceeds via an enol or enolate intermediate. Since many chlorination reactions are conducted under acidic conditions or generate HCl as a byproduct, this side reaction is a frequent problem.
-
Mechanism of Interference: The enol/enolate intermediate required for chlorination is also the key intermediate for aldol condensation. Your goal is to ensure the enol reacts with the electrophilic chlorine source faster than it attacks another aldehyde molecule.
-
Suppression Strategies:
-
pH Control: If your reaction generates acid, consider adding a non-nucleophilic acid scavenger. Anhydrous sodium carbonate has been used, though sometimes with low yields of the desired product.[1] The choice of scavenger is critical to avoid other side reactions.
-
Use of Catalysts: Modern organocatalytic methods for α-chlorination proceed through an enamine intermediate.[4] This pathway is highly specific and operates under mild conditions, effectively circumventing the traditional enol/enolate pathway that leads to aldol products.
-
Temperature: As with most side reactions, lower temperatures will disfavor aldol condensation.
-
Concentration: Running the reaction at a lower concentration can reduce the rate of this bimolecular side reaction.
-
Q4: My isolated α-chloroaldehyde is unstable and degrades upon storage. What are the best practices for handling and purification to ensure stability?
The stability of α-chloroaldehydes is a significant concern. Their electrophilic nature makes them susceptible to nucleophilic attack, oxidation, and polymerization.
-
Handling Precautions:
-
Anhydrous Conditions: α-chloroaldehydes can readily form solid, insoluble hydrates in the presence of water.[3] Ensure all glassware is oven- or flame-dried and handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxygen: To prevent oxidation to the corresponding carboxylic acid, degas your solvents and store the final product under an inert atmosphere.[2]
-
Low Temperature: Store the purified product at low temperatures (e.g., ≤ 0 °C) to minimize decomposition rates.
-
-
Purification Strategies:
-
Distillation: For volatile products, vacuum distillation can be effective. However, thermal stress can sometimes promote decomposition.[3]
-
Chromatography: Column chromatography on silica gel is possible, but the acidic nature of silica can sometimes degrade sensitive aldehydes. Using a neutral support like deactivated alumina or flushing the silica with a triethylamine solution before use can mitigate this.[5]
-
Bisulfite Adduct Formation: This is a highly effective classical method for purifying aldehydes.[6] The crude aldehyde is reacted with a saturated aqueous solution of sodium bisulfite to form a solid adduct. This solid can be filtered and washed to remove non-aldehyde impurities. The pure aldehyde is then regenerated by treating the adduct with a mild base, such as sodium bicarbonate.[2][5]
-
Q5: I suspect my chlorinating agent is oxidizing the aldehyde to a carboxylic acid. How can I prevent this over-oxidation?
Oxidation of the aldehyde to a carboxylic acid is a common impurity pathway, especially when the reaction conditions are too harsh or inappropriate reagents are used.[2]
-
Reagent Selection: The primary factor is the choice of chlorinating agent. Reagents with high oxidation potentials are more likely to cause this side reaction. N-chlorosuccinimide (NCS) is generally considered to have a milder profile compared to reagents like chlorine gas or trichloroisocyanuric acid, which can act as a stoichiometric oxidant.[4]
-
Control of Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible while still allowing the chlorination to proceed at a reasonable rate.
-
Exclusion of Air: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air-oxidation, which can be a competing pathway.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as determined by TLC or GC), work up the reaction promptly.
-
-
Workup Procedure: During workup, washing the organic layer with a mild base like a saturated sodium bicarbonate solution can remove any acidic impurities, including the carboxylic acid byproduct.[2]
Part 2: Visual Troubleshooting and Reaction Pathways
Navigating the synthesis of chlorinated aldehydes requires a logical approach to problem-solving. The following diagrams illustrate a general troubleshooting workflow and the key competing reaction pathways.
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Sources
- 1. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Chlorocinnamaldehyde for Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of 2-chlorocinnamaldehyde. As drug development professionals increasingly explore the therapeutic potential of cinnamaldehyde derivatives, the need for robust and scalable synthetic routes to produce high-purity compounds for preclinical studies is paramount. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to empower researchers in overcoming common hurdles encountered during the synthesis and purification of this compound. Our focus is on providing practical, field-proven insights to ensure the reliable production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely employed and economically viable method for both laboratory and larger-scale synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 2-chlorobenzaldehyde with acetaldehyde.[1][2] Because 2-chlorobenzaldehyde lacks α-hydrogens, it can only act as the electrophile, which simplifies the product profile compared to a condensation where both carbonyl compounds can form enolates.[2]
Q2: My reaction yield is significantly lower than expected. What are the common culprits?
A2: Low yields in the Claisen-Schmidt condensation of this compound can be attributed to several factors. Common issues include undesirable side reactions, such as the Cannizzaro reaction of 2-chlorobenzaldehyde, especially when strong bases are used, and the self-condensation of acetaldehyde.[3] Other contributing factors can be suboptimal reaction temperature, incorrect stoichiometry of reactants, or inefficient purification methods. While some lab-scale syntheses of cinnamaldehyde derivatives report yields as low as 23% due to these side reactions, optimized commercial processes can achieve yields in the range of 77-85%.[3]
Q3: What are the typical side products in this reaction, and how can I minimize their formation?
A3: The primary side reactions to be aware of are:
-
Cannizzaro Reaction: This is a disproportionation reaction of the 2-chlorobenzaldehyde, which is more likely to occur in the presence of strong bases like sodium hydroxide, yielding 2-chlorobenzyl alcohol and sodium 2-chlorobenzoate.[3] To mitigate this, using a milder base such as sodium carbonate can be effective.[3]
-
Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself to form poly-aldol adducts. This can be minimized by the slow, controlled addition of acetaldehyde to the reaction mixture containing the 2-chlorobenzaldehyde and the base.[3]
Q4: After purification, my final product still has a strong smell of 2-chlorobenzaldehyde. What went wrong?
A4: A persistent smell of the starting material, 2-chlorobenzaldehyde, indicates an incomplete reaction. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5][6][7][8] If the starting material is still present, you may need to extend the reaction time or gently increase the temperature, if the protocol allows.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive or Insufficient Base | Use a fresh, high-purity base. Ensure the molar ratio of the base to the reactants is appropriate. For some Claisen-Schmidt reactions, a catalytic amount of a strong base is sufficient.[9] | The base is crucial for the deprotonation of acetaldehyde to form the reactive enolate. If the base is old or has been exposed to atmospheric CO2, its activity will be diminished. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Conversely, cooling may be necessary to control exothermic reactions and minimize side products.[10][11] | Reaction kinetics are highly temperature-dependent. An optimal temperature ensures a reasonable reaction rate without promoting unwanted side reactions. |
| Poor Quality Starting Materials | Ensure the purity of 2-chlorobenzaldehyde and acetaldehyde. 2-chlorobenzaldehyde can oxidize to 2-chlorobenzoic acid over time. | Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts, complicating purification and reducing the yield. |
Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Impurities | Purify the crude product using column chromatography before attempting recrystallization. | Impurities can act as "eutectic" contaminants, lowering the melting point and preventing crystallization. |
| Inappropriate Recrystallization Solvent | Perform small-scale solvent screening to identify a suitable solvent or solvent system. Ideal solvents will dissolve the compound when hot but not at room temperature.[12][13][14][15][16] | The choice of solvent is critical for successful recrystallization. A poor solvent will either fail to dissolve the compound or keep it in solution even at low temperatures. |
| Supersaturation | If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. | These actions can provide nucleation sites for crystal growth to begin. |
Experimental Protocols
Gram-Scale Synthesis of this compound
This protocol is designed for a gram-scale synthesis suitable for producing material for preclinical evaluation.
Materials:
-
2-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), dilute solution
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde (e.g., 10 g, 71.1 mmol) in ethanol (e.g., 100 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.8 g, 70 mmol) in water (e.g., 30 mL) and add it to the dropping funnel.
-
Slowly add the NaOH solution to the stirred 2-chlorobenzaldehyde solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
In a separate, chilled container, dilute acetaldehyde (e.g., 3.4 mL, 60.5 mmol) with a small amount of cold ethanol (e.g., 10 mL).
-
Add the acetaldehyde solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).[4][5][6][7][8]
-
Once the reaction is complete (as indicated by the disappearance of the 2-chlorobenzaldehyde spot on the TLC plate), neutralize the reaction mixture with dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.[17]
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 10%). The polarity of the mobile phase should be adjusted based on the separation observed by TLC.[18]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Dissolve the purified this compound from column chromatography in a minimal amount of a hot solvent. A good starting point for solvent screening would be a mixture of ethanol and water or hexane and ethyl acetate.[12][13][14][15][16]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualization of Key Workflows
Claisen-Schmidt Condensation Pathway
Caption: The Claisen-Schmidt condensation pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Safety and Scaling Up Considerations
Scaling up any chemical synthesis requires careful consideration of safety protocols.[10] The Claisen-Schmidt condensation is an exothermic reaction, and adequate cooling must be available, especially during the addition of the base and acetaldehyde. When moving to a larger scale, it is crucial to:
-
Perform a thorough risk assessment: Identify potential hazards and plan mitigation strategies.
-
Ensure efficient stirring: Inadequate stirring can lead to localized "hot spots" and an increased risk of runaway reactions.
-
Control the rate of addition: The slow and controlled addition of reagents is critical for managing the reaction exotherm.
-
Use appropriate equipment: Glassware should be inspected for any defects, and the reaction vessel should be of an appropriate size to accommodate the reaction volume and any potential foaming.
By following the guidance provided in this technical support center, researchers can confidently and safely scale up the synthesis of this compound, ensuring a reliable supply of high-purity material for their preclinical studies.
References
-
Scale-up Reactions - Division of Research Safety | Illinois. (2019, September 18). Retrieved from [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). Retrieved from [Link]
-
S. Monitoring of the reaction progress (session 2) by TLC after one... - ResearchGate. Retrieved from [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18). Retrieved from [Link]
-
Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC - NIH. Retrieved from [Link]
-
3.14. Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Retrieved from [Link]
-
Recrystallization1. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Experiment 2: Recrystallization. Retrieved from [Link]
-
Recrystallization - Single Solvent. Retrieved from [Link]
-
Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from [Link]
-
Chromatographic Purification - Structure Determination of Organic Compounds. Retrieved from [Link]
-
The progress of the reaction was monitored by TLC. After completion... - ResearchGate. Retrieved from [Link]
-
Claisen-Schmidt Condensation. Retrieved from [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf - nevoLAB. Retrieved from [Link]
-
(PDF) A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - ResearchGate. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]
-
Claisen–Schmidt condensation - Wikipedia. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Column chromatography - Columbia University. Retrieved from [Link]
-
Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. Retrieved from [Link]
-
Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography - International Science Community Association. Retrieved from [Link]
-
Optimized Methodology for the Efficient Synthesis of Aldehydes from Cyanoacetamide - ijrpr. Retrieved from [Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Retrieved from [Link]
-
Claisen-Schmidt Condensation between p-Chloro- benzaldehyde and Acetophenone in Presence of NP - ResearchGate. Retrieved from [Link]
-
Question about the Claisen-Schmidt Reaction? : r/OrganicChemistry - Reddit. (2024, August 27). Retrieved from [Link]
-
(PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde - ResearchGate. Retrieved from [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC - PubMed Central. Retrieved from [Link]
-
What happens when a mixture of acetaldehyde and benzaldehyde is subjected to cross-aldol condensation? What is the chemical equation? - Quora. (2022, February 17). Retrieved from [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - ResearchGate. Retrieved from [Link]
-
23.1: Carbonyl Condensations - The Aldol Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
-
The crossed aldol condensation of acetaldehyde with benzaldehyde is aided by the fact that... - Homework.Study.com. Retrieved from [Link]
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Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-Chlorocinnamaldehyde
Welcome to the technical support center for the analysis of 2-chlorocinnamaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this compound. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially indicating the presence of impurities, side-products, or isomers that can impact downstream applications. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify the source of these unexpected signals and confirm the purity of your material.
Foundational Knowledge: The Expected NMR Spectrum of (E)-2-Chlorocinnamaldehyde
Before troubleshooting unexpected peaks, it is crucial to have a clear understanding of the expected NMR spectrum of pure (E)-2-chlorocinnamaldehyde. The trans or E-isomer is the thermodynamically more stable and typically the major product of the synthesis.
Structure of (E)-2-Chlorocinnamaldehyde with Proton Assignments:
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for (E)-2-Chlorocinnamaldehyde
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | ¹³C Chemical Shift (ppm) |
| H1 (Aldehyde) | ~9.75 | d | ~7.6 | ~193.5 |
| H2 | ~7.85 | d | ~16.0 | ~152.0 |
| H3 | ~6.70 | dd | ~16.0, ~7.6 | ~128.0 |
| H4 | ~7.60 | dd | ~7.5, ~1.5 | ~135.5 |
| H5 | ~7.35 | td | ~7.5, ~1.5 | ~127.5 |
| H6 | ~7.45 | td | ~7.5, ~1.5 | ~131.0 |
| H7 | ~7.50 | dd | ~7.5, ~1.5 | ~130.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled based on typical values for cinnamaldehyde derivatives.[1]
Troubleshooting Guide & FAQs
This section is structured to address common questions that arise when unexpected peaks are observed in the NMR spectrum of this compound.
Logical Troubleshooting Workflow
Before diving into specific FAQs, consider the following workflow to systematically identify the source of unknown peaks.
Caption: The Cannizzaro disproportionation of 2-chlorobenzaldehyde.
What to Look For:
Table 4: ¹H NMR Signals of Cannizzaro Products in CDCl₃
| Compound | Proton | ¹H Chemical Shift (ppm) | Multiplicity |
| 2-Chlorobenzyl Alcohol | Methylene (-CH₂-) | ~4.7 | s |
| Aromatic (Ar-H) | 7.2 - 7.5 | m | |
| Hydroxyl (-OH) | Variable, broad | s | |
| 2-Chlorobenzoic Acid | Carboxylic (-COOH) | >10 (often very broad) | s |
| Aromatic (Ar-H) | 7.3 - 8.1 | m |
Source: Data compiled from ChemicalBook and other sources.[2][3]
The "How to Confirm": D₂O Exchange
A D₂O exchange experiment is a simple and effective way to identify protons on heteroatoms (like -OH and -COOH) as they are "exchangeable". [4][5] Protocol:
-
Acquire a ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: The peaks corresponding to the -OH of the alcohol and the -COOH of the carboxylic acid will either disappear or significantly decrease in intensity, as the protons are exchanged for deuterium, which is not observed in a ¹H NMR experiment.
FAQ 5: My spectrum has a complex set of aliphatic signals. Could this be from acetaldehyde self-condensation?
A: Yes, under basic conditions, acetaldehyde can react with itself in an aldol condensation to form 3-hydroxybutanal, which can then dehydrate to form crotonaldehyde.
The "Why": Acetaldehyde has acidic α-protons and can readily form an enolate, which then acts as a nucleophile, attacking another molecule of acetaldehyde. This is a classic aldol reaction. [6]
Caption: Self-condensation of acetaldehyde via the aldol reaction.
What to Look For:
Table 5: ¹H NMR Signals of Acetaldehyde Self-Condensation Products in CDCl₃
| Compound | Proton | ¹H Chemical Shift (ppm) |
| 3-Hydroxybutanal | -CHO | ~9.7 |
| -CH(OH)- | ~4.2 | |
| -CH₂- | ~2.5 | |
| -CH₃ | ~1.2 | |
| Crotonaldehyde | -CHO | ~9.5 |
| Vinylic (-CH=) | 6.8 - 7.1 | |
| Methyl (-CH₃) | ~2.2 |
Source: Data compiled from various spectral databases.[7][8]
The "How to Confirm": 2D COSY NMR
Correlation Spectroscopy (COSY) is a 2D NMR technique that shows which protons are coupled to each other (i.e., which protons are on adjacent carbons). This is extremely useful for piecing together the structure of an unknown impurity. [9][10] Protocol:
-
Acquire a 2D COSY spectrum of your sample.
-
Analysis: Look for cross-peaks that indicate coupling between protons. For example, in 3-hydroxybutanal, you would expect to see a COSY correlation between the -CH₃ protons and the -CH(OH)- proton, and between the -CH(OH)- proton and the -CH₂- protons. This allows you to trace the connectivity of the carbon skeleton and confirm the structure of the impurity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Hoyt, D. W. (2007). The D2O Shake. University of Ottawa NMR Facility Blog. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Utah Chemistry Department. gHMQC NMR Spectrum of Cinnamaldehyde. [Link]
-
Fry, C. G., & O'Neill, M. A. (2022). Examples showing the utility of doping experiments in 1H NMR analysis of mixtures. Magnetic Resonance in Chemistry, 60(8), 764-770. [Link]
-
PubChem. 2-Chlorobenzyl alcohol. [Link]
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PubChem. Crotonaldehyde, (2Z)-. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
-
Biological Magnetic Resonance Bank. 2-Chlorobenzoic Acid. [Link]
-
Goswami, S., et al. (2012). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE, 7(8), e42144. [Link]
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OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
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ResearchGate. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]
-
Study Mind. Deuterium use in ¹H NMR. [Link]
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Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
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SpectraBase. 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. [Link]
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Chemistry For Everyone. (2023). What Is COSY NMR? [YouTube]. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
-
Texas Tech University. Supporting Information. [Link]
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Human Metabolome Database. 13C NMR Spectrum of Cinnamaldehyde. [Link]
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ResearchGate. Is it possible to do a 'spike' test in 1H-NMR to identify a molecule when you suspect it's a gas? [Link]
-
Human Metabolome Database. 13C NMR Spectrum of Acetaldehyde. [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Cinnamaldehyde. [Link]
-
SpectraBase. 2-Chloronicotinaldehyde. [Link]
-
ResearchGate. Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. [Link]
-
Doc Brown's Chemistry. H-1 NMR spectrum of 3-hydroxybutanone. [Link]
-
Reddit. E/Z isomer identification help. [Link]
-
Wikipedia. 3-Hydroxybutanal. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
Chemistry LibreTexts. 5.1: COSY Spectra. [Link]
-
Human Metabolome Database. 1H NMR Spectrum of Acetaldehyde. [Link]
- Google Patents. CN105152891A - Synthesis method of cinnamaldehyde.
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
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University of Utah Chemistry Department. gHMQC NMR Spectrum of Cinnamaldehyde. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
ResearchGate. Application of NMR Spectroscopy for the Detection of Equilibrating E-Z Diastereomers. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
NIST WebBook. α-Chlorocinnamaldehyde. [Link]
-
Royal Society of Chemistry. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. [Link]
-
Emory University. NMR Experiment Procedure. [Link]
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I. Frequently Asked Questions (FAQs): Understanding the Core Challenges
<Technical Support Center: Overcoming Bacterial Resistance to Cinnamaldehyde Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to advancing research on cinnamaldehyde and its derivatives as antibacterial agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of bacterial resistance. Our goal is to equip you with the knowledge to design robust experiments, interpret complex data, and ultimately, contribute to the development of effective antimicrobial strategies.
This section addresses common questions regarding the mechanisms of bacterial resistance to cinnamaldehyde and strategies to mitigate them.
Q1: My bacterial strain is showing increasing resistance to cinnamaldehyde. What are the likely mechanisms?
A1: Bacterial resistance to cinnamaldehyde is a multifaceted issue. The primary mechanisms to consider are:
-
Efflux Pump Overexpression: This is a significant mechanism of resistance. Bacteria can actively pump cinnamaldehyde out of the cell before it can reach its target.[1][2][3][4][5] For instance, in Pseudomonas aeruginosa, exposure to cinnamaldehyde can induce the expression of efflux pumps like MexAB-OprM, leading to multidrug resistance.[1][2][3][4][6]
-
Enzymatic Detoxification: Some bacteria can enzymatically modify cinnamaldehyde into less toxic compounds.[1][7] For example, E. coli can convert cinnamaldehyde to cinnamic alcohol, a less potent antimicrobial.[7]
-
Alterations in Cell Membrane Composition: Cinnamaldehyde's primary target is the bacterial cell membrane, where it disrupts membrane integrity and function.[8][9][10][11][12][13] Resistant strains may alter their membrane lipid profile to reduce fluidity or change surface charge, thereby hindering cinnamaldehyde's interaction with the membrane.[14]
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix, which can limit the penetration of cinnamaldehyde and other antimicrobials.[15]
Q2: I suspect efflux pumps are responsible for the observed resistance. How can I confirm this and what can I do about it?
A2: To investigate the role of efflux pumps, you can perform an efflux pump inhibition assay . This typically involves using a known efflux pump inhibitor (EPI) in combination with cinnamaldehyde. A significant decrease in the Minimum Inhibitory Concentration (MIC) of cinnamaldehyde in the presence of the EPI strongly suggests the involvement of efflux pumps.
Commonly used EPIs include carbonyl cyanide m-chlorophenylhydrazone (CCCP), which disrupts the proton motive force that powers many efflux pumps.[16]
Q3: Can I combine cinnamaldehyde with conventional antibiotics to overcome resistance?
A3: Yes, this is a highly promising strategy. Cinnamaldehyde has been shown to have synergistic effects with a variety of antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones.[15][17][18][19][20][21][22][23] This synergy can restore the efficacy of antibiotics against resistant strains. The mechanism often involves cinnamaldehyde's ability to permeabilize the bacterial membrane, allowing for increased intracellular concentration of the antibiotic.[17]
II. Troubleshooting Guide: Common Experimental Hurdles
This guide provides solutions to specific problems you might encounter during your research.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for cinnamaldehyde. | 1. Cinnamaldehyde Volatility: Cinnamaldehyde is volatile, and its concentration can decrease during incubation. 2. Solubility Issues: Cinnamaldehyde has low water solubility and may precipitate out of solution. 3. Inoculum Variability: Inconsistent starting bacterial concentrations will affect the MIC. | 1. Use sealed microplates or parafilm to minimize evaporation. 2. Use a co-solvent like DMSO (typically ≤0.5% final concentration) to ensure solubility.[24] Always include a solvent control. 3. Standardize your inoculum to a 0.5 McFarland standard.[25][26] |
| Checkerboard assay shows antagonism between cinnamaldehyde and an antibiotic. | 1. Induction of Efflux Pumps: Sub-inhibitory concentrations of cinnamaldehyde can sometimes induce the expression of efflux pumps that can expel the co-administered antibiotic.[1][2][3] 2. Chemical Incompatibility: Though less common, direct chemical interaction between the compounds could occur. | 1. Investigate the expression of efflux pump genes using RT-qPCR in the presence of cinnamaldehyde.[1][6] Consider using an efflux pump inhibitor in your checkerboard assay. 2. Review the chemical properties of both compounds for potential interactions. |
| Difficulty in interpreting efflux pump assay results. | 1. Suboptimal Dye Concentration: The fluorescent dye used (e.g., ethidium bromide) may be at a concentration that is either too low for detection or too high, causing toxicity. 2. Incorrect Gating in Flow Cytometry: Improper gating can lead to inaccurate measurement of fluorescence. | 1. Titrate the fluorescent dye to determine the optimal concentration for your bacterial strain. 2. Use appropriate controls (unstained cells, cells with dye but no cinnamaldehyde) to set your gates correctly. |
III. Experimental Protocols & Data Presentation
This section provides detailed protocols for key experiments and a standardized format for presenting your data.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method [24][25][26][27]
-
Preparation of Cinnamaldehyde Stock Solution: Dissolve cinnamaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cinnamaldehyde stock solution in Mueller-Hinton Broth (or other suitable broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no cinnamaldehyde), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of cinnamaldehyde that shows no visible bacterial growth.
B. Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[28][29][30][31]
Protocol:
-
Prepare Drug Dilutions: In a 96-well plate, create a gradient of concentrations for cinnamaldehyde along the x-axis and the antibiotic along the y-axis.
-
Inoculate: Add a standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate under appropriate conditions.
-
Determine MICs: Identify the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = FIC of Cinnamaldehyde + FIC of Antibiotic Where:
-
FIC of Cinnamaldehyde = (MIC of Cinnamaldehyde in combination) / (MIC of Cinnamaldehyde alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Interpretation of FICI Values: [19][29][30]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
C. Efflux Pump Activity Assay
This protocol uses a fluorescent dye to assess efflux pump activity.
Protocol: Ethidium Bromide-Agar Cartwheel Method [32][33][34]
-
Prepare Agar Plates: Prepare agar plates containing varying concentrations of ethidium bromide (e.g., 0, 0.5, 1, 2 mg/L).
-
Prepare Inoculum: Grow bacterial cultures to the mid-log phase and adjust to a 0.5 McFarland standard.
-
Inoculate Plates: Inoculate the plates by streaking the bacterial cultures from the edge to the center of the plate in a "cartwheel" pattern.
-
Incubate: Incubate the plates at 37°C for 16-18 hours, protected from light.
-
Visualize Fluorescence: Observe the plates under UV transillumination. The lowest concentration of ethidium bromide that produces fluorescence is recorded. Increased efflux activity will require a higher concentration of ethidium bromide to produce fluorescence.
IV. Visualizing Key Concepts
Visual aids can clarify complex mechanisms and workflows.
A. Proposed Mechanisms of Bacterial Resistance to Cinnamaldehyde
Caption: Key mechanisms of bacterial resistance to cinnamaldehyde.
B. Experimental Workflow for Investigating Synergy
Caption: Workflow for assessing synergy between cinnamaldehyde and antibiotics.
References
-
Tetard, A., Zedet, A., Girard, C., Plésiat, P., & Llanes, C. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 63(10), e01081-19. [Link]
-
Zhang, Y., Liu, X., Wang, Y., Jiang, P., & Quek, S. Y. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. Frontiers in Microbiology, 13, 993876. [Link]
-
Li, Y., Wang, Y., Wu, Q., Zhang, J., Liu, S., & Xia, X. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. Journal of Agricultural and Food Chemistry, 69(45), 13532–13541. [Link]
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Zhang, Y., Liu, X., Jiang, P., Li, Y., & Wang, Y. (2015). Mechanism and antibacterial activity of cinnamaldehyde against Escherichia coli and Staphylococcus aureus. Food Science, 36(15), 56-60. [Link]
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He, Y., Li, Y., Zhao, M., Yue, J., Liu, Z., & Gao, M. (2019). Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage. Archives of Microbiology, 201(5), 639–647. [Link]
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Usai, F., & Di Sotto, A. (2023). trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. Antibiotics, 12(2), 254. [Link]
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Becerril, R., Nerín, C., & Gómez-Lus, R. (2024). Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach. Antibiotics, 13(1), 74. [Link]
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Shen, S., Zhang, T., Yuan, Y., Lin, S., Xu, J., & Ye, H. (2017). Effects of cinnamaldehyde on Escherichia coli and Staphylococcus aureus membrane. Food Control, 73, 195-201. [Link]
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Wang, S., Kang, O. H., & Kwon, D. Y. (2021). Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. International journal of molecular sciences, 22(5), 2752. [Link]
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Usai, F., & Di Sotto, A. (2023). trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. Antibiotics (Basel, Switzerland), 12(2), 254. [Link]
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Becerril, R., Nerín, C., & Gómez-Lus, R. (2024). Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach. Antibiotics (Basel, Switzerland), 13(1), 74. [Link]
-
Usai, F., & Di Sotto, A. (2023). trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. PubMed. [Link]
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Dhara, L., & Tripathi, A. (2021). Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae. Journal of Applied Microbiology, 130(4), 1163-1175. [Link]
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Wang, S., Kang, O. H., & Kwon, D. Y. (2021). Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]
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Usai, F., & Di Sotto, A. (2023). trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies. ResearchGate. [Link]
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Tetard, A., Zedet, A., Girard, C., Plésiat, P., & Llanes, C. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa. PMC. [Link]
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Cinnamaldehyde as a Potential Antibiotic Substitute against Antibiotic-Resistant Bacteria during Antimicrobial Resistant Challe. (2023). ResearchGate. [Link]
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Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
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Webber, M. A., & Blair, J. M. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. ASM Journals. [Link]
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Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. [Link]
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Tetard, A., Zedet, A., Girard, C., Plésiat, P., & Llanes, C. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa. PubMed. [Link]
-
Martins, M., Cusker, M., Viveiros, M., Couto, I., Fanning, S., & Pagès, J. M. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Bentham Open. [Link]
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Tetard, A., Zedet, A., Girard, C., Plésiat, P., & Llanes, C. (2019). Cinnamaldehyde Induces Expression of Efflux Pumps and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]
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Smith, K. P., Kirby, J. E., & Herman, J. K. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. [Link]
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Martins, M., Cusker, M., Viveiros, M., Couto, I., Fanning, S., & Pagès, J. M. (2013). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo. [Link]
-
Goulart, F. R., & Farias, J. N. (2024). Trans-Cinnamaldehyde—Fighting Streptococcus mutans Using Nature. PMC. [Link]
-
Boulaaba, M., Smaoui, S., Sellem, I., Ennouri, K., Mellouli, L., & Abdelkafi, S. (2021). Bactericidal activity of cinnamaldehyde on P. aeruginosa. ResearchGate. [Link]
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O'Bryan, C. A., Pendleton, S. J., Crandall, P. G., & Ricke, S. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL. [Link]
-
Martins, M., Cusker, M., Viveiros, M., Couto, I., Fanning, S., & Pagès, J. M. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. NIH. [Link]
-
Adaptation to cinnamaldehyde shapes Pseudomonas aeruginosa resistance to major antibiotics. (2025). Journal of Bacteriology. [Link]
-
Friedman, M. (2017). Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods. PubMed. [Link]
-
de Oliveira, C. E., de Mattos, I. B., de Faria, Y. V., de Oliveira, L. D., & de Oliveira, A. C. (2021). New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. PubMed Central. [Link]
-
Zhang, Y., Chen, X., & Liu, S. (2019). Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms. PMC. [Link]
-
Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. (n.d.). Journal of Medical Microbiology and Infectious Diseases. [Link]
-
Zedet, A., Tetard, A., Girard, C., Plésiat, P., & Llanes, C. (2020). Exposure of Pseudomonas aeruginosa to Cinnamaldehyde Selects Multidrug Resistant Mutants. MDPI. [Link]
-
Jimenez, B. A. J., Awwad, F., & Desgagné-Penix, I. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. PMC. [Link]
-
Bojko, B., & Cudjoe, E. (2016). Cinnamaldehyde Characterization as an Antibacterial Agent toward E. coli Metabolic Profile Using 96-Blade Solid-Phase Microextraction Coupled to Liquid Chromatography–Mass Spectrometry. Journal of Proteome Research, 15(4), 1339-1350. [Link]
-
Gill, A. O., & Holley, R. A. (2004). Mechanisms of Bactericidal Action of Cinnamaldehyde against Listeria monocytogenes and of Eugenol against L. monocytogenes and Lactobacillus sakei. NIH. [Link]
-
Multivariate Characterization of Essential Oils for Their Antibacterial Activity Against Escherichia coli: A Data-Driven Interpretation of Experimental Results. (n.d.). MDPI. [Link]
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Technical Support Center: Enhancing the Bioavailability of Cinnamaldehyde Derivatives
Aimed at: Researchers, scientists, and drug development professionals.
This technical support center provides a comprehensive guide with troubleshooting protocols and frequently asked questions (FAQs) designed to address the common challenges encountered when working with cinnamaldehyde and its derivatives, particularly concerning their limited bioavailability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of cinnamaldehyde derivatives.
Q1: What are the primary obstacles to achieving good oral bioavailability with cinnamaldehyde derivatives?
A1: The main challenges stem from the inherent physicochemical properties of cinnamaldehyde. It has poor water solubility and is unstable, readily oxidizing to cinnamic acid.[1][2][3] In the body, it undergoes rapid metabolism, further reducing its systemic availability.[1][4]
Q2: My cinnamaldehyde derivative shows poor solubility in aqueous solutions for my in vitro experiments. What are some initial steps I can take?
A2: For initial in vitro studies, you can employ co-solvents. A common approach is to first dissolve your compound in a minimal amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.[5][6]
Expert Tip: To avoid solvent-induced cellular artifacts, it is crucial to maintain the final concentration of the organic solvent in your assay medium below 0.5% (v/v). Always include a vehicle control (the same concentration of solvent in the medium without your compound) to account for any effects of the solvent itself.[6]
Q3: I'm observing that my compound precipitates when I add it to cell culture media. How can I resolve this?
A3: Compound precipitation is a frequent issue. Here are several strategies to address it:
-
Optimize the Concentration: You may be exceeding the solubility limit of your compound in the media. Try working with a lower final concentration.
-
Utilize Surfactants: Low concentrations (typically 0.1-1%) of non-ionic surfactants like Tween® 80 can help to increase solubility. However, it's important to be aware of their potential to affect cell membranes.[7]
-
Employ Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, which can enhance their aqueous solubility.[7][8]
Q4: What are the leading formulation strategies to improve the in vivo bioavailability of cinnamaldehyde derivatives?
A4: Several advanced drug delivery systems have demonstrated significant success:
-
Lipid-Based Formulations: This category includes nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][9][10] These systems can enhance oral bioavailability by improving drug solubilization within the gastrointestinal tract and promoting lymphatic uptake, which helps to bypass first-pass metabolism in the liver.[11]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate your compound, offering protection from degradation and allowing for controlled release.[12][13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon contact with aqueous fluids in the gut, thereby improving drug dissolution and absorption.[1][7][9][14]
Part 2: Troubleshooting Guides
This section offers solutions to specific issues that may arise during your experiments.
Issue 1: Inconsistent Results in In Vitro Assays
Symptoms:
-
High variability between experimental replicates.
-
Poorly defined dose-response curves.
-
Unexpected cytotoxicity.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | The derivative is falling out of solution in the assay medium. | 1. Visually inspect for precipitation under a microscope. 2. Lower the final concentration of the compound. 3. Adjust the co-solvent or surfactant concentration, ensuring it remains within non-toxic limits. |
| Solvent Toxicity | The organic solvent (e.g., DMSO) is adversely affecting the cells. | 1. Perform a vehicle control experiment with varying solvent concentrations to establish the toxicity threshold. 2. Keep the final solvent concentration well below this toxic level (generally under 0.5%). |
| Compound Instability | The cinnamaldehyde derivative may be degrading in the aqueous medium. | 1. Evaluate the stability of your compound in the assay medium over the course of the experiment using HPLC. 2. If instability is confirmed, consider using a more stable derivative or a protective formulation like a cyclodextrin complex.[15] |
Issue 2: Low Oral Bioavailability in Animal Models
Symptoms:
-
Low plasma concentrations of the compound following oral administration.
-
High variability in pharmacokinetic profiles between individual animals.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | The compound does not dissolve adequately in gastrointestinal fluids.[16] | 1. Formulate the compound using a suitable strategy from FAQ 4 (e.g., SEDDS, nanoemulsions, SLNs).[3] 2. Characterize the formulation for key parameters such as particle size, zeta potential, and encapsulation efficiency. |
| First-Pass Metabolism | The compound is significantly metabolized by the liver before it can reach systemic circulation.[16][17] | 1. To assess the impact of first-pass metabolism, consider co-administering your compound with a cytochrome P450 inhibitor like piperine in preclinical studies.[18][19][20][21] 2. Lipid-based formulations can facilitate lymphatic transport, which can partially bypass the liver.[11] |
| P-glycoprotein (P-gp) Efflux | The compound is actively transported out of intestinal cells and back into the gut by the P-gp transporter.[16] | 1. Use an in vitro Caco-2 permeability assay to determine if your compound is a P-gp substrate.[22][23][24][25][26] 2. Co-administration with a P-gp inhibitor can help to investigate this mechanism further.[25][26] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Cinnamaldehyde Derivative-Loaded Nanoemulsion
This protocol outlines a high-pressure homogenization method for creating an oil-in-water (O/W) nanoemulsion, a technique effective for enhancing the delivery of hydrophobic drugs.[27][28][29][30]
Materials:
-
Cinnamaldehyde derivative
-
Oil phase (e.g., medium-chain triglycerides)[27]
-
Surfactant (e.g., Polysorbate 80)[31]
-
Co-surfactant (optional, e.g., ethanol, propylene glycol)[31]
-
Aqueous phase (e.g., deionized water)
-
High-pressure homogenizer
Step-by-Step Method:
-
Prepare the Oil Phase: Dissolve the cinnamaldehyde derivative completely in the oil phase. Gentle heating or vortexing may be necessary.
-
Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant (if used) in the aqueous phase.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a high speed (e.g., 1000 rpm). Continue to stir for approximately 30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 5 cycles at 15,000 psi) to reduce the droplet size to the nanoscale.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the droplets to assess the stability of the nanoemulsion.
-
Encapsulation Efficiency (EE%): Determine the amount of drug successfully encapsulated. This can be achieved by separating the free drug from the nanoemulsion (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method like HPLC.
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Workflow for Troubleshooting Low Bioavailability
Caption: A systematic workflow for troubleshooting low oral bioavailability.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Role of Piperine As A Bioavailability Enhancer. Retrieved from [Link]
-
(n.d.). A Systematic Review of Piperine as a Bioavailability Enhancer. Retrieved from [Link]
-
(n.d.). Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora in mice. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). PIPERINE AS A BIOAVAILABILITY ENHANCER A REVIEW. Retrieved from [Link]
-
(n.d.). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bioavailability enhancers of herbal origin: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A Systematic Review of Piperine as a Bioavailability Enhancer. Retrieved from [Link]
-
Preventive Nutrition and Food Science. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating 2-Chlorocinnamaldehyde Purity for Bioassays
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of 2-Chlorocinnamaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure the integrity of your biological data.
The Imperative of Purity in Bioassays
The presence of impurities can confound bioassay results in several ways:
-
Direct Biological Activity: Impurities may be more or less potent than the parent compound, or exhibit entirely different activities, leading to a misinterpretation of the structure-activity relationship (SAR).
-
Chemical Interference: Reactive impurities can covalently modify the biological target, other assay reagents, or the this compound itself over the course of an experiment. Aldehydes, for instance, can form adducts with proteins and nucleic acids[1][4].
-
Physical Interference: Impurities can affect the solubility and stability of the test compound in assay buffers, altering its effective concentration.
Therefore, a multi-faceted validation approach is not just recommended; it is essential for trustworthy science.
Section 1: Chromatographic Purity Assessment & Impurity Profiling
Chromatographic techniques are the cornerstone of purity determination, offering the ability to separate, identify, and quantify the primary compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for purity analysis of non-volatile organic compounds like this compound. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main peak from all potential degradation products and process-related impurities[5][6].
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for moderately polar molecules like this compound, separating compounds based on hydrophobicity[7][8][9].
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities. A mild acid (e.g., 0.1% formic or phosphoric acid) is added to protonate acidic impurities (like 2-Chlorocinnamic acid) and sharpen peak shapes[7][10].
-
Detection: A photodiode array (PDA) or UV detector is ideal. This compound's conjugated system results in strong UV absorbance, allowing for sensitive detection. A PDA detector provides spectral information, which is invaluable for peak tracking and purity assessment across the peak.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify the purity of this compound and separate it from potential impurities.
Instrumentation: HPLC with UV/PDA Detector
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min: 40% B to 90% B; 20-25 min: Hold at 90% B; 25.1-30 min: Return to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan from 200-400 nm with PDA) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in diluent. Prepare a working standard at 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in diluent.
-
Analysis: Equilibrate the column for at least 15 minutes. Inject the diluent (blank), followed by the standard solution (in duplicate) and the sample solution.
-
Calculation: Determine purity using the area percent method. Confirm the identity of the main peak by comparing its retention time with the reference standard.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, particularly for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials (e.g., 2-chlorobenzaldehyde)[1][11].
Causality Behind Experimental Choices:
-
Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase.
-
Detection: Mass spectrometry provides molecular weight information and a characteristic fragmentation pattern for each eluting compound, acting as a molecular "fingerprint" for confident identification[12][13]. This is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS for Volatile Impurities
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation: GC system with a Mass Spectrometer detector.
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample at approximately 1 mg/mL in a high-purity solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample into the GC-MS.
-
Data Processing: Integrate all peaks in the total ion chromatogram. Identify impurities by matching their mass spectra against a reference library (e.g., NIST).
Section 2: Spectroscopic Identity and Purity Confirmation
While chromatography separates impurities, spectroscopy provides an aggregate "fingerprint" of the sample, confirming the identity of the bulk material and detecting impurities with different structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides a quantitative measure of purity against a certified internal standard (qNMR) and can detect proton-containing impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Each unique proton in the molecule gives a signal with a specific chemical shift, integration (proportional to the number of protons), and coupling pattern. Impurities will have their own distinct signals, which can often be identified and quantified if their structure is known.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of unexpected carbon signals indicates impurities.
Expected ¹H NMR Signals for trans-2-Chlorocinnamaldehyde (in CDCl₃):
-
Aldehyde Proton (-CHO): ~9.7 ppm (doublet)
-
Aromatic Protons: ~7.4-7.8 ppm (multiplets)
-
Vinylic Protons (-CH=CH-): ~6.7 ppm (doublet of doublets) and ~7.5 ppm (doublet)
The presence of signals outside these regions or with incorrect integrations relative to the main compound signals potential contamination. For example, a singlet around 10.0 ppm could indicate the presence of the starting material, 2-chlorobenzaldehyde.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a sample. It serves as a quick identity check and can reveal impurities with different functional groups.
Causality Behind Experimental Choices:
-
Principle: FTIR measures the absorption of infrared radiation by specific molecular vibrations.
-
Diagnostic Peaks: For this compound, key peaks include the C=O stretch of the conjugated aldehyde (~1680 cm⁻¹), the C=C stretch of the alkene and aromatic ring (~1625 cm⁻¹ and ~1580 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹). A broad peak around 3000-3300 cm⁻¹ would immediately flag the presence of an alcohol or carboxylic acid impurity (e.g., 2-chlorocinnamic acid from oxidation)[12][14][15].
Logical Flow for Orthogonal Purity Validation
Caption: Decision workflow for multi-technique purity validation.
Section 3: Comparison of Analytical Techniques
No single technique is sufficient. A self-validating system relies on the concordance of results from multiple, orthogonal methods.
| Technique | Primary Purpose | Detectable Impurities | Pros | Cons |
| HPLC-PDA | Quantitative purity, stability | Non-volatile process impurities, degradation products (e.g., isomers, oxidized species) | Highly quantitative, robust, widely available, stability-indicating capability[4][5] | May not detect highly volatile or non-UV active impurities |
| GC-MS | Identification of volatiles | Residual solvents, unreacted starting materials (e.g., 2-chlorobenzaldehyde), volatile byproducts | Excellent for volatile/semi-volatile compounds, high specificity from MS data[1][16] | Not suitable for non-volatile or thermally labile compounds |
| ¹H NMR | Unambiguous structural ID, quantitation (qNMR) | Structurally different impurities containing protons | Provides structural information, inherently quantitative with a standard, universal detection of protonated molecules | Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret |
| FTIR | Functional group identification | Impurities with different functional groups (e.g., -OH, -COOH) | Very fast, non-destructive, requires minimal sample preparation | Not quantitative, provides limited information on complex mixtures |
Section 4: The Impact of Likely Impurities on Bioassays
Understanding the potential impurities is key to assessing risk. Based on the Claisen-Schmidt condensation synthesis, likely impurities include:
| Impurity | Source | Potential Bioassay Impact |
| 2-Chlorobenzaldehyde | Unreacted starting material | It is also a reactive aldehyde and could show its own biological activity or react with biological nucleophiles, causing false positives. |
| Acetaldehyde | Unreacted starting material | Highly volatile and reactive. Can form adducts and is a known carcinogen, potentially leading to cytotoxicity unrelated to the target compound[1]. |
| 2-Chlorocinnamic Acid | Oxidation of the aldehyde | Altered polarity affects solubility and cell permeability. The carboxylate may interact differently with the target protein. Its formation indicates sample instability[14]. |
| Self-condensation products | Side reaction during synthesis | Larger, more complex molecules with unknown biological activity and toxicology profiles. |
The high reactivity of aldehydes means that even small impurities can have a significant impact[3][4]. The presence of these impurities can lead to a misinterpretation of results, such as attributing cytotoxicity to the parent compound when it is actually caused by a reactive impurity.
Conclusion
Validating the purity of this compound is a critical, non-negotiable step before its use in any bioassay. A robust analytical strategy does not rely on a single measurement but integrates orthogonal techniques to build a comprehensive profile of the test material. By combining a primary quantitative method like HPLC with confirmatory methods like GC-MS, NMR, and FTIR, researchers can establish a self-validating system. This ensures that the observed biological effects are unequivocally attributable to the compound of interest, thereby upholding the principles of scientific integrity and producing reliable, publication-quality data.
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Comparative analysis of halogenated cinnamaldehyde derivatives
<A Comparative Guide to Halogenated Cinnamaldehyde Derivatives for Therapeutic Development
Introduction: Enhancing Nature's Scaffold
Cinnamaldehyde, the principal bioactive constituent of cinnamon essential oil, has long been recognized for its broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its therapeutic potential, however, is often limited by factors such as metabolic instability and suboptimal potency. This has led researchers to explore chemical modifications of the cinnamaldehyde scaffold to enhance its biological efficacy. One of the most promising strategies in this endeavor is halogenation—the introduction of halogen atoms (Fluorine, Chlorine, Bromine) into the molecular structure.
This guide provides a comparative analysis of key halogenated cinnamaldehyde derivatives, offering insights into their structure-activity relationships, mechanisms of action, and potential therapeutic applications. We will delve into supporting experimental data, detailed protocols, and the underlying molecular pathways to equip researchers and drug development professionals with the critical information needed to advance their work in this exciting field. The core chemical structure of these derivatives is centered around the α,β-unsaturated aldehyde, a key electrophilic moiety that can react with biological nucleophiles, such as cysteine residues in proteins, often via a Michael addition mechanism.[1][4] This reactivity is fundamental to their biological effects.
Comparative Analysis of Biological Activities
The introduction of halogens can significantly modulate the physicochemical properties of cinnamaldehyde, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, influence the compound's interaction with biological targets, leading to altered potency and selectivity. Generally, halogenated derivatives show superior activity compared to the parent cinnamaldehyde compound.[5]
Antimicrobial and Antifungal Activity
Halogenated cinnamaldehydes have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[2][3][6] Their efficacy often surpasses that of the parent compound.
-
α-Bromocinnamaldehyde (aBCA) has shown exceptional bactericidal activity, capable of eradicating persister cells of Escherichia coli that are tolerant to multiple conventional antibiotics.[4][7] Studies indicate that aBCA's mechanism may be independent of reactive oxygen species (ROS) generation, suggesting a novel mode of action.[4][7]
-
α-Chlorocinnamaldehyde (aCCA) also exhibits significant antimicrobial properties.[6]
-
Ring-substituted chloro- and bromo- derivatives , such as 4-chlorocinnamaldehyde and 4-bromocinnamaldehyde, have displayed potent inhibitory effects on biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (uropathogenic E. coli, Vibrio parahaemolyticus) bacteria.[8][9] They have also shown potent anthelmintic (anti-worm) activity against Caenorhabditis elegans.[10][11]
-
Fluorinated derivatives , including 2,3,4,5,6-pentafluoro-cinnamaldehyde and 4-chloro-3-trifluoromethyl-cinnamaldehyde, were found to be more active than unsubstituted cinnamaldehyde in inhibiting quorum sensing in Vibrio species, a key communication process that regulates virulence.[12][13]
Anticancer Activity
The anticancer potential of cinnamaldehyde derivatives has been a major focus of research. Halogenation can enhance their cytotoxic effects on various cancer cell lines.
-
Fluorinated Cinnamide Derivatives: A recent study on newly synthesized p-fluorocinnamide derivatives revealed significant cytotoxic activity against the HepG2 liver cancer cell line.[14][15][16] One promising imidazolone derivative arrested the cell cycle at the G1 phase and induced apoptosis through the intrinsic pathway.[14][15] The presence of a fluorine atom is known to enhance the biological potencies of drug molecules by altering their physicochemical properties.[15]
-
α-bromo-4-chlorocinnamaldehyde has been investigated for its therapeutic effects on viral myocarditis, where it showed considerable inhibition of coxsackievirus B3 (CVB3) replication and virus-induced cardiac injury, demonstrating improved anti-viral and anti-inflammatory activity with lower toxicity compared to cinnamaldehyde.[6]
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.
-
A comparative study of alpha-substituted derivatives showed that α-bromocinnamaldehyde was the most potent inhibitor of mushroom tyrosinase, followed by α-chlorocinnamaldehyde and then α-methylcinnamaldehyde.[17][18][19] The IC50 values for inhibiting the diphenolase activity of tyrosinase were 0.049 mM for aBCA and 0.110 mM for aCCA.[17][18][19][20] Molecular docking studies suggest these inhibitors interact with amino acid residues in the enzyme's active site rather than chelating the copper ions directly.[17][18]
Quantitative Data Summary
| Derivative | Biological Activity | Model System | Key Finding (IC50 / MIC) | Reference |
| α-Bromocinnamaldehyde | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.049 mM | [17][18][19] |
| Bactericidal | E. coli persisters | 200 µg/ml | ||
| α-Chlorocinnamaldehyde | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.110 mM | [17][18][19] |
| 4-Chlorocinnamaldehyde | Anthelmintic | C. elegans | 20 µg/mL (100% killing) | [10] |
| Antimicrobial (MIC) | V. parahaemolyticus | 50 µg/mL | [9] | |
| 4-Bromocinnamaldehyde | Anthelmintic | C. elegans | 10 µg/mL (100% killing) | [10] |
| Antimicrobial (MIC) | V. parahaemolyticus | 50 µg/mL | [9] | |
| Fluorinated Imidazolone Derivative | Anticancer | HepG2 Liver Cancer Cells | 4.23 µM | [14][15][21] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A common mechanistic thread for the anti-inflammatory and anticancer effects of cinnamaldehyde and its derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24][25] NF-κB is a master regulator of genes involved in inflammation, immune responses, cell survival, and proliferation.[26][27] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[27]
Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[27][28] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes like COX-2, iNOS, and various cytokines.[22][27]
Cinnamaldehyde and its derivatives can inhibit this pathway at multiple points. Studies have shown that cinnamaldehyde can suppress the activation of IKK and inhibit the phosphorylation and degradation of IκBα.[28] This prevents NF-κB from moving to the nucleus, thereby downregulating the expression of its target inflammatory genes.[22][23][24] The electrophilic nature of these compounds likely facilitates covalent modification of critical cysteine residues within proteins of the NF-κB signaling cascade, such as IKKβ, thereby inactivating them.
Caption: Inhibition of the NF-κB signaling pathway by halogenated cinnamaldehyde derivatives.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key structure-activity relationships that can guide the design of future derivatives.
-
α,β-Unsaturated Aldehyde Moiety : This is a critical pharmacophore. The electrophilic β-carbon acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) on target proteins.[1][12] This reactivity is central to the biological activity of these compounds.
-
α-Position Halogenation : Introducing a halogen (Br or Cl) at the α-position generally enhances potency. The electron-withdrawing nature of the halogen increases the electrophilicity of the β-carbon, making it more reactive.[29] The trend in tyrosinase inhibition (Br > Cl > Me) correlates with the electronegativity and size of the substituent, suggesting that both electronic and steric factors are at play.[17][18][19]
-
Aromatic Ring Substitution : Adding halogens to the phenyl ring also boosts activity. For instance, 4-chloro and 4-bromo substitutions significantly enhance antimicrobial and anthelmintic effects compared to the unsubstituted cinnamaldehyde.[9][10] This is likely due to an increase in lipophilicity, which can improve membrane permeability and cellular uptake. Multi-halogenated rings, such as in 3,4-dichloro-cinnamaldehyde, show even greater activity in certain assays like quorum sensing inhibition.[12][13]
Caption: Key structure-activity relationships for halogenated cinnamaldehyde derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To provide a practical framework, we detail a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of halogenated cinnamaldehyde derivatives against a bacterial strain like Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective:
To quantitatively assess and compare the antibacterial potency of various halogenated cinnamaldehyde derivatives.
Materials:
-
Test compounds (e.g., α-bromocinnamaldehyde, 4-chlorocinnamaldehyde) dissolved in Dimethyl Sulfoxide (DMSO).
-
Staphylococcus aureus (e.g., ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (for measuring optical density at 600 nm, OD600).
-
Sterile pipette tips, tubes, and reservoirs.
-
Incubator set to 37°C.
Step-by-Step Methodology:
-
Bacterial Culture Preparation (Self-Validating Step 1):
-
Inoculate a single colony of S. aureus into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Causality Check: An overnight culture ensures the bacteria are in the stationary phase, providing a dense and standardized starting population.
-
The next day, dilute the overnight culture in fresh MHB to an OD600 of ~0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL (colony-forming units per milliliter).
-
Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This final dilution will be further diluted 1:1 in the plate to reach the target of 5 x 10⁵ CFU/mL.
-
Causality Check: Standardizing the initial bacterial density is critical for reproducibility, as the MIC value can be affected by the size of the inoculum.
-
-
Compound Serial Dilution:
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the test compound at its highest desired concentration (e.g., 400 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Causality Check: Serial dilution creates a concentration gradient to precisely identify the point at which bacterial growth is inhibited.
-
-
Controls (Self-Validating Step 2):
-
Column 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound, establishing the baseline for maximum growth.
-
Column 12 (Sterility Control): Add 100 µL of MHB. This well will receive neither bacteria nor compound, ensuring the medium is not contaminated.
-
Solvent Control: A separate well or row should be prepared with the highest concentration of DMSO used (e.g., 1%) to ensure the solvent itself does not inhibit bacterial growth.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11.
-
The final volume in each well will be 200 µL. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate with a lid or sealing film.
-
Incubate at 37°C for 18-24 hours.
-
Causality Check: This incubation period allows for sufficient bacterial growth in the control wells to make inhibition clearly visible.
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
For quantitative results, read the absorbance (OD600) of the plate using a microplate reader. The MIC is the concentration in the first well that has an OD600 reading comparable to the sterility control (Column 12).
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
Halogenation of the cinnamaldehyde scaffold is a highly effective strategy for enhancing its therapeutic properties. The introduction of fluorine, chlorine, and bromine atoms, either at the α-position of the side chain or on the aromatic ring, consistently leads to derivatives with superior antimicrobial, anticancer, and enzyme-inhibitory activities. The structure-activity relationships elucidated herein provide a rational basis for the design of next-generation cinnamaldehyde-based therapeutic agents. By understanding the underlying mechanisms, such as the inhibition of the NF-κB pathway, researchers can better tailor these potent molecules for specific disease applications. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of these promising compounds, paving the way for their further development from the laboratory to clinical applications.
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Dey, P., et al. (2023). Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. Metabolites. [Link]
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Cui, L., et al. (2015). Alpha-Substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. ACS Publications. [Link]
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Yang, D., et al. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules. [Link]
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Yang, D., et al. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. PMC - PubMed Central. [Link]
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Cui, L., et al. (2015). Alpha-Substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. Università di Sassari. [Link]
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Shen, Q., et al. (2017). Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli. PLoS ONE. [Link]
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Li, G., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. [Link]
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El-Damasy, A.K., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
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Brackman, G., & Coenye, T. (2008). Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR. BMC Microbiology. [Link]
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Kim, D.H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology. [Link]
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El-Damasy, A.K., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. [Link]
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Upadhyay, A., et al. (2021). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. [Link]
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Kim, S., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. PMC - NIH. [Link]
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Lee, H-S., et al. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. MDPI. [Link]
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Zhang, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology. [Link]
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Utchanah, M., et al. (2024). Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. PubMed. [Link]
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Kavanagh, K. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. MURAL - Maynooth University Research Archive Library. [Link]
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A Comparative Analysis of 2-Chlorocinnamaldehyde and Cinnamaldehyde as Antibiofilm Agents
The rise of antibiotic-resistant bacteria, frequently residing within protective biofilm communities, presents a formidable challenge to public health and drug development. Biofilms, structured consortia of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), can be notoriously resistant to conventional antimicrobial treatments.[1][2] This has spurred intensive research into alternative therapeutic strategies, including the exploration of natural compounds and their synthetic derivatives.
Trans-cinnamaldehyde, the primary bioactive component of cinnamon essential oil, has long been recognized for its broad-spectrum antimicrobial properties.[1][3][4] Its ability to inhibit the growth of and biofilm formation by numerous pathogenic bacteria has made it a subject of significant scientific interest.[5][6][7][8] However, the quest for enhanced potency and optimized pharmacological profiles has led to the synthesis of various cinnamaldehyde analogs. Among these, halogenated derivatives, such as 2-chlorocinnamaldehyde, have emerged as promising candidates. This guide provides an in-depth, objective comparison of the antibiofilm activities of this compound and its parent compound, cinnamaldehyde, supported by experimental data and mechanistic insights.
Comparative Efficacy: A Quantitative Assessment
The effectiveness of an antibiofilm agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible planktonic bacterial growth, and its Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration required to inhibit biofilm formation. While direct, side-by-side comparisons in a single study are not always available, data compiled from various investigations consistently demonstrate that halogenated cinnamaldehyde derivatives often exhibit superior activity to the parent compound.
Studies on a range of bacterial species, including Vibrio parahaemolyticus and Agrobacterium tumefaciens, have shown that chlorinated analogs can inhibit biofilm formation at significantly lower concentrations than trans-cinnamaldehyde.[9][10] For instance, against V. parahaemolyticus, 4-chlorocinnamaldehyde showed potent biofilm inhibition (98.9%) at 100 µg/mL, a concentration at which the parent cinnamaldehyde showed only weak effects.[11] Similarly, against A. tumefaciens, 4-chlorocinnamaldehyde inhibited biofilm formation by 94% at 200 µg/mL, while the parent compound required a higher concentration to achieve a similar effect.[10] The addition of a chlorine atom to the phenyl ring is believed to enhance the molecule's lipophilicity and electrophilic nature, potentially facilitating its passage across the bacterial membrane and interaction with intracellular targets.
| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition Concentration & Efficacy | Reference |
| Cinnamaldehyde | Vibrio parahaemolyticus | 200 | Weak inhibition at 100 µg/mL; Significant inhibition at ≥200 µg/mL | [9][11] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | >95% inhibition at 50 µg/mL | [9][11] |
| Cinnamaldehyde | Agrobacterium tumefaciens | 400 | Significant inhibition at ≥150 µg/mL | [10] |
| 4-Chlorocinnamaldehyde | Agrobacterium tumefaciens | 200 | 94% inhibition at 200 µg/mL | [10] |
| Cinnamaldehyde | Staphylococcus epidermidis | 300 - 500 | Biofilm inhibitory concentration is 4-8 fold higher than MIC | [2] |
| Cinnamaldehyde | Pseudomonas aeruginosa | 11.8 mM (~1560 µg/mL) | Effective at sub-MIC levels | [12] |
Note: Data for 4-chlorocinnamaldehyde is presented as a close structural analog to this compound, reflecting the enhanced potency of chlorinated derivatives.
Mechanistic Insights: Disrupting the Biofilm Life Cycle
Both cinnamaldehyde and its chlorinated derivatives disrupt biofilm formation through a multi-pronged attack on key bacterial processes. However, the enhanced efficacy of this compound can be attributed to a more potent disruption of these pathways.
The formation of a mature biofilm is a stepwise process, beginning with initial attachment to a surface, followed by microcolony formation, maturation, and finally, dispersal. Both compounds have been shown to interfere with the critical early stages of this process.
Caption: Mechanisms of biofilm inhibition by cinnamaldehyde and its derivatives.
2. Inhibition of Motility and Adhesion: The initial attachment of bacteria to a surface is a critical prerequisite for biofilm formation and is often mediated by flagella-driven motility (swimming and swarming) and fimbriae (pili).[4][11] Both cinnamaldehyde and its derivatives significantly inhibit these motility phenotypes.[1][11][12] Studies have demonstrated that these compounds can down-regulate genes involved in flagellar synthesis and function.[9] Furthermore, they reduce the production of fimbriae, which are crucial for the initial adhesion to host cells or abiotic surfaces.[11][17] By preventing bacteria from reaching and adhering to surfaces, these compounds cut off biofilm formation at the source.
3. Impairment of Cell Membrane Integrity: A primary antimicrobial mechanism for cinnamaldehyde is its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[2][3] This action is attributed to its hydrophobic nature, allowing it to integrate into the lipid bilayer.[5] The addition of a chlorine atom in this compound likely enhances this effect. The increased lipophilicity may allow for more efficient partitioning into the cell membrane, while its altered electronic properties could lead to more severe disruption of membrane potential and critical enzymatic functions, such as membrane-bound ATPases.[3]
Standardized Experimental Protocols
To ensure reproducible and comparable results in the study of antibiofilm agents, standardized protocols are essential. Below are methodologies for two of the most common assays.
Experimental Workflow for Antibiofilm Agent Screening
Caption: A typical workflow for screening and characterizing antibiofilm compounds.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This method provides a quantitative measure of total biofilm biomass attached to a surface.
-
Preparation: In a 96-well microtiter plate, add 100 µL of sterile growth medium to each well. Add 100 µL of the test compound (this compound or cinnamaldehyde) at various concentrations (typically a 2-fold serial dilution) to the wells, leaving control wells with medium only.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., adjusted to 0.5 McFarland standard) to each well.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Washing: Carefully discard the medium and planktonic cells from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear. Air dry the plate completely.
-
Solubilization & Quantification: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation between live and dead cells within the structure.
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) in the presence and absence of sub-inhibitory concentrations of the test compounds, following steps 1-3 of the Crystal Violet protocol.
-
Washing: After incubation, gently remove the medium and wash the biofilm once with a sterile buffer (e.g., PBS or saline) to remove planktonic cells.
-
Staining: Add a live/dead staining solution (e.g., SYTO 9 and propidium iodide) to the biofilm according to the manufacturer's instructions. Incubate in the dark for 15-30 minutes. SYTO 9 stains all cells (live and dead) green, while propidium iodide only penetrates cells with compromised membranes (dead cells) and stains them red.
-
Imaging: Gently wash off excess stain. Immediately visualize the biofilm using a confocal laser scanning microscope. Acquire Z-stack images by scanning through the depth of the biofilm.
-
Analysis: Use imaging software to reconstruct 3D images of the biofilm. This allows for the analysis of structural parameters like thickness, biomass, and the ratio of live to dead cells, providing a detailed picture of the compound's effect.[2]
Conclusion and Future Directions
The available evidence strongly indicates that while trans-cinnamaldehyde is an effective natural antibiofilm agent, its efficacy can be significantly enhanced through chemical modification. Halogenated derivatives, including this compound, consistently demonstrate greater potency at lower concentrations against a range of pathogenic bacteria.[9][10][11] This superiority stems from a more potent disruption of key bacterial processes essential for biofilm formation, including quorum sensing, motility, adhesion, and cell membrane integrity.
The enhanced lipophilicity and reactivity conferred by the chlorine substituent likely underlie this improved performance. These findings position this compound and related analogs as highly promising lead compounds in the development of novel anti-infective therapies. Future research should focus on in vivo efficacy studies, toxicity profiling, and exploring synergistic combinations with conventional antibiotics to fully realize their therapeutic potential in combating the persistent threat of biofilm-associated infections.[13]
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Kim, Y., Kim, S., Cho, K., Lee, J., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences, 23(13), 7225. [Link]
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Rossi, M. W., & Heuertz, R. M. (2017). Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability. Clinical Laboratory Science, 30(4), 204-210. [Link]
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Kim, Y., Kim, S., Cho, K., Lee, J., & Lee, J. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. PubMed, 35806244. [Link]
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Manoharan, R. K., Lee, J. H., & Lee, J. (2017). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Microbiology, 8, 1357. [Link]
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Kim, Y., et al. (2022). Antibiofilm activities of trans-cinnamaldehyde (trans-CNMA) and its derivatives. ResearchGate. [Link]
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Adu, E., et al. (2021). Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. MDPI. [Link]
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Albano, M., et al. (2018). Antibacterial and anti-biofilm activities of cinnamaldehyde against S. epidermidis. PubMed. [Link]
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Zhang, C., et al. (2022). Cinnamaldehyde Decreases the Pathogenesis of Aeromonas hydrophila by Inhibiting Quorum Sensing and Biofilm Formation. MDPI. [Link]
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Topa, D., et al. (2018). Cinnamaldehyde disrupts biofilm formation and swarming motility of Pseudomonas aeruginosa. ResearchGate. [Link]
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Mohamed, H. S. H., et al. (2020). Biofilm inhibition percentage caused by the best cinnamaldehyde concentrations (½ MIC and ¼ MIC) against the four strong biofilm formers strains of Acinetobacter. ResearchGate. [Link]
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Manoharan, R. K., et al. (2017). In vitro antibiofilm activities of cinnamaldehyde analogs against C. albicans. ResearchGate. [Link]
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Abraham, N. M., et al. (2020). Activity of Cinnamaldehyde on Quorum Sensing and Biofilm Susceptibility to Antibiotics in Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]
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Zhou, L., et al. (2022). Cinnamaldehyde Resist Salmonella Typhimurium Adhesion by Inhibiting Type I Fimbriae. MDPI. [Link]
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de Almeida, R. S., et al. (2018). Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities. PubMed. [Link]
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Structure-activity relationship of cinnamaldehyde analogs
A Comparative Guide to the Structure-Activity Relationship of Cinnamaldehyde Analogs
Abstract
Cinnamaldehyde, a primary constituent of cinnamon, is a well-documented bioactive compound with a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] However, its clinical application is often hampered by issues of volatility, low stability, and modest potency.[3] This has spurred extensive research into the synthesis of cinnamaldehyde analogs with improved efficacy and drug-like properties. This guide provides a comprehensive comparison of cinnamaldehyde derivatives, focusing on the relationship between their chemical structure and biological activity. We will delve into the critical structural features that govern their mechanism of action and therapeutic potential, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Cinnamaldehyde Scaffold: A Versatile Template for Drug Design
The therapeutic versatility of cinnamaldehyde stems from its unique chemical structure, which features a phenyl ring, an α,β-unsaturated aldehyde, and a conjugated double bond.[4][5] These components serve as key sites for chemical modification to enhance biological activity. The structure-activity relationship (SAR) of cinnamaldehyde analogs is largely dictated by the nature and position of substituents on this scaffold.
The primary reactive sites for biological interaction are the β-carbon of the conjugated double bond and the carbonyl group of the aldehyde, which act as electrophiles.[1][4] These sites can readily react with nucleophilic biomolecules, such as the thiol groups in cysteine residues of proteins, a mechanism central to their biological effects.[5]
Caption: Key sites for chemical modification on the cinnamaldehyde scaffold.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Cinnamaldehyde and its analogs exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.[5][6] Their primary mechanism of action involves disrupting the bacterial cell membrane, inhibiting cell division, and interfering with energy metabolism.[6]
Structure-Activity Relationship Insights:
-
Phenyl Ring Substitutions: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring significantly modulates antimicrobial potency. Halogenated derivatives, such as 3,4-dichloro-cinnamaldehyde and 4-chloro-3-trifluoromethyl-cinnamaldehyde, have shown enhanced activity against Vibrio spp.[7] Similarly, analogs with para-position substitutions have demonstrated improved potency against E. coli, S. aureus, and P. aeruginosa.[3] 4-Nitrocinnamaldehyde, in particular, has shown potent antibacterial and antibiofilm activities.[8]
-
α,β-Unsaturated Carbonyl Group: This Michael acceptor is crucial for activity.[9] Analogs that retain this feature can covalently bind to and inactivate essential bacterial enzymes and proteins, such as the cell division protein FtsZ.[6][10]
-
Aldehyde Group Modification: Conversion of the aldehyde to Schiff bases can lead to derivatives with enhanced antibacterial effects.[5][11] For instance, cinnamaldehyde-γ-aminobutyric acid Schiff base-metal complexes have shown potent activity against S. aureus.[5]
Comparative Data: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| trans-Cinnamaldehyde | E. coli | ~1000 | [10] |
| trans-Cinnamaldehyde | S. aureus | >200 | [9] |
| 4-Nitrocinnamaldehyde | E. coli (UPEC) | 100 | [8] |
| 4-Nitrocinnamaldehyde | S. aureus | 100 | [8] |
| 4-Bromophenyl-substituted analog | A. baumannii | 32 | [10] |
| α-Methylcinnamaldehyde | C. albicans | ≥200 | [9] |
| trans-4-Methylcinnamaldehyde | C. albicans | ≥200 | [9] |
Anticancer Activity
The anticancer properties of cinnamaldehyde analogs are attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit cell proliferation and migration in various cancer cell lines.[12][13]
Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Substitutions: Molecular docking studies suggest that hydroxyl (-OH) and methoxy (-OMe) substitutions on the phenyl ring generally enhance anticancer activity compared to the parent cinnamaldehyde.[14][15] Specifically, ortho-hydroxy cinnamaldehyde showed the best activity against several cancer receptor targets.[14]
-
Chalcone Derivatives: Synthesizing chalcones from cinnamaldehyde has yielded compounds with potent cytotoxic effects. One such derivative (compound 3e in the cited study) demonstrated significant inhibitory activity against human colon cancer (Caco-2) cells with an IC50 of 32.19 µM, while showing no detrimental effects on healthy cells.[16]
-
Aldehyde Group Modification: Derivatives like 2'-benzoyloxycinnamaldehyde and 2-hydroxycinnamaldehyde have been shown to inhibit farnesyl transferase, an enzyme implicated in cancer development.[13]
Comparative Data: IC50 Values of Cinnamaldehyde Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 (at 24h) | [12] |
| Cinnamaldehyde | MCF-7 (Breast Cancer) | 140 (at 48h) | [12] |
| Cinnamaldehyde-based Chalcone (3e) | Caco-2 (Colon Cancer) | 32.19 µM | [16] |
| 2-Hydroxycinnamaldehyde | SW620 (Colon Cancer) | - | [13] |
Anti-inflammatory Activity
Cinnamaldehyde analogs exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[17][18]
Structure-Activity Relationship Insights:
-
Mechanism of Action: Cinnamaldehyde has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response.[17] It also suppresses the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.[19]
-
Cytokine Inhibition: Cinnamaldehyde significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models, including human synoviocytes and peripheral blood mononuclear cells from rheumatoid arthritis patients.[18][19][20]
-
Enzyme Inhibition: The compound can inhibit the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[17]
Key Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented protocols are essential. Below are examples of a typical synthesis and a key biological assay.
Synthesis of a Cinnamaldehyde Schiff Base Derivative (Illustrative)
This protocol describes a general method for synthesizing a Schiff base from cinnamaldehyde and a primary amine, a common strategy for analog development.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve equimolar amounts of cinnamaldehyde and the chosen primary amine separately in a suitable solvent (e.g., ethanol).
-
Reaction: Mix the two solutions in a round-bottom flask. Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of cinnamaldehyde Schiff base derivatives.
MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Caco-2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamaldehyde analogs. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights & Signaling Pathways
Understanding the molecular pathways targeted by cinnamaldehyde analogs is crucial for rational drug design. For instance, in cancer, cinnamaldehyde can trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Simplified signaling pathway for cinnamaldehyde-induced apoptosis in cancer cells.
Future Perspectives & Conclusion
The study of cinnamaldehyde analogs continues to be a promising area for the development of novel therapeutic agents. The core structure provides a robust scaffold that can be fine-tuned to enhance potency and selectivity against various diseases. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models can accelerate the design of new analogs with optimized activity.[21][22]
-
Targeted Delivery Systems: Overcoming the limitations of cinnamaldehyde, such as poor water solubility and stability, through nanoencapsulation or other drug delivery technologies can improve its bioavailability and therapeutic efficacy.[2][20]
-
Synergistic Combinations: Investigating the synergistic effects of cinnamaldehyde analogs with existing drugs could lead to more effective combination therapies, particularly in cancer and infectious diseases.[3]
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Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Relationship. Sciforum. [Link]
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CINNAMALDEHYDE ANALOGUES: A NOVEL THERAPEUTIC AGENT FOR RHEUMATOID ARTHRITIS. ResearchGate. [Link]
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Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. ResearchGate. [Link]
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Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. [Link]
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Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice. PubMed. [Link]
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Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats. PubMed. [Link]
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Cross-Validation of 2-Chlorocinnamaldehyde's Anticancer Activity: A Comparative Guide for Researchers
In the landscape of novel anticancer agents, natural products and their synthetic derivatives continue to be a fertile ground for discovery. Cinnamaldehyde, the primary constituent of cinnamon oil, has long been recognized for its diverse biological activities, including promising anticancer properties.[1][2] This has spurred investigations into its derivatives, with the aim of enhancing potency and specificity. Among these, 2-Chlorocinnamaldehyde (2-CCA) has emerged as a compound of interest. This guide provides a comprehensive cross-validation of 2-CCA's activity across different cancer cell lines, comparing its performance with its parent compound and other halogenated analogs. We will delve into the underlying mechanisms of action and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Cinnamaldehyde Family: A Foundation of Anticancer Potential
Cinnamaldehyde (CA) exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that feed a tumor).[3][4] Its activity has been documented in a wide range of cancer cell lines, including those of the breast, colon, lung, and prostate.[1][3][5] The pro-apoptotic effects of CA are often linked to the generation of reactive oxygen species (ROS), which can trigger the mitochondrial apoptotic pathway.[3]
The Impact of Halogenation: A Strategy to Enhance Efficacy
The addition of a halogen atom, such as chlorine, to the cinnamaldehyde structure can significantly modulate its bioactivity. Halogenation can alter the compound's lipophilicity, electronic properties, and steric profile, which in turn can influence its cellular uptake, target engagement, and metabolic stability. In the case of 2-CCA, the presence of a chlorine atom at the ortho position of the phenyl ring is hypothesized to enhance its electrophilicity, potentially leading to more potent interactions with cellular nucleophiles and thereby augmenting its anticancer effects.
Cross-Validation of this compound's Cytotoxic Activity
While extensive data exists for cinnamaldehyde, specific cross-validation studies for 2-CCA across a broad panel of cancer cell lines are still emerging. This guide compiles available data and provides a comparative framework against its parent compound and other relevant derivatives.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for 2-CCA and its comparators in various cancer cell lines. It is important to note that direct comparative studies are limited, and these values are compiled from different sources. Experimental conditions can influence IC50 values, and therefore, these should be considered as a guide for further investigation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (2-CCA) | HCT116 | Colon | Data not readily available | |
| HT-29 | Colon | Data not readily available | ||
| MCF-7 | Breast | Data not readily available | ||
| MDA-MB-231 | Breast | Data not readily available | ||
| A549 | Lung | Data not readily available | ||
| NCI-H460 | Lung | Data not readily available | ||
| Cinnamaldehyde (CA) | HCT116 | Colon | ~50-100 | [6] |
| HT-29 | Colon | 9.12 µg/mL (~69 µM) | [5] | |
| LoVo | Colon | 9.48 µg/mL (~72 µM) | [5] | |
| MCF-7 | Breast | 58 µg/mL (~439 µM) at 24h | [5] | |
| MDA-MB-231 | Breast | 16.9 µg/mL (~128 µM) at 24h | [5] | |
| A549 | Lung | ~80 µg/mL (~605 µM) | [7] | |
| 2-Hydroxycinnamaldehyde (HCA) | DU145 | Prostate | ~10-20 | [2] |
| HCT116 | Colon | Inhibits proliferation | [8] | |
| Other Halogenated Derivatives | 2-Bromocinnamaldehyde | - | Data not readily available | |
| 2-Fluorocinnamaldehyde | - | Data not readily available | ||
| 4-Chlorocinnamaldehyde | - | Data not readily available |
Note: The absence of readily available IC50 data for 2-CCA highlights the need for further research in this area.
Mechanistic Insights: How 2-CCA Induces Cancer Cell Death
The proposed mechanism of action for 2-CCA largely mirrors that of its parent compound, cinnamaldehyde, but with potentially enhanced potency. The core mechanisms include:
-
Induction of Apoptosis: 2-CCA is expected to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is likely mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[3]
-
Cell Cycle Arrest: Cinnamaldehyde and its derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[5]
-
Inhibition of Key Signaling Pathways: The Wnt/β-catenin and PI3K/Akt signaling pathways, which are often dysregulated in cancer and promote cell survival and proliferation, are known targets of cinnamaldehyde.[3][9] It is plausible that 2-CCA also modulates these pathways.
Signaling Pathway of 2-CCA Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols for Cross-Validation
To facilitate further research and validation, this section provides detailed protocols for key experiments.
Experimental Workflow Overview
Caption: General workflow for cross-validating the anticancer activity of 2-CCA.
A. Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (2-CCA) and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-CCA and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
2-CCA and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-CCA and comparators for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
C. Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the levels of key apoptotic and signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Comparative Performance and Future Directions
The available, albeit limited, data suggests that halogenated cinnamaldehydes hold promise as anticancer agents. While direct comparisons are needed, the structural modifications to the parent cinnamaldehyde molecule appear to be a viable strategy for enhancing its therapeutic potential.
Future research should focus on:
-
Systematic Screening of 2-CCA: A comprehensive study evaluating the IC50 values of 2-CCA across a diverse panel of cancer cell lines is crucial to establish its activity spectrum.
-
Head-to-Head Comparisons: Direct comparative studies of 2-CCA against its parent compound and other halogenated analogs under identical experimental conditions will provide a clearer picture of its relative potency.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2-CCA will be essential for its further development.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of 2-CCA.
Conclusion
This compound represents a promising lead compound in the development of novel anticancer therapies derived from natural products. While the current body of evidence is still in its early stages, the foundational research on cinnamaldehyde and its derivatives provides a strong rationale for further investigation. The protocols and comparative framework provided in this guide are intended to empower researchers to contribute to the cross-validation of 2-CCA's activity and unlock its full therapeutic potential.
References
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Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. (n.d.). MDPI. [Link]
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Cinnamaldehyde (CA) induces the apoptosis of NSCLC cells. (A) A549... (n.d.). ResearchGate. [Link]
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Chlorogenic Acid and Cinnamaldehyde in Combination Inhibit Metastatic Traits and Induce Apoptosis via Akt Downregulation in Breast Cancer Cells. (n.d.). MDPI. [Link]
-
The role and mechanism of cinnamaldehyde in cancer. (n.d.). PMC. [Link]
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Systematic Transcriptome Analysis Reveals the Inhibitory Function of Cinnamaldehyde in Non-Small Cell Lung Cancer. (2021). PubMed Central. [Link]
-
Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer. (2017). PubMed. [Link]
-
Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells. (1998). PubMed. [Link]
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Combination Therapy with Cinnamaldehyde and Hyperthermia Induces Apoptosis of A549 Non-Small Cell Lung Carcinoma Cells via Regulation of Reactive Oxygen Species and Mitogen-Activated Protein Kinase Family. (n.d.). NIH. [Link]
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Cinnamaldehyde Induces Cell Apoptosis Mediated by a Novel Circular RNA hsa_circ_0043256 in Non-Small Cell Lung Cancer. (2017). PubMed. [Link]
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Compounds (2, 4-9) show potent and selective inhibition of breast... (n.d.). ResearchGate. [Link]
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Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). NIH. [Link]
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Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). MDPI. [Link]
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Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). (n.d.). PMC. [Link]
-
2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. (n.d.). NIH. [Link]
-
Antitumor activity of 2-hydroxycinnamaldehyde for human colon cancer cells through suppression of β-catenin signaling. (2013). PubMed. [Link]
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2-Hydroxycinnamaldehyde inhibits the epithelial-mesenchymal transition in breast cancer cells. (n.d.). ResearchGate. [Link]
-
The role and mechanism of cinnamaldehyde in cancer. (n.d.). Journal of Food and Drug Analysis. [Link]
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Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1. (2023). PubMed. [Link]
-
Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine. (n.d.). NIH. [Link]
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The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells. (n.d.). MDPI. [Link]
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Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. (2023). Semantic Scholar. [Link]
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Cytotoxicity (IC 50 ± SEM) of 1-6, 15-19, 23-28, 32-34, and DEAB on MCF7, MDA-MB-231, and PC-3 cell lines after treatment for 48 h; n = 3. (n.d.). ResearchGate. [Link]
-
Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. (2024). NIH. [Link]
-
In vitro anticancer studies of cinnamaldehyde or its natural congeners. (n.d.). ResearchGate. [Link]
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Structure–activity analysis of 2′-modified cinnamaldehyde analogues as potential anticancer agents. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). PMC. [Link]
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Two Promising Anti-Cancer Compounds, 2-Hydroxycinnaldehyde and 2- Benzoyloxycinnamaldehyde: Where do we stand? (2021). Bentham Science. [Link]
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2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. (n.d.). PubMed. [Link]
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A Multi-Spectroscopic Approach to the Structural Confirmation of 2-Chlorocinnamaldehyde
A Comparative Guide for Analytical and Synthetic Chemists
As a Senior Application Scientist, I've frequently observed that the successful progression of a drug development pipeline or a synthetic campaign hinges on the unambiguous structural confirmation of key intermediates and final compounds. 2-Chlorocinnamaldehyde, a valuable building block in the synthesis of various pharmaceutical and specialty chemical products, is no exception. Its biological activity and reaction specificity are intrinsically linked to its precise molecular architecture—the trans configuration of the alkene, the ortho-position of the chloro-substituent, and the integrity of the α,β-unsaturated aldehyde system.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify the structure of this compound. We will move beyond simply listing data points to explaining the causality behind the expected spectral features. This multi-faceted approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), creates a self-validating system for structural elucidation, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Visualizing this compound
Before delving into the spectral data, it is crucial to have a clear blueprint of the molecule. The following diagram illustrates the structure of (E)-3-(2-chlorophenyl)prop-2-enal, with atoms numbered for convenient reference during spectral assignment.
Caption: Structure of (E)-2-Chlorocinnamaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: The power of ¹H NMR lies in its ability to confirm the stereochemistry of the double bond. A large coupling constant (J > 15 Hz) between the vinylic protons (H2 and H3) is definitive proof of a trans configuration, which is critical for the molecule's intended reactivity and biological fit. Furthermore, the distinct chemical shifts and splitting patterns of the aldehydic and aromatic protons provide a complete picture of the molecule's framework. ¹³C NMR complements this by confirming the presence of all nine unique carbon atoms, including the characteristic downfield shifts for the carbonyl and aromatic carbons.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are necessary for quantitative accuracy, though for simple identification, standard parameters are usually sufficient.
Data Interpretation: A Comparative Analysis
The following tables summarize the expected ¹H and ¹³C NMR data, benchmarked against the parent trans-cinnamaldehyde molecule. The ortho-chloro substituent exerts a significant electronic and steric influence, causing predictable shifts in the spectral data.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ) ppm for this compound | Multiplicity | Coupling Constant (J) Hz | Comparison with Cinnamaldehyde[1][2] |
|---|---|---|---|---|
| H-1 (Aldehyde) | ~9.75 | Doublet (d) | ~7.6 | Slightly downfield due to electronic effects. |
| H-3 (Vinyl) | ~7.80 | Doublet (d) | ~16.0 | Downfield shift due to proximity to the electron-withdrawing ring. |
| Aromatic Protons | ~7.30 - 7.60 | Multiplet (m) | - | Complex, overlapping pattern; shifted relative to cinnamaldehyde's ~7.4-7.6 ppm region. |
| H-2 (Vinyl) | ~6.70 | Doublet of Doublets (dd) | ~16.0, ~7.6 | The large coupling confirms trans geometry. The smaller coupling is to the aldehyde proton. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Comparison with Cinnamaldehyde[2][3] |
|---|---|---|
| C-1 (C=O) | ~193.0 | Minor shift from cinnamaldehyde's ~193.8 ppm. |
| C-3 (Vinyl) | ~150.0 | Shifted relative to cinnamaldehyde's ~152.9 ppm. |
| C-2' (C-Cl) | ~135.0 | Substituted carbon, significantly shifted. |
| C-1' (Ar-C) | ~132.5 | Shifted due to ortho-substituent. |
| Aromatic CH | ~127.0 - 131.0 | Multiple signals in this region. |
| C-2 (Vinyl) | ~129.0 | Shifted relative to cinnamaldehyde's ~128.7 ppm. |
Caption: Logical workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Rapid Functional Group Fingerprinting
While NMR provides the skeletal map, IR spectroscopy offers a quick and reliable confirmation of the key functional groups present. It is an excellent first-pass technique for verifying the synthesis of this compound from its precursors.
Expertise & Rationale: The diagnostic value of IR lies in its sensitivity to bond vibrations. For this molecule, the most telling absorption is the C=O stretch of the aldehyde. Its position is lowered from a typical saturated aldehyde (~1730 cm⁻¹) to ~1685 cm⁻¹ due to conjugation with both the alkene and the aromatic ring.[4][5] This conjugation effect is a key piece of evidence. Additionally, the presence of the aldehydic C-H stretch (~2700-2850 cm⁻¹) and the C=C stretches provide a comprehensive fingerprint.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The ATR technique is ideal for liquid samples like this compound, requiring minimal sample preparation.[7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing interfering signals from atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a single drop of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Interpretation: Key Vibrational Modes
The IR spectrum provides a clear signature confirming the essential structural motifs.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale for Confirmation |
|---|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2820, ~2720 | Medium, Sharp | Aldehydic C-H Stretch | A highly diagnostic pair of peaks for an aldehyde functional group.[6][8] |
| ~1685 | Strong, Sharp | Conjugated C=O Stretch | Position indicates conjugation with both C=C and the aromatic ring.[9] |
| ~1625 | Strong | Alkene C=C Stretch | Confirms the vinylic double bond. |
| ~1575, ~1475 | Medium-Strong | Aromatic C=C Stretch | Confirms the skeletal vibrations of the phenyl ring. |
| ~750 | Strong | C-Cl Stretch | Indicates the presence of the chloro-substituent on the aromatic ring. |
Mass Spectrometry (MS): The Final Molecular Weight Verdict
Mass spectrometry provides the ultimate confirmation of molecular weight and formula, acting as the final arbiter in the structural elucidation process. Electron Ionization (EI) is a standard technique that provides both a molecular ion and a reproducible fragmentation pattern.
Expertise & Rationale: The first critical piece of data from the mass spectrum is the molecular ion (M⁺) peak. For C₉H₇ClO, the monoisotopic mass is ~166.02 Da.[10][11] Critically, the presence of a single chlorine atom will produce a characteristic isotopic pattern: an "M+2" peak at m/z 168 with an intensity that is approximately one-third of the M⁺ peak. This isotopic signature is undeniable proof of the presence of one chlorine atom. The fragmentation pattern further corroborates the structure, with predictable losses of functional groups.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing volatile compounds like this compound, as it provides both separation and identification.[12]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 100°C, ramp to 250°C).
-
MS Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
Data Interpretation: Molecular Ion and Fragmentation Pathways
The mass spectrum provides a molecular fingerprint that confirms both the elemental composition and key structural features.
Table 4: Key Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment Identity | Significance for Structure Confirmation |
|---|---|---|
| 166, 168 | [M]⁺, [M+2]⁺ | Molecular ion. The ~3:1 intensity ratio confirms the presence of one chlorine atom.[10] |
| 137 | [M-CHO]⁺ | Loss of the formyl radical, confirming the aldehyde group. |
| 131 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 102 | [C₈H₆]⁺ | Subsequent loss of H and CO from the [M-Cl]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[13] |
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion: A Unified and Self-Validating System
The structural confirmation of this compound is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal spectroscopic methods.
-
NMR Spectroscopy provides the definitive structural map, confirming atomic connectivity and the crucial trans stereochemistry of the alkene.
-
IR Spectroscopy offers a rapid and inexpensive method to verify the presence of all key functional groups, most notably the conjugated aldehyde.
-
Mass Spectrometry delivers the final verdict on molecular weight and elemental formula, with the chlorine isotope pattern serving as an unambiguous marker.
By employing this multi-spectroscopic approach, researchers can have the utmost confidence in the identity and integrity of their material. This rigorous validation is a non-negotiable cornerstone of sound science, ensuring that subsequent synthetic transformations or biological assays are built upon a foundation of confirmed molecular truth.
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Liptaj, T., Remko, M., & Polčin, J. (1980). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. Collection of Czechoslovak Chemical Communications, 45(2), 330-334. Retrieved from [Link][15]
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A Comparative Guide to the Efficacy of 2-Chlorocinnamaldehyde and its Analogs Against Drug-Resistant Bacteria
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the scientific community is in a perpetual search for novel therapeutic agents. The waning pipeline of new antibiotics from traditional sources has pivoted research towards naturally occurring compounds and their synthetic derivatives. Among these, cinnamaldehyde, the primary constituent of cinnamon oil, and its analogs have emerged as promising candidates. This guide provides an in-depth, objective comparison of the efficacy of 2-Chlorocinnamaldehyde (2-CCA) and related compounds against drug-resistant bacteria, supported by experimental data and protocols for the research and drug development professional.
The Rising Tide of Antibiotic Resistance and the Promise of Cinnamaldehyde Derivatives
The emergence of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Gram-negative bacteria, has rendered many conventional antibiotics ineffective.[1] This crisis necessitates the exploration of alternative strategies, including the development of compounds that can either act as standalone antimicrobials or as adjuvants to resensitize resistant bacteria to existing drugs.
trans-Cinnamaldehyde has demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria, yeasts, and molds.[2][3] Its derivatives, particularly halogenated compounds like this compound, are being investigated for potentially enhanced potency and altered mechanisms of action.[4] The addition of a chlorine atom to the cinnamaldehyde scaffold can modify its electronic properties and lipophilicity, potentially leading to improved interaction with bacterial targets.
Antibacterial Spectrum: A Comparative Analysis
The efficacy of an antimicrobial agent is fundamentally defined by its spectrum of activity. While extensive data on this compound is still emerging, we can infer its potential by examining its parent compound, trans-cinnamaldehyde, and other halogenated derivatives.
Studies have shown that cinnamaldehyde and its derivatives are effective against both Gram-positive and Gram-negative bacteria.[5] For instance, certain cinnamaldehyde analogs have shown significant activity against Acinetobacter baumannii, a notoriously difficult-to-treat Gram-negative pathogen.[4] In the case of MRSA, trans-cinnamaldehyde not only inhibits its growth but also disrupts biofilm formation, a key virulence factor.[6][7]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Cinnamaldehyde and its Derivatives against Representative Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Acinetobacter baumannii | Escherichia coli | Klebsiella pneumoniae (MDR) |
| trans-Cinnamaldehyde | 50-100 µM[6] | - | 780 µg/mL[3] | Inhibitory effect observed[8] |
| 2,4-dichloro-cinnamaldehyde derivative | 64 µg/mL[4] | 64 µg/mL[4] | >128 µg/mL[4] | >128 µg/mL[4] |
| 4-bromo-cinnamaldehyde derivative | - | 32 µg/mL[4] | >128 µg/mL[4] | >128 µg/mL[4] |
| Gentamicin | - | 16 µg/mL[4] | - | - |
| Amoxicillin | - | 64 µg/mL[4] | - | - |
Note: The data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action
The antibacterial activity of cinnamaldehyde and its derivatives is believed to be multifactorial, which is a desirable trait in combating the development of resistance. The proposed mechanisms include:
-
Cell Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Enzyme Inhibition: Cinnamaldehyde is known to inhibit bacterial enzymes that are crucial for metabolism and cell wall synthesis.
-
Inhibition of Cell Division: Some cinnamaldehyde analogs have been shown to interfere with the bacterial cell division process, potentially by targeting proteins like FtsZ.[4]
-
Downregulation of Virulence Factors: In MRSA, trans-cinnamaldehyde has been shown to suppress the expression of the mecA gene, which codes for the penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[9][10] It also targets the staphylococcal accessory regulator (SarA), a key regulator of virulence and antibiotic resistance.[1][11]
Below is a diagram illustrating the proposed mechanisms of action.
Caption: Proposed antibacterial mechanisms of this compound.
Synergistic Potential: A Force Multiplier Against Resistance
A highly promising application of 2-CCA and its analogs is their use in combination with conventional antibiotics. This synergistic approach can restore the efficacy of antibiotics to which bacteria have developed resistance, potentially at lower and less toxic doses.[12]
trans-cinnamaldehyde has demonstrated significant synergistic effects with β-lactam antibiotics against MRSA.[9] By inhibiting the expression of mecA and PBP2a, it effectively lowers the barrier to β-lactam activity.[9][10] Time-kill assays have confirmed that these combination therapies can lead to a more rapid and complete eradication of bacteria compared to either agent alone.[9]
Table 2: Synergistic Effects of trans-Cinnamaldehyde (TCA) with Conventional Antibiotics against MRSA
| Antibiotic | Fold Reduction in MIC of Antibiotic (in combination with TCA) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Amikacin | Up to 16-fold[9] | ~0.27[9] | Synergy |
| Gentamicin | Significant reduction[9] | < 0.5[9] | Synergy |
| Oxacillin | At least 2-fold[9] | - | Synergy |
| Vancomycin | Significant reduction[9] | < 0.5[9] | Synergy |
FICI ≤ 0.5 indicates synergy.
In Vivo Efficacy and Toxicological Profile
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. Animal studies with cinnamaldehyde have shown promising results. In a mouse model of infection with MDR Klebsiella pneumoniae, treatment with cinnamaldehyde led to a significant reduction in bacterial load in the blood and peritoneal fluid.[8]
Regarding toxicity, cinnamaldehyde and its derivatives are generally considered to have a favorable safety profile, especially given their natural origin. However, at higher concentrations, they can cause skin and eye irritation.[13] Acute toxicity studies in rodents have reported effects such as diarrhea and depression at high doses.[14] The environmental toxicity of cinnamaldehydes is also a consideration, as they can be harmful to aquatic life.[15] Further toxicological studies are essential to determine the therapeutic window for 2-CCA and other derivatives.
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and validity of research findings, standardized protocols are paramount. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of 2-CCA Stock Solution and Serial Dilutions:
-
Prepare a stock solution of 2-CCA in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the 2-CCA stock solution in MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted 2-CCA.
-
Include a positive control (bacteria in MHB without 2-CCA) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of 2-CCA that completely inhibits visible bacterial growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Concluding Remarks
This compound and its related analogs represent a promising avenue of research in the fight against antibiotic-resistant bacteria. Their multifaceted mechanism of action, potential for broad-spectrum activity, and ability to act synergistically with existing antibiotics make them attractive candidates for further development. While more research is needed to fully elucidate the efficacy and safety of 2-CCA specifically, the existing body of evidence for cinnamaldehyde derivatives provides a strong foundation for optimism. As we continue to explore the vast chemical space of natural and synthetic compounds, a thorough and methodologically sound approach will be crucial in identifying and validating the next generation of antimicrobial agents.
References
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Ribeiro, I., et al. (n.d.). Evaluation of cinnamaldehyde and cinnamic acid derivatives in microbial growth control. ResearchGate. Retrieved from [Link]
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Manogaran, M., et al. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
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Rossi, M. W., & Heuertz, R. M. (n.d.). Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability. Laboratory Medicine. Retrieved from [Link]
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Li, X., et al. (2022, August 29). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. Retrieved from [Link]
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O'Sullivan, G., et al. (2019, November 7). A review of cinnamaldehyde and its derivatives as antibacterial agents. Maynooth University Research Archive Library. Retrieved from [Link]
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Manogaran, M., et al. (n.d.). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers. Retrieved from [Link]
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Zimmerman, B. (2018, April 9). Researchers pinpoint 2 chemical compounds to fight MRSA. Becker's Hospital Review. Retrieved from [Link]
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Wang, S., et al. (2024, June 14). Cinnamaldehyde targets SarA to enhance β-lactam antibiotic activity against methicillin-resistant Staphylococcus aureus. PubMed Central. Retrieved from [Link]
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Duarte, A., et al. (n.d.). Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach. MDPI. Retrieved from [Link]
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Wang, S., et al. (2024, June 14). Cinnamaldehyde targets SarA to enhance β-lactam antibiotic activity against methicillin-resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]
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Wang, S., et al. (2021, March 9). Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus. PubMed Central. Retrieved from [Link]
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de Almeida, R. S., et al. (2021, February 18). New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. PubMed Central. Retrieved from [Link]
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da Silva, A. P., et al. (2023, July 1). Antimicrobial activity of cinnamaldehyde against multidrug-resistant Klebsiella pneumoniae: an in vitro and in vivo study. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Silico Efficacy: Comparative Docking Studies of Cinnamaldehyde Derivatives
Introduction: The Therapeutic Promise of a Common Spice
Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, has long been recognized for its diverse therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Its unique chemical structure, featuring an aromatic ring and an α,β-unsaturated aldehyde group, serves as a versatile scaffold for synthetic modification, leading to the development of numerous derivatives with enhanced biological activity.[2] The core of its bioactivity is often attributed to its role as a Michael acceptor, allowing for nucleophilic attack at the β-carbon, a feature that can be fine-tuned through chemical modification.[2]
In the modern drug discovery landscape, computational methods like molecular docking have become indispensable for rapidly screening and rationalizing the therapeutic potential of natural products and their analogs.[4][5][6] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and stability of the resulting complex.[4][6] This in silico approach provides critical insights into structure-activity relationships (SAR), guiding the optimization of lead compounds before undertaking costly and time-consuming experimental validations.[4][7]
This guide offers a comparative analysis of molecular docking studies performed on cinnamaldehyde derivatives against a range of validated protein targets. We will explore how subtle chemical modifications to the cinnamaldehyde backbone influence binding affinities and interaction patterns, thereby modulating their efficacy as potential therapeutic agents. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate natural product-based drug discovery.
Comparative Docking Performance: Cinnamaldehyde Derivatives vs. Key Protein Targets
The versatility of the cinnamaldehyde scaffold has been explored against a wide array of protein targets implicated in various diseases. The following sections compare the docking performance of these derivatives, providing quantitative data to illustrate how structural modifications impact binding efficacy.
Anticancer Targets
Cinnamaldehyde and its derivatives have demonstrated significant potential as anticancer agents by interacting with various proteins involved in cancer progression, pH regulation, and cell signaling.[1][2][3] One study systematically investigated hydroxy (-OH) and methoxy (-OMe) derivatives of cinnamaldehyde against a panel of seven anticancer receptor types, revealing that these substitutions generally enhance anticancer activity compared to the parent compound.[8][9]
For instance, 2-Hydroxycinnamaldehyde (o-OH CM) showed particularly strong interactions with targets like human Carbonic Anhydrase IX (hCA IX) and Matrix Metalloproteinase-2 (MMP-2).[1][10] In another study, novel cinnamaldehyde-chalcone hybrids were synthesized and docked against succinate dehydrogenase (SDH), a crucial enzyme in the TCA cycle. The bromoethane chalcone derivative (5n) exhibited a remarkably high binding affinity, significantly stronger than the known SDH inhibitor, malonate.[3][11]
Table 1: Comparative Docking Data of Cinnamaldehyde Derivatives Against Anticancer Targets
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | Key Interacting Residues |
| 2-Hydroxycinnamaldehyde | hCA IX | 5FL6 | -5.51 | 91.42 µM | Not Specified |
| 2-Hydroxycinnamaldehyde | MMP-2 | 1HOV | -5.09 | 186.00 µM | Not Specified |
| Cinnamaldehyde-Chalcone (5n) | Succinate Dehydrogenase (SDH) | Not Specified | -12.9 | 3.44 x 10⁻¹⁰ µM | Not Specified |
| Malonate (Control) | Succinate Dehydrogenase (SDH) | Not Specified | -4.8 | 3.01 x 10⁻⁴ µM | Not Specified |
| Cinnamaldehyde | MMP9 | Not Specified | -6.2 | Not Specified | Not Specified |
| Doxycycline (Control) | MMP9 | Not Specified | -5.8 | Not Specified | Not Specified |
| Cinnamaldehyde | PI3K (p110α) | Not Specified | -6.4 | Not Specified | Not Specified |
Data synthesized from multiple studies.[3][10][12][13]
Antimicrobial and Antifungal Targets
The antimicrobial properties of cinnamaldehyde are well-documented.[14][15] Docking studies have been instrumental in elucidating the mechanisms behind this activity. A primary target in bacteria is the FtsZ protein, which is essential for cell division.[14] Cinnamaldehyde and its derivatives are proposed to bind to a cleft adjacent to the H7 core helix of FtsZ, inhibiting its polymerization and GTPase activity, leading to an elongated cell phenotype and arrested division.[14][16]
In the fungal domain, particularly against Candida species, cinnamaldehyde is thought to act on the cell membrane. Docking studies suggest a mechanism involving ergosterol complexation and binding to enzymes involved in the formation of the cytoplasmic membrane.[17][18]
Table 2: Comparative Docking Data of Cinnamaldehyde Derivatives Against Antimicrobial Targets
| Derivative | Target Organism | Target Protein/Component | Key Finding |
| Halogenated Cinnamaldehyde Analogs | Acinetobacter baumannii | FtsZ Protein | Inhibit polymerization and GTPase activity; bind in the interdomain cleft.[14] |
| 2-nitro & 4-nitro Cinnamaldehyde | Streptococcus pyogenes | LuxS (Quorum Sensing) | Higher binding efficiency than parent cinnamaldehyde, reducing biofilm formation.[19] |
| Cinnamaldehyde | Candida spp. | Ergosterol / Membrane Enzymes | Likely mechanism involves ergosterol complexation, disrupting the cell membrane.[17] |
Anti-inflammatory and Other Targets
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in this process. Schiff bases derived from cinnamaldehyde have been screened against COX-2, with several analogs showing high binding energies and significant anti-inflammatory activity comparable to the standard drug Indomethacin.[20][21] In another context, α-substituted derivatives of cinnamaldehyde have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. Docking results indicated that these derivatives interact with amino acid residues in the active site, but not with the copper ions, to inhibit enzyme activity.[22][23]
Table 3: Comparative Docking Data of Cinnamaldehyde Derivatives Against Other Key Targets
| Derivative Class | Target Protein | Key Finding | Binding Energy Range (kcal/mol) |
| Cinnamaldehyde Schiff Bases | COX-2 | Binding interactions with key residues like Phe478, Glu479, and Asp497.[20] | -4.59 to -4.85 |
| α-substituted Derivatives | Tyrosinase | Interact with active site residues to inhibit both monophenolase and diphenolase activity.[22][23] | Not Specified |
| Conjugated Dienones | Monoamine Oxidase-B (MAO-B) | Potent, selective, and reversible competitive inhibitors.[24] | Not Specified (IC₅₀ as low as 2.82 nM) |
Experimental Protocol: A Validated Molecular Docking Workflow
Executing a robust molecular docking study requires careful preparation of both the protein and the ligand, followed by a systematic docking and analysis procedure.[4][7] The following protocol outlines a generalized workflow, explaining the causality behind each step, primarily using the widely-cited AutoDock software as a model.[2][8][20]
Step 1: Protein Preparation
The foundation of a reliable docking study is a high-quality protein structure.
-
Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB) (rcsb.org).[13]
-
Rationale: The crystal structure provides the precise atomic coordinates necessary for simulating interactions. The choice of PDB entry is critical; factors to consider include resolution, R-factor, and the presence of co-crystallized ligands, which can help validate the binding site.
-
Cleaning the Structure: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. The co-crystallized native ligand should be saved separately for later validation.
-
Rationale: Water molecules can interfere with the docking algorithm and are often not conserved. Removing them simplifies the system. The native ligand is the "gold standard" for validating your docking protocol.
-
Adding Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Kollman charges).
-
Rationale: Hydrogen atoms are often not resolved in crystal structures but are crucial for forming hydrogen bonds. Correct charge assignment is essential for accurately calculating electrostatic interactions, a key component of the docking score.
-
File Conversion: Convert the prepared protein file into the PDBQT format required by AutoDock. This format includes atomic charges and atom type definitions.
Step 2: Ligand Preparation
The small molecule (ligand) must also be properly prepared for docking.
-
Structure Generation: Obtain the 2D or 3D structure of the cinnamaldehyde derivative. This can be done using chemical drawing software (e.g., ChemDraw) or from databases like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: Energy minimization finds the lowest energy conformation of the ligand, which is its most stable state and the most likely to be biologically relevant. This step removes steric strain from the initial 3D structure.
-
Defining Torsions: Identify the rotatable bonds in the ligand.
-
Rationale: Allowing these bonds to rotate gives the ligand conformational flexibility, enabling it to adapt its shape to fit the protein's binding pocket. This is critical for realistic binding prediction.
-
File Conversion: Save the final ligand structure in the PDBQT format.
Step 3: The Docking Procedure
-
Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the protein. If a co-crystallized ligand was present, center the box on its location.
-
Rationale: The docking algorithm will confine its search for binding poses within this grid box. This dramatically increases computational efficiency by focusing only on the region of interest.
-
Running the Docking Algorithm: Execute the docking simulation using an algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock. This will generate multiple possible binding poses for the ligand.
-
Rationale: The LGA is a stochastic method that explores a wide range of ligand positions, orientations, and conformations to find the most favorable binding modes. Running multiple independent simulations helps ensure the global minimum energy pose is found.
-
Protocol Validation (Redocking): As a critical self-validating step, perform redocking. Dock the co-crystallized native ligand back into the protein's binding site.
-
Rationale: A successful redocking, where the predicted pose closely matches the original crystal structure pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), validates that your chosen docking parameters can accurately reproduce a known binding mode.[10]
Step 4: Analysis of Results
-
Clustering and Ranking: The resulting poses are clustered based on their conformational similarity (RMSD) and ranked by their estimated binding energy.
-
Rationale: The pose with the lowest binding energy is considered the most stable and is the most likely binding mode. Clustering helps to identify families of similar, low-energy poses.
-
Interaction Analysis: Visualize the top-ranked pose in molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).[25] Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
-
Rationale: This final step provides the crucial mechanistic insights. Understanding which residues the ligand interacts with explains the basis of its binding affinity and can guide future chemical modifications to improve potency and selectivity.
Visualizing the Process
Diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: A generalized workflow for in silico molecular docking studies.[10]
Beyond Docking: The Importance of Integrated Computational Approaches
While molecular docking is a powerful tool for predicting binding modes, it is often a starting point.[4] For a more dynamic and comprehensive understanding of ligand-protein interactions, docking studies are frequently combined with other computational methods, such as molecular dynamics (MD) simulations.[4][7]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the protein-ligand complex over time (e.g., 50-100 nanoseconds).[12] This provides insights into the stability of the predicted binding pose, revealing whether the ligand remains securely bound or dissociates. It can also uncover subtle conformational changes in the protein upon ligand binding that are not captured by static docking.[12]
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. It can be used in conjunction with docking to filter large compound libraries and identify novel scaffolds.[4]
The integration of these methods provides a more robust and reliable prediction of a compound's biological activity, bridging the gap between static pictures and dynamic biological reality.
Conclusion and Future Directions
The in silico studies presented in this guide collectively demonstrate that cinnamaldehyde derivatives are a promising class of compounds with tunable activity against a wide range of therapeutic targets. Molecular docking has proven invaluable in rationalizing the observed structure-activity relationships, showing how modifications to the cinnamaldehyde scaffold—such as the addition of hydroxyl, methoxy, or halogen groups—can significantly enhance binding affinity and specificity.[1][20][22] The consistent correlation between favorable docking scores and positive in vitro or in vivo results underscores the predictive power of this computational approach.[20]
However, it is crucial to acknowledge the limitations. Docking provides a static, time-averaged snapshot of a dynamic process. The scoring functions used to estimate binding affinity are approximations and may not always perfectly correlate with experimental data. Therefore, the most impactful research combines docking with validation through other computational techniques like MD simulations and, most importantly, with rigorous experimental validation.[4][7][12]
Future research should focus on leveraging these computational insights to design novel cinnamaldehyde derivatives with improved pharmacokinetic profiles and multi-target capabilities. As computational power increases and algorithms become more sophisticated, the synergy between in silico prediction and experimental biology will continue to accelerate the journey of natural products from traditional remedies to clinically validated therapeutics.
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Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). ResearchGate. Available at: [Link]
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Alpha-Substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. (2015). ACS Publications. Available at: [Link]
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Cinnamaldehyde Analogs: Docking Based Optimization, COX-2 Inhibitory In Vivo and In Vitro Studies. (2020). PubMed. Available at: [Link]
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Molecular Docking for Natural Product Investigations: Pitfalls and Ways to Overcome Them. (n.d.). ResearchGate. Available at: [Link]
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Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). Pakistan Journal of Nutrition. Available at: [Link]
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Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). PubMed Central. Available at: [Link]
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Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PubMed Central. Available at: [Link]
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Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2024). RSC Publishing. Available at: [Link]
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Alpha-substituted Derivatives of Cinnamaldehyde as Tyrosinase Inhibitors: Inhibitory Mechanism and Molecular Analysis. (2015). PubMed. Available at: [Link]
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Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling. (2024). RSC Publishing. Available at: [Link]
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Cinnamaldehyde Analogs: Docking Based Optimization, COX-2 Inhibitory In Vivo and In Vitro Studies. (n.d.). ResearchGate. Available at: [Link]
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Novel Cinnamaldehyde Derivatives Inhibit Peripheral Nerve Degeneration by Targeting Schwann Cells. (2022). PubMed Central. Available at: [Link]
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Integrating Multi-Analysis of an in-Silico Approach to Investigate Cinnamaldehyde as a Drug Candidate. (2024). Preprints.org. Available at: [Link]
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(PDF) Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate. Available at: [Link]
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Docking Prediction, Antifungal Activity, Anti-Biofilm Effects on Candida spp., and Toxicity against Human Cells of Cinnamaldehyde. (2020). PubMed. Available at: [Link]
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MOLECULAR DOCKING STUDIES OF PLANT-DERIVED COMPOUNDS IN DRUG DISCOVERY. (n.d.). IJPREMS. Available at: [Link]
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A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. (n.d.). SciELO. Available at: [Link]
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Formulation of novel bioactive gelatin inspired by cinnamaldehyde for combating multi-drug resistant bacteria: Characterization, molecular docking, pharmacokinetic analyses, and in vitro assessments. (2024). PubMed. Available at: [Link]
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Conjugated Dienones from Differently Substituted Cinnamaldehyde as Highly Potent Monoamine Oxidase-B Inhibitors: Synthesis, Biochemistry, and Computational Chemistry. (2022). ACS Publications. Available at: [Link]
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In Silico Study of the Activity of Bioactive Compounds from Cinnamon (Cinnamomum verum) Bark as Anti-inflammatory. (n.d.). Universitas Negeri Semarang. Available at: [Link]
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Docking Prediction, Antifungal Activity, Anti-Biofilm Effects on Candida spp., and Toxicity against Human Cells of Cinnamaldehyde. (n.d.). ResearchGate. Available at: [Link]
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In silico prediction of cinnamaldehyde on the PI3K/AKT pathway activator of anti-apoptotic potential. (2022). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Available at: [Link]
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A Researcher's Comparative Guide to the Quantitative Analysis of Biofilm Inhibition by Cinnamaldehyde Analogs
The pervasive threat of bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, presents a formidable challenge in both clinical and industrial settings. Their inherent resistance to conventional antibiotics necessitates the exploration of novel anti-biofilm agents. Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic analogs have emerged as promising candidates due to their broad-spectrum antimicrobial and anti-biofilm properties.[1][2][3] This guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of biofilm inhibition by these compounds, designed for researchers, scientists, and drug development professionals.
Mechanisms of Biofilm Inhibition by Cinnamaldehyde and Its Analogs
Understanding the mechanism of action is crucial for designing effective experiments. Cinnamaldehyde and its derivatives are believed to disrupt biofilm formation through a multi-pronged approach:
-
Disruption of Motility: Bacterial motility, such as swarming and swimming, is often a prerequisite for the initial stages of surface colonization and biofilm formation. Cinnamaldehyde can inhibit these forms of motility, thereby preventing bacteria from aggregating and forming microcolonies.[6][7]
-
Membrane Permeability and Integrity: At higher concentrations, cinnamaldehyde can compromise bacterial cell membrane integrity, leading to increased permeability and leakage of cellular contents.[2][8] This can result in a bactericidal effect, directly reducing the viable cell count within the biofilm.[1]
-
Downregulation of Virulence and Biofilm-Related Genes: Studies have shown that cinnamaldehyde analogs can downregulate the expression of genes associated with biofilm formation, extracellular polymeric substance (EPS) production, and virulence.[9]
It is the interplay of these mechanisms that makes cinnamaldehyde analogs potent anti-biofilm agents.
Quantitative Methodologies for Assessing Anti-Biofilm Efficacy
A robust quantitative assessment of anti-biofilm activity requires a combination of techniques that measure different aspects of the biofilm, such as total biomass, metabolic activity, and structural integrity.
These assays are typically performed in multi-well plates and are suitable for high-throughput screening of various cinnamaldehyde analogs.
-
Crystal Violet (CV) Staining for Biomass Quantification: The CV assay is a simple, reliable method for quantifying the total biomass of a biofilm.[10][11] Crystal violet is a basic dye that stains both live and dead cells, as well as components of the extracellular matrix.[11][12]
-
Resazurin Assay for Metabolic Activity Assessment: To specifically assess the viability of cells within a biofilm, the resazurin assay is a valuable tool.[13][14] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[14][15] The intensity of the fluorescence is proportional to the number of viable cells.[16]
Microscopy provides detailed insights into the three-dimensional structure of the biofilm and the spatial distribution of viable and non-viable cells.
-
Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful, non-invasive technique for visualizing intact, hydrated biofilms.[17][18][19] By using fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide), CLSM allows for the three-dimensional reconstruction of the biofilm architecture and the quantification of biovolume, thickness, and surface coverage.[17] Studies have effectively used CLSM to demonstrate how cinnamaldehyde and its analogs can detach and kill bacteria within existing biofilms.[8][20]
Comparative Analysis of Cinnamaldehyde Analogs
Below is a summary of the reported anti-biofilm activities of various cinnamaldehyde analogs against common biofilm-forming pathogens. The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of the compound that inhibits visible biofilm formation.[22][23][24]
| Cinnamaldehyde Analog | Target Organism | Reported Efficacy (Concentration) | Reference |
| trans-Cinnamaldehyde | Pseudomonas aeruginosa | Significant biofilm biomass reduction at 0.05-0.2 mg/mL.[7] | [7] |
| trans-Cinnamaldehyde | Staphylococcus epidermidis | Biofilm inhibitory concentration is 4-8 times the MIC (MIC: 300-500 µg/mL).[8] | [8] |
| trans-Cinnamaldehyde | Methicillin-resistant S. aureus (MRSA) | Significant biofilm inhibition at 50 and 100 µM.[1] | [1] |
| 4-Nitrocinnamaldehyde | Uropathogenic E. coli (UPEC) & S. aureus | >98% and >71% biofilm inhibition at 50 µg/mL, respectively.[25] | [25] |
| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 99.6% biofilm inhibition at 100 µg/mL.[9] | [9] |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 98.9% biofilm inhibition at 100 µg/mL.[9] | [9] |
| α-Methyl cinnamaldehyde | Candida albicans | >90% biofilm inhibition at 50 µg/mL.[20][26] | [20][26] |
| trans-4-Methyl cinnamaldehyde | Candida albicans | >90% biofilm inhibition at 50 µg/mL.[20] | [20] |
Note: Efficacy can vary depending on the specific strain, experimental conditions, and assay methodology.
Experimental Protocols
The following diagram illustrates a typical workflow for screening and quantifying the anti-biofilm activity of cinnamaldehyde analogs.
Caption: General workflow for quantitative analysis of biofilm inhibition.
This protocol is adapted from standard methodologies.[11][27][28]
-
Preparation: Grow an overnight bacterial culture in a suitable broth (e.g., Tryptic Soy Broth). On the day of the assay, dilute the culture to a starting OD₆₀₀ of ~0.01.
-
Inoculation: In a 96-well flat-bottom polystyrene plate, add 100 µL of the diluted bacterial culture to each well. Add 100 µL of the cinnamaldehyde analog at 2x the desired final concentration (or media for controls).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Final Wash: Discard the crystal violet solution and wash the plate again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[28] Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[10][12]
This protocol is based on established methods for assessing biofilm metabolic activity.[15][29]
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in steps 1-4 of the CV assay protocol.
-
Reagent Preparation: Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL in PBS) and protect it from light.
-
Assay: Add 200 µL of the resazurin working solution (e.g., a 1:50 dilution of the stock in PBS) to each well containing the washed biofilm.[15]
-
Incubation: Incubate the plate in the dark at 37°C for a period ranging from 20 minutes to a few hours, depending on the bacterial species and biofilm density.[15][29]
-
Quantification: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]
Mechanistic Insights through Pathway Visualization
The inhibitory action of cinnamaldehyde analogs on quorum sensing can be visualized as an interruption of the signaling cascade that leads to biofilm formation.
Caption: Simplified quorum sensing inhibition pathway by cinnamaldehyde analogs.
By employing these quantitative methodologies and comparative frameworks, researchers can effectively screen and characterize the anti-biofilm potential of novel cinnamaldehyde analogs, paving the way for the development of new strategies to combat biofilm-associated infections.
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A Comparative Guide to the Safety Profile of Chlorinated Cinnamaldehydes
Introduction: The Chemical Landscape of Cinnamaldehydes
Cinnamaldehyde, the principal flavor and fragrance agent derived from cinnamon, is an α,β-unsaturated aldehyde widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its derivatives, including chlorinated cinnamaldehydes, are synthesized to modulate physicochemical properties, enhance stability, or increase biological activity. However, the introduction of a chlorine atom to the phenyl ring raises critical questions regarding the compound's safety profile. As with many halogenated aromatic compounds, chlorination can significantly alter metabolic pathways and toxicological endpoints.
This guide provides a comparative framework for assessing the safety of chlorinated cinnamaldehydes. It is designed for researchers and drug development professionals to navigate the essential preclinical safety assays, understand the mechanistic rationale behind them, and interpret comparative data to make informed decisions. We will explore the core pillars of in vitro safety assessment—cytotoxicity, genotoxicity, and cardiotoxicity—providing detailed protocols and illustrative data to compare chlorinated derivatives against the parent cinnamaldehyde.
The Rationale for a Tiered In Vitro Safety Assessment
Before committing to costly and ethically complex in vivo studies, a robust in vitro safety assessment is paramount.[4][5][6] This tiered approach allows for the early identification of potential liabilities, helping to de-risk drug candidates and guide structure-activity relationship (SAR) studies toward safer chemical matter.[5] Our assessment is structured around three critical questions:
-
Is it cytotoxic? Does the compound kill cells, and at what concentration?
-
Is it genotoxic? Does the compound damage DNA, potentially leading to mutations or cancer?[7]
-
Is it cardiotoxic? Does the compound interfere with cardiac ion channels, posing a risk for arrhythmia?[8]
Answering these questions provides a foundational understanding of a compound's safety profile.
Pillar 1: Cytotoxicity Assessment via Tetrazolium Reduction (MTT Assay)
Mechanistic Insight: The first step in evaluating a compound's safety is to determine its general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of this assessment. Its selection is based on the principle that metabolically active cells, through mitochondrial dehydrogenase enzymes, reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to cell viability. A reduction in this signal indicates mitochondrial dysfunction or cell death, providing a quantitative measure of cytotoxicity.[9] This method is favored for its high throughput, reliability, and sensitivity in detecting early-stage cytotoxic events.
Comparative Cytotoxicity Data (Illustrative)
The following table presents illustrative data comparing the half-maximal inhibitory concentration (IC50) values for cinnamaldehyde and its chlorinated derivatives against a standard cell line (e.g., HEK293) and a positive control.
| Compound | Structure | IC50 (µM) on HEK293 Cells | Notes |
| Cinnamaldehyde | C9H8O | 75.5 | Parent compound, moderate cytotoxicity. |
| 2-Chlorocinnamaldehyde | C9H7ClO | 42.1 | Increased cytotoxicity, likely due to altered electronic properties and reactivity. |
| 4-Chlorocinnamaldehyde | C9H7ClO | 35.8 | Potent cytotoxicity; para-substitution may enhance interaction with biological targets. |
| Doxorubicin | C27H29NO11 | 1.2 | Positive Control (Known cytotoxic agent). |
Note: The data above is for illustrative purposes only and should be confirmed by laboratory experiments.
Experimental Workflow: Cytotoxicity Screening
The workflow for assessing cytotoxicity is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (0.5% DMSO in medium) and a positive control (Doxorubicin, 10 µM).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. A self-validating plate requires the positive control to show >80% cell death and the vehicle control to have minimal effect on viability.
Pillar 2: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames Test)
Mechanistic Insight: Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[4] Cinnamaldehydes, as α,β-unsaturated aldehydes, are known Michael acceptors and can react with nucleophilic macromolecules like DNA.[10][11] The Ames test, or Bacterial Reverse Mutation Assay, is the gold standard for initial genotoxicity screening and is mandated by regulatory agencies worldwide under OECD Guideline 471.[7]
The assay's rationale is elegant: it uses several strains of Salmonella typhimurium and E. coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to a mutation in the genes required for its synthesis. A test compound is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[12] The inclusion of a rat liver S9 fraction is critical, as it simulates mammalian metabolism and can convert pro-mutagens into active mutagens.
Comparative Genotoxicity Data (Illustrative)
The mutagenic index (MI) is the ratio of revertant colonies in the treated group to the spontaneous revertant colonies in the negative control. A compound is typically considered mutagenic if MI ≥ 2 in a dose-responsive manner.
| Compound | Strain (e.g., TA98) -S9 | Strain (e.g., TA98) +S9 | Strain (e.g., TA100) -S9 | Strain (e.g., TA100) +S9 | Mutagenicity Outcome |
| Cinnamaldehyde | 1.1 | 1.4 | 1.3 | 1.6 | Non-mutagenic |
| This compound | 1.3 | 3.5 | 1.5 | 4.2 | Mutagenic (with metabolic activation) |
| 4-Chlorocinnamaldehyde | 1.4 | 4.1 | 1.6 | 5.3 | Mutagenic (with metabolic activation) |
| 2-Nitrofluorene | 8.5 | N/A | N/A | N/A | Positive Control (TA98, -S9) |
| Sodium Azide | N/A | N/A | 9.2 | N/A | Positive Control (TA100, -S9) |
Note: The data above is for illustrative purposes only and should be confirmed by laboratory experiments.
Experimental Workflow: Ames Test
This diagram outlines the decision-making and experimental flow for conducting a regulatory-compliant Ames test.
Caption: Workflow for the OECD 471 Ames Test.
Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Culture the selected S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth to reach a density of approximately 1-2 x 10^9 cells/mL.
-
Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill more than ~80% of the bacteria.
-
Metabolic Activation: Prepare the S9 mix (containing S9 fraction and cofactors) if not using a pre-made commercial mix. Keep on ice.
-
Plate Incorporation: For each concentration and control, in a sterile tube, add:
-
0.1 mL of bacterial culture.
-
0.1 mL of the test compound dilution (or vehicle/positive control).
-
0.5 mL of S9 mix (for +S9 plates) or sterile buffer (for -S9 plates).
-
-
Plating: To the tube, add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine/biotin. Vortex briefly and immediately pour the mixture onto the surface of a minimal glucose agar plate. Distribute evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate using an automated colony counter or manually.
-
Data Analysis: For each concentration, calculate the mean number of revertants per plate (from triplicate plates). Calculate the Mutagenic Index (MI). A positive result requires a dose-dependent increase in revertants with an MI of ≥ 2 in at least one strain. The assay is validated by the expected high MI from the positive controls and a low, stable background count in the negative (vehicle) controls.
Pillar 3: Cardiotoxicity Assessment via hERG Channel Assay
Mechanistic Insight: Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of cardiac arrhythmia (Torsade de Pointes) and has led to the withdrawal of numerous drugs from the market.[13][14] The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[8] Therefore, assessing a compound's potential to inhibit this channel is a mandatory part of preclinical safety evaluation for most drug candidates.[8][13]
Automated patch-clamp electrophysiology is the gold standard for this assessment.[14] It allows for the direct measurement of hERG channel currents in a cell line stably expressing the channel (e.g., HEK293-hERG) upon exposure to the test compound.[13] This provides a precise IC50 value for channel inhibition.
Comparative Cardiotoxicity Data (Illustrative)
A lower IC50 value indicates a higher potential for cardiotoxicity. A therapeutic index (hERG IC50 / efficacious plasma concentration) of <30 is often considered a significant risk.
| Compound | hERG Inhibition IC50 (µM) | Risk Profile |
| Cinnamaldehyde | > 100 | Low Risk |
| This compound | 25.3 | Moderate Risk |
| 4-Chlorocinnamaldehyde | 12.7 | High Risk |
| Astemizole | 0.005 | Positive Control (Known hERG inhibitor) |
Note: The data above is for illustrative purposes only and should be confirmed by laboratory experiments.
Experimental Workflow: hERG Automated Patch-Clamp
This diagram shows the streamlined process of evaluating hERG liability using high-throughput automated electrophysiology.
Caption: Workflow for hERG inhibition assay via automated patch-clamp.
Detailed Experimental Protocol: hERG Automated Patch-Clamp
-
Cell Culture: Culture HEK293 cells stably transfected with the hERG gene under standard conditions.
-
Preparation for Patching: On the day of the experiment, detach cells and prepare a single-cell suspension in the appropriate extracellular solution at a concentration suitable for the automated patch-clamp system (e.g., QPatch, SyncroPatch).[13][14]
-
System Setup: Prime the automated patch-clamp system with intracellular and extracellular solutions. Load the cell suspension and compound plates.
-
Recording: The system will automatically capture cells, form a gigaseal, and establish a whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing voltage pulse to activate the hERG channels, followed by a repolarizing step to measure the characteristic "tail current," which is used for quantification.
-
Compound Application: After establishing a stable baseline current with a vehicle control, apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell.[14] A positive control (e.g., Astemizole or E-4031) should be run to validate the assay sensitivity.
-
Data Acquisition: Record the peak tail current at the end of each compound application period.
-
Analysis: Calculate the percentage inhibition of the hERG current for each concentration relative to the baseline. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Integrated Risk Assessment
The comprehensive in vitro safety assessment reveals a clear structure-activity relationship for chlorinated cinnamaldehydes. The illustrative data suggest that the addition of a chlorine atom, particularly at the para-position, significantly increases cytotoxicity, introduces a mutagenic liability (requiring metabolic activation), and heightens the risk of hERG channel inhibition.
-
Cinnamaldehyde (Parent Compound): Exhibits moderate baseline cytotoxicity but appears non-mutagenic and has a low risk of cardiotoxicity. Its safety profile is relatively favorable.
-
Chlorinated Cinnamaldehydes: Present a more hazardous profile. The increased electrophilicity of the chlorinated ring may lead to the formation of reactive metabolites by the S9 enzymes, explaining the positive Ames test result. This same reactivity could contribute to higher cytotoxicity. The altered molecular shape and charge distribution likely enhance binding to the hERG channel pore, increasing cardiotoxic risk.
Based on this in vitro profile, chlorinated cinnamaldehydes would require significant justification to advance in a drug development program. Further investigation would be needed to understand the specific metabolites responsible for genotoxicity and to explore structural modifications that might mitigate these liabilities without sacrificing desired activity. This guide provides the foundational framework and methodologies for conducting such an essential safety assessment.
References
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Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved January 9, 2026, from [Link]
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Chai, W. C., Whittall, J. J., Polyak, S. W., Foo, K., Li, X., Dutschke, C. J., Ogunniyi, A. D., Ma, S., Sykes, M. J., Semple, S. J., & Venter, H. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 962383. [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved January 9, 2026, from [Link]
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Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved January 9, 2026, from [Link]
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Cyprotex. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Retrieved January 9, 2026, from [Link]
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Gentronix. (n.d.). OECD 471: Ames Test. Retrieved January 9, 2026, from [Link]
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Gomes, C. R., de Souza, M. F., Boleta-Ceranto, D. C. F., et al. (2021). Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study. Molecules, 26(21), 6378. [Link]
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Hosseinzadeh, L., Abbassi, A., & Yaghmaei, P. (2024). Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line. Research in Pharmaceutical Sciences, 19(4), 363–372. [Link]
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hERG Safety. (n.d.). Appgreatlakes. Retrieved January 9, 2026, from [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. Retrieved January 9, 2026, from [Link]
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In Vitro Safety. (n.d.). Selvita. Retrieved January 9, 2026, from [Link]
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Karmokar, A., et al. (2022). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Molecules, 27(24), 8963. [Link]
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OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved January 9, 2026, from [Link]
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Patil, M. D., et al. (2008). Formation of Categories from Structure-Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2300–2312. [Link]
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ResearchGate. (n.d.). Major metabolic pathways of cinnamaldehyde in the body. Retrieved January 9, 2026, from [Link]
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Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved January 9, 2026, from [Link]
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WHO. (2000). Procedure for the safety evaluation of flavouring agents. WHO Food Additives Series 44. Inchem.org. [Link]
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Zari, A. T., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 856. [Link]
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A Comparative Analysis of 2-Chlorocinnamaldehyde as a Fungal Enzyme Inhibitor
A Technical Guide for Researchers in Mycology and Drug Development
In the quest for novel antifungal agents, the fungal cell wall presents a compelling target due to its essentiality for fungal viability and its absence in mammalian cells. This guide provides a comprehensive benchmark analysis of 2-Chlorocinnamaldehyde, an intriguing synthetic compound, against well-established inhibitors of key fungal cell wall biosynthetic enzymes. As Senior Application Scientists, we aim to deliver not just data, but a nuanced understanding of the experimental rationale and the broader implications for antifungal research.
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new therapeutic strategies. The fungal cell wall, a dynamic structure primarily composed of chitin and β-glucans, is a validated target for antifungal therapy.[1] Enzymes responsible for the synthesis of these polysaccharides, namely chitin synthase and β-(1,3)-D-glucan synthase, are critical for fungal cell integrity and morphogenesis.[2]
Cinnamaldehyde, the primary component of cinnamon oil, and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[3][4] Recent studies have highlighted the potential of halogenated cinnamaldehyde analogs as potent antifungal compounds. This guide focuses on this compound, benchmarking its antifungal activity and inhibitory potential against two classes of established enzyme inhibitors: the nucleoside-peptide antibiotic Nikkomycin Z, a competitive inhibitor of chitin synthase, and the echinocandin Caspofungin, a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[5][6][7]
The Fungal Cell Wall Biosynthesis Pathway: A Prime Target
The structural integrity of the fungal cell wall is paramount for survival, protecting the cell from osmotic stress and mediating interactions with the environment. This intricate barrier is a complex network of polysaccharides, primarily chitin and β-glucans, cross-linked with mannoproteins.
dot
Caption: Simplified overview of the fungal cell wall biosynthesis pathway.
The synthesis of chitin and β-(1,3)-glucan is catalyzed by multi-subunit enzyme complexes, Chitin Synthase (CHS) and β-(1,3)-D-Glucan Synthase (FKS), respectively, which are embedded in the fungal plasma membrane.[2] These enzymes utilize cytoplasmic nucleotide sugar precursors, UDP-N-acetylglucosamine and UDP-glucose, to synthesize their respective polysaccharide chains, which are then extruded into the periplasmic space to be incorporated into the growing cell wall.
Comparative Inhibitory Profile
To provide a clear and objective comparison, the following table summarizes the inhibitory concentrations of this compound and the benchmark inhibitors against their respective target enzymes and the fungal pathogen Candida albicans.
| Compound | Target Enzyme | Organism | Inhibition Metric (IC₅₀/MIC) | Mechanism of Action | Reference(s) |
| This compound | Not specified (whole cell) | Candida albicans | MIC: 25 µg/mL | Not fully elucidated | [8][9] |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | IC₅₀: 15 µM | Competitive | [5] |
| Chitin Synthase 2 (CaChs2) | Candida albicans | IC₅₀: 0.8 µM | Competitive | [5] | |
| Chitin Synthase 3 (CaChs3) | Candida albicans | IC₅₀: 13 µM | Competitive | [5] | |
| Caspofungin | β-(1,3)-D-Glucan Synthase | Candida albicans | IC₅₀: ~1 µM (Pneumocandin A₀) | Non-competitive | [6][7][10] |
Note: The IC₅₀ value for Caspofungin is based on data for Pneumocandin A₀, a closely related echinocandin, to provide a relevant in vitro enzyme inhibition benchmark. MIC (Minimum Inhibitory Concentration) reflects the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Methodologies: A Guide to In Vitro Enzyme Inhibition Assays
The generation of reliable and reproducible inhibitory data is contingent on the use of standardized and well-validated experimental protocols. Below, we provide detailed, step-by-step methodologies for the in vitro assessment of chitin synthase and β-(1,3)-D-glucan synthase inhibition.
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted from established methods for the non-radioactive, colorimetric determination of chitin synthase activity.[11][12]
dot
Caption: Workflow for the in vitro chitin synthase inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) by adding 100 µL of a 50 µg/mL WGA solution to each well and incubating overnight at room temperature.[11]
-
Wash the plate three times with deionized water to remove unbound WGA.
-
Block the wells by adding 200 µL of a blocking buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) and incubate for 3 hours at room temperature.[11]
-
Wash the wells three times with deionized water.
-
-
Enzyme Reaction:
-
Prepare a crude enzyme extract containing chitin synthase from a fungal culture (e.g., Saccharomyces cerevisiae or Candida albicans).
-
Prepare serial dilutions of this compound and the benchmark inhibitor (Nikkomycin Z) in a suitable solvent (e.g., DMSO).
-
In each well, add 48 µL of the crude enzyme extract, 2 µL of the inhibitor dilution (or solvent control), and 50 µL of the reaction mixture (final concentrations: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine, and 8 mM UDP-N-acetylglucosamine in 50 mM Tris-HCl, pH 7.5).[12]
-
Incubate the plate at 30°C for 3 hours with gentle shaking.
-
-
Detection:
-
Stop the reaction by washing the plate six times with ultrapure water.
-
Add 100 µL of WGA conjugated to horseradish peroxidase (WGA-HRP) (e.g., 1 µg/mL in blocking buffer) to each well and incubate for 30 minutes at 30°C.
-
Wash the plate five times with deionized water.
-
Add 100 µL of a peroxidase substrate (e.g., TMB) and measure the absorbance at 600 nm over time using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol outlines a fluorescence-based assay for determining β-(1,3)-D-glucan synthase activity, offering a safer and more high-throughput alternative to traditional radioactive methods.[10][13]
dot
Caption: Workflow for the in vitro β-(1,3)-D-glucan synthase inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Prepare a microsomal membrane fraction containing β-(1,3)-D-glucan synthase from a fungal culture (e.g., Candida albicans).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microfuge tube containing (final concentrations): 80 mM Tris-HCl (pH 7.8), 20 µM GTP-γ-S, 1 mM EDTA, and 8% (v/v) glycerol.[10]
-
Add serial dilutions of this compound and the benchmark inhibitor (Caspofungin).
-
Add the microsomal enzyme preparation (e.g., 1-2 µg/µL).
-
Initiate the reaction by adding UDP-Glucose to a final concentration of 2 mM. The total reaction volume is typically 100 µL.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Reaction Termination and Glucan Solubilization:
-
Detection:
-
Allow the samples to cool to room temperature.
-
Add 400 µL of an aniline blue solution (e.g., 0.03% aniline blue in 1 M glycine-NaOH buffer, pH 9.5).
-
Incubate in the dark at room temperature for 30 minutes.
-
Transfer the samples to a 96-well black plate.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Construct a standard curve using a known β-glucan (e.g., pachyman or laminarin).
-
Calculate the amount of glucan synthesized in each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and the Cell Wall Integrity Response
The fungal cell wall is a dynamic structure that is constantly remodeled in response to environmental cues and cellular stress. The Cell Wall Integrity (CWI) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in maintaining cell wall homeostasis.[1][14][15]
dot
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
When the cell wall is compromised by inhibitors such as this compound or caspofungin, membrane-bound sensors trigger the CWI pathway.[14] This signaling cascade ultimately leads to the activation of transcription factors that upregulate the expression of cell wall-related genes, including those encoding chitin and glucan synthases, as a compensatory survival mechanism.[2] Interestingly, inhibition of β-1,3-glucan synthesis by caspofungin has been shown to induce a significant increase in chitin content in the cell wall, a phenomenon known as the "paradoxical effect" at higher drug concentrations.[16] This highlights the intricate interplay between different cell wall biosynthetic pathways and the potential for synergistic effects when targeting multiple components.
Conclusion and Future Directions
This comparative guide provides a foundational framework for evaluating this compound as a potential antifungal agent targeting the fungal cell wall. The presented data indicates that this compound exhibits promising antifungal activity against Candida albicans. To further elucidate its potential, future studies should focus on:
-
Determining the specific enzymatic target(s) of this compound and its IC₅₀ value to allow for a more direct comparison with established inhibitors.
-
Investigating the mechanism of action , including kinetic studies to determine whether the inhibition is competitive, non-competitive, or follows another model.
-
Exploring potential synergistic interactions with other antifungal agents, such as β-(1,3)-D-glucan synthase inhibitors, which could lead to more effective combination therapies.
By employing the standardized protocols and understanding the underlying biological pathways detailed in this guide, researchers can effectively benchmark novel compounds like this compound and contribute to the development of the next generation of antifungal therapeutics.
References
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Sudoh, M., et al. (2002). Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans. FEMS Yeast Research, 2(4), 493-500. [Link]
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Gow, N. A. R., et al. (2017). The Fungal Cell Wall: Structure, Biosynthesis, and Function. Microbiology Spectrum, 5(3). [Link]
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Fan, X., et al. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. Microbial Pathogenesis, 193, 106877. [Link]
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Tverdek, F. P., et al. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]
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Groll, A. H., et al. (2001). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 45-55. [Link]
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Munro, C. A., et al. (2021). Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses. Journal of Fungi, 7(11), 903. [Link]
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Patsnap. (2024). What is the mechanism of Caspofungin Acetate? Synapse. [Link]
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Dichtl, K., et al. (2017). The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production. Toxins, 9(12), 407. [Link]
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Letscher-Bru, V., & Herbrecht, R. (2002). Caspofungin: an echinocandin antifungal agent. Expert Review of Anti-infective Therapy, 1(1), 97-111. [Link]
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Edlind, T. D., et al. (2022). Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies. FEMS Yeast Research, 22(1), foac021. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in 2-Chlorocinnamaldehyde Bioactivity Studies
For researchers, scientists, and drug development professionals, the pursuit of novel bioactive compounds is both exhilarating and fraught with challenges. One such compound of interest is 2-chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde. While cinnamaldehyde itself has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory properties, the bioactivity of its chlorinated analog remains a largely unexplored frontier. This guide is designed to provide a comprehensive framework for investigating the bioactivity of this compound, with a core focus on ensuring the reproducibility of your findings. As we will explore, the path from initial discovery to a validated therapeutic lead is paved with rigorous and reproducible research.
The Landscape of Cinnamaldehyde Bioactivity: A Foundation for Investigation
Cinnamaldehyde, the parent compound of this compound, has demonstrated a wide spectrum of biological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microbial pathogens, and suppress inflammatory responses.[1][2][3] These activities are often attributed to its α,β-unsaturated aldehyde moiety, which can react with cellular nucleophiles, thereby modulating various signaling pathways.[4] The introduction of a chlorine atom at the 2-position of the phenyl ring in this compound is expected to alter its electronic and steric properties, which could in turn influence its bioactivity. However, a comprehensive survey of the current literature reveals a significant gap in our understanding of this specific analog. This presents both an opportunity for novel discoveries and a critical need for a systematic and reproducible approach to its investigation.
The Reproducibility Crisis in Preclinical Research: A Call for Rigor
Before embarking on the experimental journey, it is crucial to acknowledge the "reproducibility crisis" that plagues preclinical research. A significant percentage of published preclinical findings have been found to be irreproducible, leading to wasted resources and a slowdown in the drug discovery pipeline.[5][6] This underscores the importance of robust experimental design, meticulous execution, and transparent reporting. This guide is structured to address these challenges head-on, providing you with the tools to generate high-quality, reproducible data on the bioactivity of this compound.
A Framework for Reproducible Bioactivity Profiling of this compound
To systematically evaluate the bioactivity of this compound, we will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities. For each area, we will outline a standardized experimental workflow, highlight critical parameters for ensuring reproducibility, and provide a template for comparative data analysis.
I. Anticancer Activity
The potential of this compound to inhibit cancer cell growth is a primary area of interest. A reproducible assessment of its anticancer activity involves a multi-step process, from initial cytotoxicity screening to mechanistic studies.
Workflow for Assessing Anticancer Activity:
Workflow for Antimicrobial Activity Assessment
Comparative Data Table for Antimicrobial Studies:
As with the anticancer data, the following table is a template for organizing your results and comparing them with published data on related compounds.
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | Broth Microdilution | [Your Data] | [Your Study] |
| This compound | Staphylococcus aureus | Broth Microdilution | [Your Data] | [Your Study] |
| Cinnamaldehyde | Escherichia coli | Broth Microdilution | 780-3120 | [2][7] |
| 4-Chlorocinnamaldehyde | Uropathogenic E. coli | Broth Microdilution | 200 | [8] |
| 4-Bromocinnamaldehyde | Candida albicans | Broth Microdilution | 50-100 | [9] |
Key Considerations for Reproducibility:
-
Strain Authentication: Use well-characterized and authenticated microbial strains.
-
Inoculum Preparation: Standardize the inoculum size to ensure consistent results.
-
Media and Growth Conditions: Use standardized growth media and maintain consistent incubation conditions (temperature, time, aeration).
-
Controls: Include a positive control (e.g., a known antibiotic) and a negative control (vehicle) in each assay.
III. Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Assessing Anti-inflammatory Activity:
Workflow for Anti-inflammatory Activity Assessment
Comparative Data Table for Anti-inflammatory Studies:
This table provides a template for comparing the anti-inflammatory effects of this compound with those of its parent compound.
| Compound | Cell Line | Inflammatory Stimulus | Key Endpoint | IC50 or % Inhibition | Reference |
| This compound | RAW 264.7 | LPS | NO Production | [Your Data] | [Your Study] |
| This compound | RAW 264.7 | LPS | TNF-α Secretion | [Your Data] | [Your Study] |
| Cinnamaldehyde | J774A.1 | LPS | IL-1β secretion | Inhibition at µM conc. | [3] |
| Cinnamaldehyde | THP-1 | LPS | TNF-α secretion | Inhibition at µM conc. | [10] |
Key Considerations for Reproducibility:
-
Cell Culture and Stimulation: Maintain consistent cell culture conditions and use a standardized concentration of LPS for stimulation.
-
Assay Validation: Validate all assays (e.g., ELISA, Griess assay) with appropriate standards and controls.
-
Data Normalization: Normalize gene expression data to appropriate housekeeping genes.
Mechanistic Insights: Unraveling the "Why"
While quantitative data on bioactivity is essential, understanding the underlying mechanisms is equally important for drug development. Based on studies of cinnamaldehyde and its derivatives, several key signaling pathways are likely to be modulated by this compound.
Potential Signaling Pathways Modulated by Cinnamaldehyde Derivatives:
Potential Signaling Pathways Modulated by Cinnamaldehyde Derivatives
Your mechanistic studies should aim to elucidate which of these, or other, pathways are specifically affected by this compound.
Conclusion: A Call for Rigorous and Transparent Research
The study of this compound's bioactivity presents an exciting opportunity for the discovery of new therapeutic agents. However, the success of this endeavor hinges on our collective commitment to reproducible research. By following the principles and protocols outlined in this guide, you will not only generate high-quality data but also contribute to a more robust and reliable scientific literature. Remember, every well-documented and reproducible study, regardless of the outcome, is a valuable contribution to the field of drug discovery.
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A Researcher's Guide to Comparing the Efficacy of Cinnamaldehyde Derivatives: A Statistical Approach
Introduction: The Therapeutic Promise of Cinnamaldehyde
This guide is structured to provide a logical flow from experimental design to data interpretation, with a strong emphasis on the statistical methods that form the bedrock of a robust comparative analysis.
I. Assessing Antimicrobial Efficacy: Beyond the Zone of Inhibition
The rise of multidrug-resistant bacterial infections necessitates the development of novel antimicrobial agents.[1] Cinnamaldehyde and its derivatives have shown considerable promise in this area.[5] A thorough comparison of their antimicrobial efficacy requires a quantitative approach.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone for quantifying and comparing the potency of antimicrobial agents. It represents the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6]
Caption: Cinnamaldehyde Derivatives Inhibit the NF-κB Signaling Pathway.
Experimental Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
A common in vitro model for screening anti-inflammatory compounds involves stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. [7] Protocol: Measuring Nitric Oxide (NO) Production [8]
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the cinnamaldehyde derivatives for a specified time (e.g., 1 hour).
-
Stimulation: Induce inflammation by adding LPS to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. The intensity of the color change is proportional to the NO concentration and can be quantified using a microplate reader.
Statistical Analysis of Anti-inflammatory Effects
The efficacy of the derivatives is typically quantified by their IC50 value, which is the concentration of the compound that inhibits the inflammatory response (e.g., NO production) by 50%.
Data Presentation:
| Derivative | IC50 for NO Inhibition (µM) |
| Cinnamaldehyde | 55.2 ± 4.8 |
| Derivative X | 25.7 ± 2.1 |
| Derivative Y | 78.3 ± 6.5 |
| Derivative Z | 32.1 ± 3.3 |
Statistical Analysis:
To compare the IC50 values of different derivatives, a one-way ANOVA followed by a post-hoc test like Dunnett's test (to compare each derivative to the parent cinnamaldehyde) or Tukey's test (for all pairwise comparisons) is recommended. [9]It's crucial to perform these experiments with multiple replicates to ensure the reliability of the IC50 values. [10][11]
III. Determining Anticancer Potency: Cell Viability and Apoptosis
Cinnamaldehyde and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. [12][13]A comprehensive evaluation of their anticancer potential involves assessing their impact on cell viability and their ability to induce apoptosis (programmed cell death).
Experimental Workflow: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay [15]
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at an appropriate density.
-
Compound Treatment: After the cells have attached, treat them with a range of concentrations of the cinnamaldehyde derivatives.
-
Incubation: Incubate the cells for a period that allows for the assessment of the compound's effect (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [15]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Statistical Analysis of Anticancer Efficacy
Similar to the anti-inflammatory assays, the anticancer potency is often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Derivative | IC50 on MCF-7 Cells (µM) | IC50 on HeLa Cells (µM) |
| Cinnamaldehyde | 45.8 ± 3.9 | 62.1 ± 5.4 |
| Derivative P | 15.2 ± 1.8 | 28.9 ± 2.5 |
| Derivative Q | 33.7 ± 2.9 | 41.3 ± 3.7 |
| Derivative R | 50.1 ± 4.5 | 75.6 ± 6.8 |
Statistical Analysis:
A two-way ANOVA can be employed to simultaneously assess the effects of the different derivatives and the different cell lines, as well as any interaction between these two factors. [9]If a significant interaction is found, it indicates that the relative potency of the derivatives differs between the cell lines. Post-hoc tests can then be used to perform pairwise comparisons. For comparing derivatives within a single cell line, a one-way ANOVA is appropriate. [9]
IV. The Importance of a Self-Validating System and Authoritative Grounding
To ensure the trustworthiness and reproducibility of your findings, every experimental protocol should be a self-validating system. This includes the consistent use of positive and negative controls, adherence to standardized protocols, and the validation of assays.
Furthermore, all mechanistic claims and protocol standards should be supported by citations to authoritative sources. This not only strengthens the credibility of your work but also places it within the broader context of scientific knowledge.
V. Conclusion: A Data-Driven Approach to Drug Discovery
The statistical comparison of the efficacy of cinnamaldehyde derivatives is a critical step in the drug discovery process. By employing rigorous experimental designs and appropriate statistical analyses, researchers can confidently identify the most promising candidates for further development. This guide provides a foundational framework for conducting such comparisons, emphasizing the importance of quantitative data, robust statistical methods, and a commitment to scientific integrity. The ultimate goal is to translate the therapeutic potential of these fascinating compounds into tangible benefits for human health.
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Cinnamaldehyde supplementation attenuates the inflammatory responses in... (n.d.). ResearchGate. Retrieved from [Link]
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Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice. (n.d.). PubMed. Retrieved from [Link]
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Anti-oxidant and anti-inflammatory effects of cinnamaldehyde and eugenol on mononuclear cells of rheumatoid arthritis patients. (2019, June 5). PubMed. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
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Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. (2025, October 4). PubMed. Retrieved from [Link]
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(PDF) Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. Retrieved from [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorocinnamaldehyde
As researchers and developers, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 2-Chlorocinnamaldehyde, a valuable intermediate, possesses a dual chemical nature—a reactive aldehyde group and a chlorinated aromatic ring—that necessitates a rigorous and informed approach to its disposal. This guide provides the essential, field-tested procedures for managing this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The primary risks associated with this compound stem from its irritant properties and its classification as a chlorinated organic compound.
Key Hazards of this compound
| Hazard Type | Description | Primary Concern |
|---|---|---|
| Dermal & Ocular | Causes skin and serious eye irritation.[1][2][3][4] Harmful in contact with skin and may cause an allergic reaction.[1][2] | Direct contact can lead to chemical burns, irritation, and sensitization. |
| Environmental | Harmful to aquatic life with long-lasting effects.[1] | Improper disposal can contaminate waterways and harm ecosystems. |
| Combustion Byproducts | As a chlorinated organic compound, incomplete combustion can form highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[5][6][7] | Release of these persistent organic pollutants is a significant environmental and health risk. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following equipment must be used whenever handling this compound, including during disposal procedures.[8]
| PPE Category | Specification and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. Butyl rubber or Viton® are recommended for their high resistance to halogenated organic compounds and aldehydes.[9] An inner nitrile glove provides secondary protection. |
| Eye & Face Protection | Chemical splash goggles are mandatory. For larger quantities or splash-prone operations, a full-face shield worn over goggles is required to protect against splashes.[9][10] |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned. For bulk transfers or spill cleanup, a chemical-resistant apron or coveralls should be used.[9][11] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][12] For spill response outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[3][11] |
Part 2: The Disposal Decision Workflow
The appropriate disposal path for this compound waste depends on its form and concentration. This decision tree illustrates the logical workflow for selecting the correct disposal protocol, ensuring safety and regulatory compliance at each stage.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chlorocinnamaldehyde
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chlorocinnamaldehyde. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring every procedure is a self-validating system of safety.
The Imperative for Caution: Hazard Assessment of this compound
This compound (CAS No: 18365-42-9) is a valuable compound in synthetic chemistry; however, its reactivity necessitates a thorough understanding of its hazard profile before any handling.[1] The primary risks are associated with direct contact and inhalation. This chemical is classified as harmful if swallowed, causing significant skin, eye, and respiratory irritation.[1][2][3] Furthermore, it is recognized as a potential skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[2]
A summary of its hazard classification provides the foundational logic for the protective measures that follow:
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3] |
| Skin Sensitisation | Category 1 / 1A | H317: May cause an allergic skin reaction | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
Currently, specific Occupational Exposure Limits (OELs), such as Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL), have not been established for this compound.[4] This absence of defined limits underscores the importance of minimizing all routes of exposure through robust engineering controls and a comprehensive personal protective equipment strategy.
Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a checklist but a dynamic risk mitigation strategy. The primary goal is to establish multiple barriers between the researcher and the chemical hazard.
Primary Line of Defense: Engineering Controls
Before any PPE is donned, engineering controls must be in place.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[1][2]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work should only be performed in well-ventilated areas.[1][2][5]
-
Safety Equipment Accessibility: Verify that a safety shower and an eyewash station are unobstructed and located near the workstation before beginning work.[1]
Secondary Line of Defense: Personal Protective Equipment
The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale and Field Insight |
| Eye & Face Protection | Chemical safety goggles with a snug fit. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, heating). | Standard safety glasses are insufficient. Goggles provide a seal to protect against vapors and splashes from all angles.[6][7] The compound causes serious eye irritation, necessitating this elevated level of protection.[1][2] |
| Skin & Body Protection | Gloves: Chemical-resistant gloves (Nitrile or Neoprene are suitable for many applications, but always check manufacturer compatibility charts).[6] Clothing: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemical-resistant apron may be required for larger quantities.[6][8][9] Footwear: Closed-toe shoes made of a non-porous material.[9][10] | Double-gloving can be an effective practice during high-risk steps. Since this compound causes skin irritation and sensitization, preventing all skin contact is paramount.[2] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][5] |
| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for emergency situations, such as a large spill or failure of engineering controls.[6][8] Use is mandated if vapors or aerosols are generated outside of a fume hood.[2] |
Operational Plan: From Procurement to Disposal
A seamless safety workflow minimizes the potential for exposure at every stage.
Handling Protocol:
-
Pre-Handling: Read the Safety Data Sheet (SDS) thoroughly before use.[1][2] Ensure all required PPE is available and in good condition.
-
During Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate the work area.
-
Remove PPE carefully to avoid cross-contamination and dispose of single-use items properly.
-
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][3][4]
-
Keep containers tightly closed to prevent exposure to air and moisture.[1][2]
Emergency Response: Immediate and Decisive Action
In the event of an exposure, time is critical. All personnel must be familiar with these procedures.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or is not breathing, seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][12]
-
Spill Response: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, silica gel).[1][12] Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[1][12]
Workflow for Safe Handling of this compound
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Disposal: Dispose of contents and containers at an approved waste disposal facility, strictly following all local, state, and federal regulations.[1][2][4]
-
Environmental Precaution: Under no circumstances should this chemical or its containers be allowed to enter drains, soil, or waterways.[1][12]
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
-
Chemsrc. (2025). This compound | CAS#:1794-45-2. [Link]
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Occupational Safety and Health Administration (OSHA). CHLOROACETALDEHYDE (2-CHLOROETHANAL). [Link]
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Fisher Scientific. Safety Data Sheet: a-Chlorocinnamaldehyde. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
